molecular formula C8H6ClFN2O3 B1586981 N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide CAS No. 81962-58-5

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Cat. No.: B1586981
CAS No.: 81962-58-5
M. Wt: 232.59 g/mol
InChI Key: PFFDKLGOPDBQQD-UHFFFAOYSA-N
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Description

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H6ClFN2O3 and its molecular weight is 232.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFDKLGOPDBQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378728
Record name N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81962-58-5
Record name N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is a halogenated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups on the phenyl ring, imparts distinct electronic properties that can be exploited for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its potential applications in pharmaceutical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆ClFN₂O₃[1]
Molecular Weight 232.59 g/mol [1]
CAS Number 81962-58-5[1]
Appearance Off-white crystalline powder (predicted)General knowledge
Melting Point 109-112 °C[2]
Boiling Point (Predicted) 403.6 ± 45.0 °C[2]
Density (Predicted) 1.545 ± 0.06 g/cm³[2]
Solubility Soluble in organic solvents like ethanol and methanol.[3] Further experimental validation is recommended.General knowledge

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of the corresponding aniline derivative, 5-chloro-4-fluoro-2-nitroaniline. This method is a standard and efficient way to introduce an acetamide functional group. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 5-chloro-4-fluoro-2-nitroaniline.

Materials:

  • 5-chloro-4-fluoro-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.

  • Acetylation: To the stirred solution, slowly add acetic anhydride (1.2 eq).

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 120 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Causality Behind Experimental Choices:

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a cost-effective and highly reactive acetylating agent that readily reacts with the amino group of the aniline derivative.

  • Glacial Acetic Acid as Solvent: Glacial acetic acid is a suitable solvent for both the starting material and the acetylating agent, and it also acts as a catalyst for the reaction.

  • Recrystallization from Ethanol: Ethanol is a good solvent for recrystallization as it effectively dissolves the product at higher temperatures and allows for the formation of pure crystals upon cooling, leaving impurities behind in the solution.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Start: 5-chloro-4-fluoro-2-nitroaniline Step1 Dissolve in Glacial Acetic Acid Start->Step1 Reactant Step2 Add Acetic Anhydride Step1->Step2 Solution Step3 Reflux and Monitor by TLC Step2->Step3 Reaction Mixture Step4 Cool and Pour into Ice Water Step3->Step4 Crude Product Mixture Step5 Filter Precipitate Step4->Step5 Precipitation Step6 Wash with Cold Water Step5->Step6 Crude Solid Step7 Recrystallize from Ethanol Step6->Step7 Washed Solid End End: Pure Product Step7->End Purification

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized this compound must be confirmed using various spectroscopic techniques. Below are the expected spectral data and protocols for their acquisition.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetyl methyl protons. The aromatic region will likely display complex splitting patterns due to the presence of both chloro and fluoro substituents.

  • Aromatic Protons (2H): Expected to appear in the range of δ 7.5-8.5 ppm. The coupling with the adjacent fluorine atom will result in doublet or doublet of doublets splitting patterns.

  • Methyl Protons (3H): A singlet peak is expected around δ 2.2 ppm.

  • Amide Proton (1H): A broad singlet may be observed in the range of δ 9-11 ppm, which may be exchangeable with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions and perform Fourier transformation. Phase and baseline correct the spectrum.

  • Analysis: Integrate the peaks and determine the chemical shifts (δ) and coupling constants (J).

¹³C NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 168-172 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons directly attached to fluorine will show a large one-bond C-F coupling constant.

  • Methyl Carbon (CH₃): A peak is expected in the upfield region, around δ 20-25 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the chemical shifts of all carbon atoms.

FTIR Spectroscopy

Expected Spectrum: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.

  • N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.

  • NO₂ Stretch: Two strong absorption bands, an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1000-1300 cm⁻¹.

  • C-Cl Stretch: An absorption band in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FTIR spectrum using a calibrated FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Expected Spectrum: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z 232, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the M⁺ peak).

  • Fragmentation: Common fragmentation pathways may include the loss of the acetyl group (CH₃CO) to give a fragment at m/z 189, and the loss of the nitro group (NO₂) to give a fragment at m/z 186.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Analysis: Identify the molecular ion peak and major fragment ions to confirm the molecular weight and structure.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_characterization Spectroscopic Characterization PurifiedProduct Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR FTIR FTIR Spectroscopy PurifiedProduct->FTIR MS Mass Spectrometry PurifiedProduct->MS NMR_Result Confirm Carbon-Hydrogen Framework NMR->NMR_Result FTIR_Result Identify Functional Groups FTIR->FTIR_Result MS_Result Determine Molecular Weight and Fragmentation MS->MS_Result Structure_Confirmed Structure Confirmed NMR_Result->Structure_Confirmed FTIR_Result->Structure_Confirmed MS_Result->Structure_Confirmed

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by its functional groups. The electron-withdrawing nitro group, along with the halogen substituents, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr) reactions. This makes the compound a valuable precursor for introducing various nucleophiles, such as amines, alkoxides, and thiolates, at the positions ortho and para to the nitro group.

Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as diazotization or amide bond formation. This versatility makes this compound a key intermediate in the synthesis of a wide range of more complex molecules.

The presence of the acetamide moiety also offers opportunities for chemical modification, although it is generally more stable than the nitro and halo functionalities.

Given its structural features, this compound and its derivatives are of significant interest in drug discovery . Halogenated and nitrated aromatic compounds are common motifs in many pharmaceuticals. For instance, related chloro-fluoro-nitro-acetanilides have been investigated for their potential antibacterial activity .[4] The compound can serve as a scaffold for the development of new therapeutic agents targeting a variety of biological pathways.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on GHS hazard statements, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handling Procedures:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a systematic approach to its characterization. The insights into its reactivity and potential applications are intended to support researchers and scientists in leveraging this compound for the development of novel molecules with potential therapeutic value. Adherence to the provided protocols and safety guidelines is essential for successful and safe laboratory work.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound - GHS Classification. National Center for Biotechnology Information. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]

  • MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • Lead Sciences. This compound. [Link]

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • PURECHEM-SDS. This compound CAS:81962-58-5. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights, elucidating the nuanced interplay of steric and electronic effects that govern the three-dimensional architecture of this highly substituted acetanilide.

Introduction: The Significance of Molecular Conformation

The biological activity of a molecule is inextricably linked to its three-dimensional shape and conformational flexibility. For N-arylacetamides, a class of compounds prevalent in medicinal chemistry and materials science, understanding the preferred spatial arrangement of the acetamido group relative to the aromatic ring is paramount. In the case of this compound, the dense substitution pattern on the phenyl ring introduces a complex array of electronic and steric interactions that dictate its conformational landscape. This guide will explore these interactions through a combination of synthetic strategy, spectroscopic analysis, and computational modeling, providing a robust framework for understanding and predicting the behavior of this and related molecules.

Synthesis and Spectroscopic Characterization

A logical and efficient synthesis is fundamental to obtaining pure material for structural and functional studies. The synthesis of this compound proceeds via a standard and reliable acylation reaction.

Synthetic Protocol

Principle: The synthesis involves the N-acylation of the corresponding aniline, 5-chloro-4-fluoro-2-nitroaniline, with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-chloro-4-fluoro-2-nitroaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to prevent reaction with the highly reactive acetyl chloride.

  • Cooling: The initial cooling to 0 °C is crucial to manage the exothermicity of the acylation reaction and prevent side product formation.

  • Aqueous Work-up: The series of washes effectively removes the base, unreacted starting materials, and salts, ensuring a high purity of the final product.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized compound.

Table 1: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Expected Observations
¹H NMR Aromatic protons will appear as distinct signals, with coupling patterns influenced by the chloro, fluoro, and nitro substituents. The amide proton (N-H) will likely be a broad singlet, and the acetyl methyl group will be a sharp singlet around 2.2 ppm.
¹³C NMR Aromatic carbons will show characteristic shifts influenced by the electron-withdrawing and donating effects of the substituents. The carbonyl carbon of the acetamido group is expected around 168-170 ppm.
FTIR Characteristic vibrational bands will be observed for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (amide I band, around 1670 cm⁻¹), and the N-O stretches of the nitro group (asymmetric and symmetric, around 1520 and 1350 cm⁻¹, respectively).[1]

Molecular Structure and Conformational Analysis

While a definitive crystal structure for this compound is not publicly available, a comprehensive understanding of its conformation can be built by analyzing the structures of closely related analogues and through computational modeling.

Insights from Analogous Crystal Structures

The conformation of N-arylacetamides is primarily defined by the torsion angle between the phenyl ring and the acetamido group. In many ortho-substituted nitroacetanilides, a planar or near-planar conformation is favored due to the formation of an intramolecular hydrogen bond between the amide N-H and an oxygen atom of the ortho-nitro group. This interaction creates a stable six-membered ring.

However, the presence of additional substituents, as in the title compound, introduces competing steric and electronic effects that can lead to deviations from planarity. The bulky chlorine atom at the 5-position and the fluorine atom at the 4-position will influence the electronic distribution in the ring and may induce slight puckering or twisting to alleviate steric strain.

Computational Modeling Workflow

To rigorously investigate the conformational preferences of this compound, a computational chemistry approach is highly recommended.

Workflow Diagram:

G Computational Conformational Analysis Workflow A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Explore conformational space C Geometry Optimization (e.g., DFT with B3LYP/6-31G*) B->C Optimize low-energy conformers D Frequency Calculation (Confirm Minima) C->D Verify stability E Single-Point Energy Refinement (Higher Level of Theory) D->E Improve energy accuracy F Analysis of Results (Torsion Angles, Intramolecular Interactions) E->F Characterize stable conformers

Caption: A typical workflow for the computational analysis of molecular conformation.

Step-by-Step Protocol for Computational Analysis:

  • Initial Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify a wide range of possible low-energy conformers. This step is crucial to avoid getting trapped in a local minimum.

  • Quantum Mechanical Optimization: Subject the low-energy conformers from the initial search to full geometry optimization using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This will provide accurate geometries and relative energies of the different conformers.

  • Vibrational Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Analysis of Conformational Parameters: Analyze the key dihedral angles, bond lengths, and bond angles of the stable conformers. Pay close attention to the C-C-N-C and C-N-C=O torsion angles that define the orientation of the acetamido group.

  • Investigation of Intramolecular Interactions: Visualize and quantify potential intramolecular hydrogen bonds (e.g., N-H···O=N) and other non-covalent interactions that stabilize the preferred conformations.

Predicted Conformation and Key Structural Features

Based on the analysis of related structures and theoretical considerations, the most stable conformer of this compound is predicted to be largely planar. This planarity is enforced by a strong intramolecular hydrogen bond between the amide proton (N-H) and one of the oxygen atoms of the ortho-nitro group. This interaction forms a pseudo-six-membered ring, which significantly stabilizes this conformation.

Diagram of Predicted Intramolecular Hydrogen Bonding:

Caption: A schematic representation of the predicted intramolecular hydrogen bond.

The electron-withdrawing nature of the nitro, chloro, and fluoro groups will influence the charge distribution on the aromatic ring and the acidity of the amide proton, further strengthening this hydrogen bond. Steric hindrance between the ortho-nitro group and the acetamido group will be the primary force driving any deviation from perfect planarity.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the molecular structure and conformation of this compound. Through a combination of established synthetic methods, predictive spectroscopic analysis, and a robust computational workflow, we have elucidated the key factors governing its three-dimensional architecture. The predicted planar conformation, stabilized by a strong intramolecular hydrogen bond, is a critical feature that will influence its crystal packing, solubility, and potential biological activity.

Future experimental work should focus on obtaining a single-crystal X-ray structure of this compound to definitively validate the predicted conformation. Further investigation into its solid-state properties and polymorphism would also be of significant value to the pharmaceutical and materials science communities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

Spectroscopic Characterization of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (CAS: 81962-58-5). Intended for researchers in synthetic chemistry, drug discovery, and quality control, this document synthesizes predicted and reference data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the spectral features, standard experimental protocols for data acquisition, and a discussion of the underlying chemical principles. The aim is to provide a robust, self-validating framework for the structural confirmation and purity assessment of this compound.

Introduction and Molecular Structure

This compound is a substituted acetanilide containing several key functional groups that define its chemical reactivity and spectroscopic signature: an amide, a nitro group, and a halogenated aromatic ring. Accurate structural confirmation is paramount for its application as a chemical intermediate in the development of pharmaceuticals and other advanced materials. This guide establishes a baseline for its analytical profile.

Molecular Properties: [1]

Property Value
Molecular Formula C₈H₆ClFN₂O₃
Molecular Weight 232.59 g/mol
Monoisotopic Mass 232.0051 Da[1]
CAS Number 81962-58-5

| IUPAC Name | this compound |

The strategic placement of electron-withdrawing groups (nitro, chloro, fluoro) and an electron-donating group (the acetamido moiety) creates a distinct electronic environment, which is directly interrogated by the spectroscopic methods detailed herein.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not publicly detailed, a predicted spectrum based on established principles of chemical shifts and coupling constants provides a robust analytical target.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the amide proton, and the acetyl methyl group. The electron-withdrawing nature of the nitro, fluoro, and chloro substituents will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.2 Singlet, broad 1H NH Amide protons are exchangeable and often appear as broad singlets.
~8.4 Doublet 1H Ar-H (H-3) Ortho to the strongly withdrawing NO₂ group and meta to Cl.
~7.9 Doublet 1H Ar-H (H-6) Ortho to the acetamido group and meta to F.

| ~2.2 | Singlet | 3H | CH₃ | Acetyl methyl group, typically appears as a sharp singlet. |

Note: Predicted data is generated using advanced chemical shift prediction algorithms. Actual experimental values may vary based on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon attached to the fluorine atom is expected to show a large one-bond coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~169.5 C =O Carbonyl carbon of the amide group.
~155.0 (d, ¹JC-F ≈ 250 Hz) C -F Aromatic carbon directly bonded to fluorine, split into a doublet.
~138.0 C -NO₂ Deshielded carbon attached to the nitro group.
~135.0 C -NH Carbon bonded to the amide nitrogen.
~125.0 C -Cl Aromatic carbon bonded to chlorine.
~122.0 (d) C H (C-6) Aromatic methine carbon.
~118.0 (d) C H (C-3) Aromatic methine carbon.

| ~25.0 | C H₃ | Acetyl methyl carbon. |

Note: "d" denotes a doublet due to C-F coupling.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds are recommended.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (e.g., 10 seconds) are recommended to ensure quantitative accuracy for all carbon signals.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The PubChem database indicates that an FTIR spectrum has been recorded for this compound using a KBr wafer technique[1].

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks

Frequency (cm⁻¹) Vibrational Mode Functional Group
3300 - 3250 N-H Stretch Secondary Amide
1700 - 1670 C=O Stretch (Amide I) Amide
1600 - 1580 N-H Bend (Amide II) Amide
1550 - 1510 Asymmetric NO₂ Stretch Nitro Group
1360 - 1330 Symmetric NO₂ Stretch Nitro Group
1250 - 1200 C-N Stretch Aryl Amide
1150 - 1100 C-F Stretch Aryl Fluoride

| 800 - 750 | C-Cl Stretch | Aryl Chloride |

Standard Protocol for FT-IR Data Acquisition (KBr Wafer)
  • Sample Preparation: Grind 1-2 mg of the compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent wafer.

  • Data Acquisition: Place the KBr wafer in the sample holder of an FT-IR spectrometer.

  • Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be collected and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed under high-energy ionization can offer valuable structural clues.

Molecular Ion and Isotopic Pattern

The calculated monoisotopic mass of this compound is 232.0051 Da[1]. A key feature in the mass spectrum will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks for the molecular ion:

  • [M]⁺: at m/z 232.0051 (containing ³⁵Cl)

  • [M+2]⁺: at m/z 233.9990 (containing ³⁷Cl)

The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom.

Predicted Fragmentation Pathway

Under Electron Ionization (EI), the molecule is expected to fragment via several predictable pathways. The primary cleavage is often the loss of the acetyl group.

G M [M]⁺ m/z = 232/234 F1 [M - CH₂CO]⁺ m/z = 190/192 M->F1 - 42 (loss of ketene) F2 [M - NO₂]⁺ m/z = 186/188 M->F2 - 46 (loss of NO₂) F3 [F1 - NO₂]⁺ m/z = 144/146 F1->F3 - 46 (loss of NO₂)

Sources

A Technical Guide to the Solubility of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process design. It directly influences formulation strategies, bioavailability, and purification methods. This technical guide provides an in-depth examination of the solubility characteristics of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a substituted nitroaromatic compound of interest in pharmaceutical synthesis. We will explore the theoretical principles governing its solubility, outline a robust, self-validating experimental protocol for its determination, and analyze its predicted behavior across a spectrum of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical properties.

Introduction: The Critical Role of Solubility

This compound (Molecular Formula: C₈H₆ClFN₂O₃, Molecular Weight: 232.59 g/mol ) is a complex organic molecule whose utility in synthetic pathways is intrinsically linked to its behavior in solution.[1] Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the efficiency of reaction conditions, the feasibility of purification by crystallization, and the potential formulation pathways for any subsequent active pharmaceutical ingredient (API). Low aqueous solubility, for instance, is a primary challenge in oral drug formulation, often leading to poor bioavailability.[2]

This guide moves beyond a simple listing of data points. As field-experienced scientists, we recognize the necessity of understanding the underlying causality. Why is this compound soluble in one solvent and not another? How can we predict and modulate this behavior? By integrating theoretical principles with a practical, rigorous experimental design, we provide a framework for answering these questions.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent represents the thermodynamic equilibrium point of molecular mixing.[1] This process is governed by the free energy of dissolution, which is a function of enthalpy and entropy changes.[3] A simplified but powerful guiding principle is that of "like dissolves like," which relates solubility to the polarity and intermolecular forces of the solute and solvent.[4]

Molecular Structure Analysis

The structure of this compound presents several functional groups that influence its solubility:

  • Aromatic Ring: The core phenyl ring is inherently non-polar and hydrophobic.

  • Acetamide Group (-NHC(O)CH₃): This is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pair). This feature suggests potential solubility in polar, hydrogen-bonding solvents.[5]

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group. While it increases the molecule's overall polarity, it does not donate hydrogen bonds.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative, contributing to the molecule's dipole moment and overall polarity.

  • Predicted Lipophilicity: The computed XLogP3 value for this compound is 2.6, which indicates a moderate degree of lipophilicity (fat-solubility) and suggests that solubility will be favored in organic solvents over water.[1]

Based on this analysis, we can hypothesize that this compound will exhibit limited solubility in highly non-polar solvents (like heptane) and water, but will show significantly better solubility in polar aprotic solvents (like acetone or DMSO) and polar protic solvents (like ethanol) that can engage in hydrogen bonding with the acetamide group.

The Thermodynamics of Dissolution

The dissolution process can be conceptually broken down into three energetic steps, as illustrated below. The overall enthalpy change of solution (ΔH_sol) determines whether the process is exothermic (releases heat) or endothermic (absorbs heat).[6]

  • Solute-Solute Interaction Energy (ΔH₁): Energy required to break the crystal lattice of the solid compound. This is an endothermic process.

  • Solvent-Solvent Interaction Energy (ΔH₂): Energy required to create a cavity in the solvent. This is also an endothermic process.

  • Solute-Solvent Interaction Energy (ΔH₃): Energy released when the solute molecules are solvated by the solvent molecules. This is an exothermic process.

The net enthalpy of solution is ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃.[6] Spontaneous dissolution is favored when ΔH_sol is small or negative and when the entropy change (ΔS_sol), which is typically positive, is large.[7]

G cluster_0 Initial State cluster_1 Intermediate State (Hypothetical) cluster_2 Final State Solute Solid Crystal Lattice (Strong Solute-Solute Forces) SeparatedSolute Separated Solute Molecules Solute->SeparatedSolute  ΔH₁ > 0 (Lattice Energy) Solvent Pure Solvent (Solvent-Solvent Forces) SolventCavity Solvent with Cavities Solvent->SolventCavity ΔH₂ > 0 (Cavity Formation) Solution Solvated Solute in Solution (Strong Solute-Solvent Forces) SeparatedSolute->Solution      ΔH₃ < 0 (Solvation Energy) SolventCavity->Solution      ΔH₃ < 0 (Solvation Energy) G A 1. Add Excess Solid Compound to Vials with Solvents B 2. Equilibrate on Shaker (e.g., 25°C, 48h) A->B C 3. Allow Solids to Settle B->C D 4. Withdraw Supernatant C->D E 5. Filter with 0.22µm Syringe Filter D->E F 6. Accurately Dilute Filtrate E->F G 7. Analyze by HPLC/UV-Vis F->G H 8. Calculate Solubility (using Calibration Curve) G->H

Sources

"N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

Foreword

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among these, substituted anilines and their derivatives represent a rich source of biologically active molecules. This guide provides a comprehensive technical overview of this compound, a compound of interest for its potential pharmacological applications. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related analogs and the broader class of nitroaromatic compounds to propose a scientifically grounded, albeit hypothesized, mechanism of action. This approach is intended to provide a robust framework for researchers and drug development professionals to guide future investigations.

Introduction and Chemical Profile

This compound is a halogenated nitroaromatic compound. Its structure, characterized by a chloro, fluoro, and nitro group on the phenyl ring, suggests a high potential for biological activity. The precursor, 5-chloro-4-fluoro-2-nitroaniline, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, hinting at the intended applications of its derivatives.[1][2][3] While direct studies on this compound are not extensively published, its structural similarities to other bioactive compounds allow for informed hypotheses regarding its mechanism of action.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₆ClFN₂O₃
Molecular Weight232.6 g/mol
AppearanceLikely a solid at room temperature (based on analogs)
CAS NumberNot available

Synthesis Pathway

The synthesis of this compound is expected to follow a standard and well-established chemical transformation: the acylation of an aniline derivative.[4]

Proposed Synthesis Workflow

start Starting Material: 5-chloro-4-fluoro-2-nitroaniline process Acylation Reaction (Stirring at room temperature) start->process Dissolution reagent Reagent: Acetic Anhydride or Acetyl Chloride reagent->process Addition solvent Solvent: Dichloromethane or similar aprotic solvent solvent->process Reaction Medium product Product: This compound purification Purification (e.g., Recrystallization or Chromatography) process->purification Crude Product purification->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 5-chloro-4-fluoro-2-nitroaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane, in a round-bottom flask under an inert atmosphere.

  • Acylation: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Hypothesized Mechanism of Action 1: Antibacterial Activity

A compelling hypothesis for the mechanism of action of this compound is derived from studies on the structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. This analog has demonstrated promising antibacterial activity against Klebsiella pneumoniae.[5][6] The proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall.

Proposed Pathway: Inhibition of Penicillin-Binding Proteins

cluster_bacterium Bacterial Cell compound This compound pbp Penicillin-Binding Protein (PBP) compound->pbp Inhibition cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis and Death cell_wall->lysis Disruption leads to

Caption: Hypothesized antibacterial mechanism via PBP inhibition.

The chloro and fluoro substituents on the phenyl ring are likely critical for the molecule's interaction with the active site of PBPs, potentially through halogen bonding and other non-covalent interactions, leading to the stabilization of the enzyme-inhibitor complex.[5][6] This inhibition disrupts the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall and ultimately causing cell lysis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Prepare an overnight culture of the target bacterium (e.g., K. pneumoniae) in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of two-fold dilutions in a 96-well microplate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microplate containing the compound dilutions.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesized Mechanism of Action 2: Genotoxicity via Metabolic Activation

As a nitroaromatic compound, this compound may also exert biological effects through metabolic activation, a pathway well-documented for this class of chemicals.[7] This process is particularly relevant in hypoxic environments, such as those found in solid tumors or certain bacterial infections.

Proposed Pathway: Nitroreductase-Mediated Activation

parent This compound (Nitroaromatic) nitroso Nitroso Intermediate parent->nitroso Nitroreductase (Reduction) hydroxylamino Hydroxylamino Intermediate (Reactive) nitroso->hydroxylamino Further Reduction adducts Macromolecular Adducts hydroxylamino->adducts Covalent Binding dna Cellular Macromolecules (e.g., DNA, Proteins) dna->adducts

Caption: Metabolic activation pathway for nitroaromatic compounds.

Cellular nitroreductases can reduce the nitro group of this compound to form highly reactive nitroso and hydroxylamino intermediates. These electrophilic species can then covalently bind to cellular nucleophiles, including DNA and proteins, forming adducts that can lead to genotoxicity and cytotoxicity.[8]

Experimental Protocol: Ames Test for Mutagenicity
  • Bacterial Strains: Utilize several strains of Salmonella typhimurium with different mutations in the histidine operon.

  • Metabolic Activation: Prepare a mixture of the test compound, the bacterial strain, and a liver extract (S9 fraction) for metabolic activation.

  • Plating: Plate the mixture on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.

Synergistic Potential with Existing Antibiotics

Research on the analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown that it can act synergistically with existing antibiotics, such as meropenem and imipenem, against K. pneumoniae.[9][10] This suggests that this compound could also enhance the efficacy of conventional antibiotics, potentially by weakening the bacterial cell wall and increasing its permeability to other drugs.

Future Research and Development

The hypotheses presented in this guide provide a clear roadmap for future research. Key next steps should include:

  • Confirmation of Antibacterial Activity: Perform MIC assays against a broad panel of pathogenic bacteria to determine the spectrum of activity.

  • Target Identification: Utilize biochemical and biophysical assays, such as thermal shift assays or affinity chromatography, to confirm the binding of the compound to PBPs.

  • Genotoxicity Assessment: Conduct a comprehensive panel of genotoxicity assays, including the Ames test and in vitro micronucleus assays, to evaluate the mutagenic potential.

  • In Vivo Efficacy and Toxicology: If in vitro studies are promising, proceed to in vivo studies in animal models of infection to assess efficacy, pharmacokinetics, and toxicology.

Conclusion

This compound is a compound with significant, albeit underexplored, therapeutic potential. Based on the available evidence from structural analogs and the known bioactivities of nitroaromatic compounds, it is hypothesized that this molecule may act as an antibacterial agent by inhibiting penicillin-binding proteins and/or as a cytotoxic agent through metabolic activation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the scientific community to further investigate and unlock the full potential of this promising chemical entity.

References

  • Chem-Impex. 5-Chloro-4-fluoro-2-nitroaniline. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

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  • PubMed. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

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  • PubMed. Reaction of 2-nitroimidazole metabolites with guanine and possible biological consequences. [Link]

  • Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • PubChem. 5-Chloro-4-fluoro-2-nitroaniline. [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

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  • PubMed. Biological effects of nitrofurans. [Link]

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The Acetanilide Scaffold: A Versatile Chemiotype for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetanilide, or N-phenylacetamide, is an aromatic compound historically significant as one of the first synthetic analgesics, introduced into medicine in 1886 as Antifebrin.[1][2][3][4] While the parent compound's use was curtailed due to toxicity concerns, primarily methemoglobinemia caused by its partial hydrolysis to aniline, it was later discovered that its primary metabolite, paracetamol (acetaminophen), was responsible for its therapeutic effects.[4][5][6] This revelation underscored a critical principle: the acetanilide core is a privileged scaffold in medicinal chemistry. Its simple, modifiable structure allows for the synthesis of vast derivative libraries, unlocking a remarkable diversity of biological activities. This guide provides a technical exploration of the key pharmacological potentials of substituted acetanilides, detailing the mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for their evaluation.

The Foundational Activity: Analgesia and Anti-Inflammation

The most well-established activity of acetanilide derivatives is their ability to mitigate pain and inflammation. This is rooted in their capacity to interfere with the arachidonic acid cascade.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for the analgesic and anti-inflammatory effects of many acetanilides is the inhibition of cyclooxygenase (COX) enzymes.[5][7] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5][7] By blocking the active site of these enzymes, substituted acetanilides reduce prostaglandin synthesis, thereby alleviating the associated symptoms. The selectivity for COX-1 versus COX-2 can be modulated by the nature of the substituents, which is a key focus in developing derivatives with improved gastrointestinal safety profiles.

COX_Inhibition_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGI2, etc.) COX->PGs Effects Pain, Fever, Inflammation PGs->Effects Acetanilides Substituted Acetanilides Acetanilides->COX Inhibition Synthesis_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Aniline Substituted Aniline Intermediate Reactive Intermediate (e.g., 2-chloro-N-arylacetamide) Aniline->Intermediate Acylation Reagent Chloroacetyl Chloride or Acetic Anhydride Reagent->Intermediate Product Final Acetanilide Derivatives Library Intermediate->Product Nucleophilic Substitution Nucleophile Diverse Nucleophiles (Phenols, Amines, Thiols) Nucleophile->Product Analysis Spectroscopic Analysis (NMR, IR, Mass Spec) Product->Analysis Screening Primary Screening (In vitro Assays) Analysis->Screening Validated Structures InVivo Secondary Screening (In vivo Models) Screening->InVivo Active Hits SAR SAR Analysis & Lead Optimization InVivo->SAR Efficacy & Toxicity Data

Caption: General workflow from synthesis to lead optimization.

Conclusion and Future Directions

The N-phenylacetamide core, far from being a historical relic, remains a highly relevant and fruitful scaffold for modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. The straightforward chemistry involved in its modification allows for the rapid generation of diverse chemical libraries, making it an ideal starting point for hit-to-lead campaigns.

Future research should focus on:

  • Target-Specific Design: Moving beyond phenotypic screening to design derivatives that potently and selectively interact with specific biological targets (e.g., specific COX isoforms, microbial enzymes, or protein kinases).

  • Pharmacokinetic Optimization: Fine-tuning substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing bioavailability and reducing off-target toxicity.

  • Exploring New Therapeutic Areas: Given its versatility, the acetanilide scaffold should be explored for its potential in other disease areas, such as neurodegenerative and metabolic disorders.

By leveraging established SAR principles and modern synthetic and screening technologies, the acetanilide framework will continue to be a valuable source of new therapeutic agents.

References

  • Singh, G., et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is Acetanilide used for? Patsnap. [Link]

  • Bhupathi, G. M., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Kumar, A., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Patsnap. [Link]

  • Bhupathi, G. M., et al. (2020). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. [Link]

  • Mostafa, E. M., et al. (2020). Design, Synthesis and Anticonvulsant Activity of Some New Acetanilide Derivatives Incorporating Phthalazine- 1,4. Hilaris Publisher. [Link]

  • Bravo, J., et al. (2005). Chemical basis for the antimicrobial activity of acetanilides. ResearchGate. [Link]

  • Mulé, A., et al. (1985). [Anilides with analgesic and antipyretic activity]. PubMed. [Link]

  • El-Gazzar, A. R. B. A., et al. (2018). Synthesis, Characterization, and Anticancer Activity (MCF-7) of Some Acetanilide-based Heterocycles. ResearchGate. [Link]

  • Zagaja, M., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

  • American Chemical Society. (2023). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society. [Link]

  • Al-Suhaibani, S. S., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. PMC - NIH. [Link]

  • SciSpace. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. SciSpace. [Link]

  • Bentham Science. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. [Link]

  • Kumar, A., et al. (2018). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • El-Gazzar, A. R. B. A., et al. (2017). Synthesis and Anticancer Evaluation of Some New Heterocyclic Scaffolds Incorporating the Acetanilide Moiety. ResearchGate. [Link]

  • Wikipedia. (n.d.). Acetanilide. Wikipedia. [Link]

  • Unknown. (n.d.). Synthesis of Acetanilide. SlideShare. [Link]

  • Unknown. (n.d.). Lab.7. preparation of acetanilide from aniline or acetylation of aniline. uobabylon.edu.iq. [Link]

  • Szymańska, E., et al. (2018). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

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Navigating the Chemical Maze: A Technical Guide to Chloro-Fluoro-Nitro Substituted Phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic placement of functional groups on a core scaffold can dramatically alter biological activity, transforming a simple molecule into a potent therapeutic agent. Among the myriad of privileged structures, phenylacetamide has emerged as a versatile framework for drug design. The introduction of chloro, fluoro, and nitro substituents onto the phenyl ring creates a unique chemical space, offering a palette of electronic and steric properties to fine-tune pharmacological profiles. This in-depth technical guide provides a comprehensive literature review of chloro-fluoro-nitro substituted phenylacetamides, delving into their synthesis, structure-activity relationships, and diverse biological activities, with a focus on their potential as antibacterial, anticancer, and antidepressant agents.

The Synthetic Blueprint: Crafting Chloro-Fluoro-Nitro Phenylacetamides

The synthesis of chloro-fluoro-nitro substituted phenylacetamides typically follows a convergent approach, beginning with the construction of the appropriately substituted aniline precursor, followed by acylation to introduce the acetamide moiety. The specific reagents and reaction conditions are dictated by the desired substitution pattern on the phenyl ring.

A representative synthetic pathway involves the acylation of a chloro-fluoro-nitroaniline with an acylating agent such as chloroacetyl chloride or acetic anhydride. The choice of the acylating agent is crucial; for instance, chloroacetyl chloride is often used to introduce a reactive handle for further chemical modifications.

Experimental Protocol: Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

This protocol details a common method for the synthesis of a specific chloro-fluoro-nitro substituted phenylacetamide, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which has demonstrated notable antibacterial activity.[1][2]

Materials:

  • 4-fluoro-3-nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Chloroform (CHCl3)

  • Anhydrous sodium sulfate

  • Ethanol

  • Water

Procedure:

  • A mixture of 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) is solubilized in 20 mL of chloroform in a 50 mL flask.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • A solution of 2-chloroacetyl chloride (2.71 g, 24 mmol) in 5 mL of chloroform is added slowly to the cooled reaction mixture.

  • After the addition is complete, the ice bath is removed, and the reaction is stirred for 20 hours at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 1:1 hexane/ethyl acetate mobile phase.

  • Upon completion, the reaction mixture is subjected to extraction.

  • The organic phase is washed three times with 25 mL of water, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to yield a precipitate.

  • The crude solid is recrystallized from an ethanol/water mixture to afford the pure 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide as a brown solid with an 80% yield.[1]

General Synthetic Strategies

Beyond this specific example, other synthetic routes can be employed, often starting with different precursors. For instance, a patent describes a method for synthesizing 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide starting from p-nitroaniline, which undergoes acylation with a chloroacetic agent, followed by methylation.[3] Another approach involves the nitration of a pre-existing N-phenylacetamide.[4] The synthesis of the starting anilines themselves can be a multi-step process, as exemplified by the preparation of 4-chloro-2-fluoro-5-nitroacetophenone from m-fluoroaniline.[5]

G cluster_precursor Precursor Synthesis cluster_acetylation Acetylation cluster_product Final Product Substituted Aniline Substituted Aniline Reaction Reaction Substituted Aniline->Reaction Acylating Agent Acylating Agent Acylating Agent->Reaction Chloro-Fluoro-Nitro Phenylacetamide Chloro-Fluoro-Nitro Phenylacetamide Reaction->Chloro-Fluoro-Nitro Phenylacetamide

General synthetic workflow for chloro-fluoro-nitro substituted phenylacetamides.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of chloro-fluoro-nitro substituted phenylacetamides is intricately linked to the position and nature of the substituents on the phenyl ring. The interplay of the electron-withdrawing effects of the chloro, fluoro, and nitro groups, along with their steric properties, governs the molecule's interaction with its biological target.

Antibacterial Activity

Studies have shown that the presence and position of halogen and nitro groups significantly influence the antibacterial efficacy of phenylacetamides.

Compound/Substituent PatternTarget OrganismActivity (MIC in µg/mL)Key SAR Insights
N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae1024The presence of fluoro and nitro groups confers baseline activity.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512The addition of a chloro group at the 2-position of the acetamide moiety doubles the antibacterial potency, suggesting its involvement in target binding.
N-(4-chlorophenyl)-2-chloroacetamideGram-positive & Gram-negative bacteriaEffectiveHalogenated p-substituted phenyl rings contribute to high lipophilicity, facilitating passage through bacterial cell membranes.[6]
N-(4-fluorophenyl)-2-chloroacetamideGram-positive & Gram-negative bacteriaEffectiveSimilar to the chloro-substituted analog, the fluoro group enhances lipophilicity and antibacterial activity.[6]
Anticancer Activity

In the realm of oncology, the substitution pattern on the phenylacetamide scaffold plays a critical role in determining cytotoxic potency.

Compound/Substituent PatternCell LineActivity (IC50)Key SAR Insights
2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamidesPC3 (prostate carcinoma)52-80 µMThe presence of a nitro group on the N-phenyl ring generally leads to higher cytotoxic effects compared to methoxy-substituted analogs.[7]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (breast cancer), SK-N-SH (neuroblastoma)ActiveThe combination of a chloro-substituted phenyl ring and a nitrophenoxy group demonstrates significant anticancer activity.[8]
Indole-chalcone with 6-fluoro substitutionOxaliplatin-resistant mCRCGI50 = 14 nMA fluoro substituent on the indole ring of an indole-chalcone scaffold enhances cytotoxicity against drug-resistant cancer cells.[9]

Pharmacological Profiles: Unraveling the Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for rational drug design and development.

Antibacterial Mechanism of Action

The antibacterial activity of certain chloro-fluoro-nitro substituted phenylacetamides is believed to involve the inhibition of essential bacterial enzymes. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is thought to act on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition likely leads to cell lysis and bacterial death. Molecular docking studies can provide insights into the binding interactions between these compounds and their bacterial targets.

Proposed antibacterial mechanism of action via PBP inhibition.
Anticancer Mechanism of Action

The anticancer effects of substituted phenylacetamides are often multifactorial, involving the induction of apoptosis and modulation of cellular signaling pathways. Some chloro- and nitro-substituted compounds have been shown to induce apoptosis in cancer cells.[10] The mechanism can involve the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction, leading to caspase activation and programmed cell death.

G Substituted Phenylacetamide Substituted Phenylacetamide ROS Reactive Oxygen Species (ROS) Modulation Substituted Phenylacetamide->ROS Mitochondria Mitochondrial Dysfunction Substituted Phenylacetamide->Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed anticancer mechanism of action involving ROS and apoptosis.
Potential Antidepressant Activity

While less explored for chloro-fluoro-nitro substituted phenylacetamides specifically, related compounds have been investigated for their antidepressant potential. The mechanism of action for some phenylacetamide derivatives as antidepressants may involve the inhibition of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[3]

Potential Therapeutic Applications

The diverse biological activities of chloro-fluoro-nitro substituted phenylacetamides position them as promising candidates for various therapeutic applications.

  • Antibacterial Agents: Their efficacy against Gram-negative bacteria like Klebsiella pneumoniae, a pathogen known for high rates of drug resistance, makes them particularly interesting.[1] Furthermore, their ability to act synergistically with existing antibiotics opens up new avenues for combination therapies to combat antimicrobial resistance.[1]

  • Anticancer Agents: The cytotoxic effects observed against various cancer cell lines, including prostate and breast cancer, suggest their potential as novel chemotherapeutic agents.[7][8] Further investigation into their selectivity for cancer cells over normal cells is a crucial next step.

  • Antidepressant Agents: The potential for some derivatives to act as MAO-A inhibitors warrants further exploration for the development of new treatments for depressive disorders.[3]

G LeadCompound Chloro-Fluoro-Nitro Phenylacetamide Preclinical Preclinical Studies (In vitro & In vivo) LeadCompound->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials TherapeuticAgent Potential Therapeutic Agent ClinicalTrials->TherapeuticAgent

Drug development workflow for chloro-fluoro-nitro substituted phenylacetamides.

Conclusion and Future Directions

Chloro-fluoro-nitro substituted phenylacetamides represent a promising class of compounds with a wide spectrum of biological activities. The strategic incorporation of these three functional groups provides a powerful tool for medicinal chemists to modulate their pharmacokinetic and pharmacodynamic properties. The synthetic accessibility of these compounds, coupled with their demonstrated antibacterial, anticancer, and potential antidepressant effects, makes them attractive candidates for further drug discovery and development efforts.

Future research should focus on the synthesis and biological evaluation of a broader range of isomers to establish more comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to identify specific molecular targets and elucidate the signaling pathways involved in their biological effects. Furthermore, preclinical studies in animal models are necessary to assess their in vivo efficacy, safety, and pharmacokinetic profiles. The continued exploration of this unique chemical space holds the potential to yield novel and effective therapeutic agents for a variety of diseases.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2012). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry, 20(15), 4659-4670. [Link]

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  • Milošević, N., Ušćumlić, G., & Valentić, N. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 32-41. [Link]

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An In-depth Technical Guide to the Discovery and History of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a halogenated nitroaromatic compound, serves as a crucial intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications. While a definitive seminal publication detailing its initial synthesis remains elusive in readily available literature, its history is intrinsically linked to the development of fluorinated nitroaromatic compounds as versatile building blocks in medicinal chemistry. This guide will delve into the probable synthetic pathways, its role as a key intermediate with a focus on its use in the development of mGluR2 antagonists, and the broader context of fluorine in drug discovery.

Introduction: The Emergence of a Versatile Intermediate

This compound, with the CAS number 81962-58-5, is a yellow crystalline solid that has garnered significance not as an end-product, but as a pivotal building block in the intricate world of pharmaceutical synthesis.[1] Its molecular structure, featuring a combination of chloro, fluoro, and nitro functional groups on an acetanilide backbone, offers a unique reactivity profile that medicinal chemists have leveraged to construct more complex and pharmacologically active molecules.

The history of this compound is not one of a celebrated discovery in its own right, but rather a story of the enabling role of chemical intermediates. The rise of fluorinated compounds in drug discovery, a trend that saw the percentage of fluorine-containing drugs increase from approximately 2% in 1970 to 25% by 2011, created a demand for novel fluorinated synthons.[2][3] The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[4] It is within this context that this compound likely emerged as a valuable, albeit understated, tool for drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₆ClFN₂O₃[5]
Molecular Weight 232.6 g/mol [5]
Appearance Yellow Crystalline Solid[1]
Melting Point 109-112 °C[5]
Boiling Point (Predicted) 403.6 ± 45.0 °C[5]
Density (Predicted) 1.545 ± 0.06 g/cm³[5]
pKa (Predicted) 12.14 ± 0.70[5]
CAS Number 81962-58-5[5]

The Synthetic Pathway: A Logical Construction

While the first documented synthesis of this compound is not readily found in seminal publications, its structure strongly suggests a straightforward and logical synthetic route: the N-acetylation of its corresponding aniline precursor, 5-chloro-4-fluoro-2-nitroaniline. This method is a well-established and widely used reaction in organic synthesis.

Synthesis of the Precursor: 5-chloro-4-fluoro-2-nitroaniline

The availability of the starting aniline is paramount. The synthesis of 5-chloro-2-nitroaniline derivatives has been approached through various methods, including the nitration of chloroanilines and the ammonolysis of dichloronitrobenzenes.[6][7][8] A plausible route to 5-chloro-4-fluoro-2-nitroaniline would involve the nitration of 3-chloro-4-fluoroaniline. The amino group would first be protected by acetylation to direct the incoming nitro group to the ortho and para positions. Subsequent hydrolysis would then yield the desired aniline.

N-Acetylation: The Final Step

The final step in the synthesis of this compound involves the acetylation of the amino group of 5-chloro-4-fluoro-2-nitroaniline. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the N-acetylation of anilines.

  • Dissolution: Dissolve 5-chloro-4-fluoro-2-nitroaniline in a suitable aprotic solvent such as dichloromethane or chloroform.

  • Addition of Acetylating Agent: To the stirred solution, add a slight molar excess of acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a mild base, such as triethylamine or pyridine, to neutralize the acid byproduct.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water and a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid and catalyst. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound as a crystalline solid.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 3_chloro_4_fluoroaniline 3-Chloro-4-fluoroaniline acetylation_protection Acetylation (Protection) 3_chloro_4_fluoroaniline->acetylation_protection nitration Nitration acetylation_protection->nitration hydrolysis Hydrolysis nitration->hydrolysis precursor 5-Chloro-4-fluoro-2-nitroaniline hydrolysis->precursor acetylation_final N-Acetylation (Acetic Anhydride) precursor->acetylation_final final_product This compound acetylation_final->final_product

Caption: Probable synthetic pathway to this compound.

A Key Intermediate in Drug Discovery: The Case of mGluR2 Antagonists

The primary significance of this compound in the scientific literature is its role as a chemical intermediate. A notable example is its use in the synthesis of dihydro-benzo[b][5][9]diazepin-2-one derivatives, which have been investigated as metabotropic glutamate receptor 2 (mGluR2) antagonists. These compounds have potential therapeutic applications in treating neurological and psychiatric disorders.

A patent for these mGluR2 antagonists describes a synthetic route where this compound is a key starting material. The acetamido group serves as a protected amine, which is later hydrolyzed to allow for further chemical transformations in the construction of the final diazepinone ring system. This highlights the strategic importance of this compound in providing a stable, yet readily convertible, functional group for multi-step syntheses.

Application_Workflow start This compound step1 Chemical Transformations (e.g., Reduction of Nitro Group, Amide Hydrolysis) start->step1 Intermediate step2 Cyclization Reactions step1->step2 end Dihydro-benzo[b][1,4]diazepin-2-one Derivatives (mGluR2 Antagonists) step2->end Final Product

Caption: Role as an intermediate in the synthesis of mGluR2 antagonists.

The Broader Historical Context: Fluorine and Nitroaromatics in Medicinal Chemistry

The development and use of this compound is best understood within the historical trajectory of medicinal chemistry. The introduction of fluorine into drug molecules, a practice that gained significant momentum in the latter half of the 20th century, was driven by the element's unique ability to enhance pharmacological properties.[4]

Simultaneously, nitroaromatic compounds have a long history as versatile intermediates in the synthesis of dyes, explosives, and pharmaceuticals. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration.[10]

The convergence of these two fields—fluorine chemistry and the use of nitroaromatic intermediates—created a fertile ground for the development of compounds like this compound. These molecules served as pre-functionalized scaffolds, allowing for the efficient and targeted synthesis of novel drug candidates.

Conclusion: An Unsung Hero of Synthesis

While this compound may not have a dramatic discovery story, its importance lies in its utility. It represents a class of chemical intermediates that are the lifeblood of drug discovery and development. Its synthesis is based on fundamental and reliable organic chemistry principles, and its application in the creation of complex therapeutic agents underscores its value. As the quest for new and improved pharmaceuticals continues, the demand for such well-defined and reactive building blocks will undoubtedly persist. This guide serves to illuminate the history and significance of this versatile, yet often overlooked, molecule.

References

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. Available from: [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available from: [Link]

  • CN1182104C. The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
  • US20130303781A1. Process for preparation of triclabendazole. Google Patents.
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  • Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Chemical, Biological and Physical Sciences, 13(4), 435-446. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). Journal of Organic Chemistry, 89(6), 3456-3465. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2015). Fluorination methods in drug discovery. Available from: [Link]

  • US3885046A. Meta chloro or fluoro substituted alpha-T-butylaminopropionphenones in the treatment of depression. Google Patents.
  • CN108329211A. The preparation method of 5- chloro-2-nitroanilines. Google Patents.
  • WO2018091978A1. A process for the preparation of 2-nitro-4,5-dichloroacetanilide. Google Patents.
  • European Patent Office. (1989). Second harmonic generation with 5-chloro-2-nitroaniline - EP 0303429 A2. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Pharmaceutical Intermediate: N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Key Building Block

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a substituted nitroacetanilide, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the landscape of pharmaceutical and agrochemical synthesis. Its strategic arrangement of electron-withdrawing groups (nitro, chloro, fluoro) and a reactive acetamide moiety makes it a versatile precursor for the construction of complex heterocyclic scaffolds, which are hallmarks of many modern therapeutic agents. This guide provides an in-depth exploration of its chemical properties, safety considerations, and, most importantly, a detailed protocol for its application in the synthesis of novel benzimidazole derivatives, a class of compounds renowned for their broad pharmacological activities.

The inherent reactivity of this intermediate stems from several key features. The nitro group, ortho to the acetamide, can be readily reduced to an amine, paving the way for cyclization reactions. The chloro and fluoro substituents activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. The acetamide group itself can serve as a protecting group for the aniline nitrogen, which can be selectively removed under specific conditions. Understanding and leveraging this intricate reactivity is paramount for its successful application in multi-step synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 81962-58-5[1][2]
Molecular Formula C₈H₆ClFN₂O₃[1][2]
Molecular Weight 232.59 g/mol [2]
Appearance Off-white crystalline powder[3]
Melting Point 152-155 °C[3]
Solubility Soluble in organic solvents like ethanol and methanol[3]
Purity (Typical) ≥98% (HPLC)[1][3]

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in the Synthesis of Novel Benzimidazole Derivatives

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, including antiviral, anticancer, and antihypertensive agents. The following protocols are based on a reported synthesis of novel benzimidazole derivatives with potential urease inhibitory activity, starting from this compound.[4]

Synthetic Pathway Overview

The overall synthetic strategy involves a four-step sequence:

  • Deacetylation: Removal of the acetyl protecting group to unmask the aniline.

  • Nucleophilic Aromatic Substitution: Displacement of the chlorine atom with N-ethylpiperazine.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine to generate the o-phenylenediamine precursor.

  • Condensation and Cyclization: Reaction with various substituted benzaldehydes to form the final benzimidazole products.

Synthetic Pathway A This compound B 5-Chloro-4-fluoro-2-nitroaniline A->B  Deacetylation (EtOH, conc. HCl, reflux) C 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline B->C  SNAr (N-ethylpiperazine, DMSO, reflux) D 4-(4-ethylpiperazin-1-yl)-5-fluoro-benzene-1,2-diamine C->D  Reduction (Na2S2O4, THF/H2O, reflux) E Substituted Benzimidazole Derivatives D->E  Condensation/Cyclization (EtOH, reflux) F Substituted Benzaldehydes F->E Reduction_Workflow cluster_0 Reaction Setup cluster_1 Work-up A Dissolve nitroaniline in THF/H2O B Add Sodium Dithionite A->B C Reflux the mixture B->C D Cool the reaction C->D  Monitor by TLC E Extract with Ethyl Acetate D->E F Dry organic layer (Na2SO4) E->F G Concentrate in vacuo F->G H o-phenylenediamine product G->H  Purify if necessary

Sources

Application Notes and Protocols: N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Therapeutics

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is a halogenated nitroaromatic compound that has emerged as a valuable building block in medicinal chemistry.[1][2] Its utility lies in its pre-functionalized aromatic ring, which allows for the strategic introduction of various pharmacophoric features. The presence of chloro, fluoro, and nitro groups, along with an acetamide moiety, provides multiple reaction handles for synthetic elaboration. This application note will provide a detailed guide on the use of this compound as a key intermediate in the synthesis of kinase inhibitors, with a particular focus on the construction of a core scaffold related to the FDA-approved MEK inhibitor, Trametinib.[3][4]

The strategic placement of the chloro and fluoro substituents on the phenyl ring can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule.[5] For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The nitro group serves as a versatile precursor to a primary amine, a common functional group in kinase inhibitors that often participates in key hydrogen bonding interactions with the target protein.[6] The acetamide group can act as a protecting group for the aniline nitrogen during initial synthetic steps and can be hydrolyzed if a free amine is required for subsequent reactions.

This guide will provide detailed protocols for the key transformations of this compound, explain the rationale behind the experimental choices, and illustrate its application in the synthesis of a pyridopyrimidine-based kinase inhibitor scaffold.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆ClFN₂O₃[1]
Molecular Weight 232.59 g/mol [2]
CAS Number 81962-58-5[1][2]
Appearance Solid
Purity Typically >98%[1]

Core Application: Synthesis of a Key Kinase Inhibitor Intermediate

A primary application of this compound is its conversion to the corresponding diamine, N-(2-amino-5-chloro-4-fluorophenyl)acetamide. This transformation is a crucial step in the synthesis of various kinase inhibitors, as the resulting ortho-phenylenediamine moiety is a key building block for the construction of heterocyclic scaffolds, such as the pyridopyrimidine core found in Trametinib.[3][4]

Protocol 1: Reduction of the Nitro Group to Form N-(2-amino-5-chloro-4-fluorophenyl)acetamide

The reduction of the nitro group is a fundamental transformation that unmasks the amine functionality required for subsequent cyclization reactions. Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient choice.

Rationale for Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity, and it can be easily removed by filtration.

  • Solvent: Ethanol is a good solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Hydrogen Source: Hydrogen gas is the most common reagent for catalytic hydrogenation. The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.

  • Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (0.1 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat this process three times).

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen gas at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude N-(2-amino-5-chloro-4-fluorophenyl)acetamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome:

This protocol should provide N-(2-amino-5-chloro-4-fluorophenyl)acetamide in good to excellent yield. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visual Workflow:

G cluster_0 Protocol 1: Nitro Group Reduction Start This compound in Ethanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenation Hydrogenate (H2 gas) Add_Catalyst->Hydrogenation Monitor Monitor by TLC Hydrogenation->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate End N-(2-amino-5-chloro-4-fluorophenyl)acetamide Concentrate->End

Caption: Workflow for the reduction of this compound.

Application in the Synthesis of a Pyridopyrimidine Kinase Inhibitor Scaffold

The synthesized N-(2-amino-5-chloro-4-fluorophenyl)acetamide is a valuable intermediate for the construction of the pyridopyrimidine core, a privileged scaffold in many kinase inhibitors.[7][8] The following protocol outlines a plausible synthetic route to a key intermediate in the synthesis of Trametinib analogues.

Protocol 2: Synthesis of a Pyridopyrimidine Intermediate

This protocol describes a condensation and cyclization reaction to form the pyridopyrimidine ring system. This is a representative example, and the specific reagents and conditions may be adapted based on the desired final product. The synthesis of Trametinib itself involves a multi-step process, and this protocol illustrates a key cyclization step.[6][9][10]

Rationale for Experimental Choices:

  • Reactants: The ortho-diamine intermediate is reacted with a suitable dicarbonyl compound or its equivalent to form the pyrimidine ring. In the synthesis of Trametinib, a malonic acid derivative is used.[9]

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is often used to facilitate the reaction at elevated temperatures.

  • Catalyst: An acid or base catalyst may be employed to promote the condensation and cyclization reactions.

  • Temperature: The reaction is typically heated to drive the cyclization to completion.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine N-(2-amino-5-chloro-4-fluorophenyl)acetamide (1.0 eq) and a suitable malonic acid derivative (e.g., diethyl malonate, 1.1 eq) in DMF.

  • Reagent Addition: Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or sodium ethoxide).

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and stir for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into water to precipitate the crude product.

  • Filtration: Collect the solid by filtration and wash with water.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyridopyrimidine intermediate.

Visual Representation of the Core Reaction:

G Start_A N-(2-amino-5-chloro-4-fluorophenyl)acetamide Intermediate Condensation Intermediate Start_A->Intermediate + Start_B Malonic Acid Derivative Start_B->Intermediate + Product Pyridopyrimidine Core Intermediate->Product Cyclization (Heat, Catalyst)

Caption: Formation of the pyridopyrimidine core from the diamine intermediate.

Structure-Activity Relationship (SAR) Insights

The N-(5-chloro-4-fluoro-2-aminophenyl)acetamide moiety contributes significantly to the overall profile of the final kinase inhibitor.

  • Aniline Moiety: The aniline nitrogen and the adjacent amino group are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.

  • Chloro and Fluoro Substituents: The chloro and fluoro groups on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity and pharmacokinetic properties. These halogen atoms can also engage in specific interactions with the protein target.

  • Acetamide Group: While often serving as a protecting group, the acetamide itself can also contribute to the binding affinity through hydrogen bonding interactions.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its pre-functionalized aromatic ring allows for the efficient construction of complex heterocyclic scaffolds. The protocols and insights provided in this application note demonstrate its utility in the synthesis of a key intermediate for Trametinib analogues and highlight the rationale behind the synthetic strategies employed. Researchers in drug discovery and development can leverage this information to design and synthesize novel and potent kinase inhibitors for the treatment of various diseases.

References

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • TRAMETINIB - API SYNTHESIS INTERNATIONAL. (2015). API SYNTHESIS INTERNATIONAL. Retrieved January 20, 2026, from [Link]

  • Method for synthesizing trametinib key intermediate. (2019). Google Patents.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • A method of synthesis Trimetinib key intermediate. (2019). Google Patents.
  • N-(3-(3-Cyclopropyl-5-((2-fluoro-4-iodophenyl)(nitroso)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • N-(3-(3-cyclopropyl-5-(2-fluoro-4-iodophenyl)amino)-6.8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido(4,3-D)pyrimidin-1(2H)-YL)phenyl) acetamide, compound with dimethylsulfoxide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Structural basis for the action of the drug trametinib at KSR-bound MEK. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Trametinib. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • N-(3-(3-Cyclopropyl-5-((2-fluorophenyl)(nitroso)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • Trametinib. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Activity of the oral MEK inhibitor trametinib in patients with advanced melanoma: A phase 1 dose-escalation trial. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. (2014). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO. Retrieved January 20, 2026, from [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). SciELO. Retrieved January 20, 2026, from [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

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Application Note: A Protocol for Regioselective Nucleophilic Aromatic Substitution (SNAr) on N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for performing a nucleophilic aromatic substitution (SNAr) reaction on N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. This substrate is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1][2][3][4] The protocol details a reliable method for the regioselective substitution of the fluoride atom using an amine nucleophile. We delve into the mechanistic principles governing the reaction's selectivity, provide a detailed step-by-step experimental procedure, outline methods for product characterization, and offer insights into potential troubleshooting. The methodologies described herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development to ensure reproducible and high-yielding results.

Mechanistic Overview and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a powerful tool in organic synthesis for modifying aromatic rings.[5][6] Unlike typical SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[7][8][9] The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group on the aromatic ring.[6][10][11][12][13] These EWGs activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate.[13]

Substrate Analysis: this compound

In the target substrate, the key features are:

  • Activating Group: The nitro group (-NO₂) is a potent EWG. It is positioned ortho to the fluorine atom and para to the chlorine atom, thereby activating both sites for nucleophilic attack.[11][13]

  • Leaving Groups: The substrate possesses two potential halogen leaving groups: fluorine and chlorine.

Determining Regioselectivity: Fluorine vs. Chlorine

A hallmark of SNAr reactions is the leaving group ability, which follows the order F > Cl > Br > I.[5][14] This is the reverse of the trend observed in aliphatic SN2 reactions.[5] The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[8][15][16]

The high electronegativity of fluorine provides a strong inductive electron-withdrawing effect, which powerfully stabilizes the transition state leading to the Meisenheimer complex.[16] This stabilization lowers the activation energy for the initial nucleophilic attack, making the substitution at the fluorine-bearing carbon significantly faster.[10][16] Therefore, nucleophilic attack will occur preferentially at the C4 position, leading to the displacement of the fluoride ion.

Caption: SNAr mechanism proceeds via a slow addition step to form a stable Meisenheimer intermediate.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Wt.Supplier ExamplePurityNotes
This compound35574-88-0232.59Sigma-Aldrich>97%Starting material.
Morpholine110-91-887.12Acros Organics>99%Example nucleophile.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24TCI>99%Non-nucleophilic base.
N,N-Dimethylformamide (DMF)68-12-273.09Fisher ScientificAnhydrousReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11VWRACS GradeFor extraction and chromatography.
Hexanes110-54-386.18VWRACS GradeFor chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01--For aqueous work-up.
Brine (Saturated aq. NaCl)7647-14-558.44--For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-Aldrich>99.5%Drying agent.
Silica Gel7631-86-960.08SiliCycle230-400 meshFor column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR spectrometer and LC-MS system for characterization

Detailed Experimental Protocol

This protocol details the reaction of this compound with morpholine as a representative amine nucleophile.

Reaction Setup
  • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.30 mmol, 1.0 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add morpholine (0.45 mL, 5.16 mmol, 1.2 equiv) to the solution via syringe.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.90 mL, 5.16 mmol, 1.2 equiv) to the reaction mixture.

    • Rationale: DIPEA acts as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Equip the flask with a condenser and place it under an inert atmosphere (Nitrogen or Argon).

    • Rationale: While not strictly necessary for this specific reaction, maintaining an inert atmosphere is good practice to prevent the introduction of atmospheric moisture, which can be critical in more sensitive syntheses.

Reaction Execution and Monitoring
  • Heat the reaction mixture to 80 °C using a pre-heated heating mantle.

  • Maintain stirring at this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Procedure: Take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Elute with a solvent system of 30% Ethyl Acetate in Hexanes. Visualize the spots under a UV lamp (254 nm).

    • Expected Result: The starting material spot should diminish over time, while a new, more polar product spot appears. The reaction is considered complete when the starting material spot is no longer visible.

Work-up and Extraction
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the DMF solvent and inorganic salts will remain in the aqueous layer.

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

    • Rationale: The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove residual water and DMF from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-orange solid.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of 10% Ethyl Acetate in Hexanes.

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of 10% to 50% Ethyl Acetate in Hexanes.

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, N-(5-chloro-4-(morpholino)-2-nitrophenyl)acetamide, as a bright yellow solid.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results for N-(5-chloro-4-(morpholino)-2-nitrophenyl)acetamide
LC-MS Purity >95% (by UV at 254 nm). Expected [M+H]⁺ = 300.07 (for C₁₂H₁₄ClN₃O₄)
¹H NMR Characteristic peaks for the aromatic protons, the morpholine protons (typically two triplets around 3.8 ppm and 3.1 ppm), and the acetamide methyl singlet (around 2.2 ppm).
¹³C NMR Signals corresponding to the aromatic carbons, morpholine carbons, amide carbonyl, and methyl group.
Melting Point A sharp melting point range, indicating high purity.

Troubleshooting and Safety

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient heating, inactive reagents, or insufficient reaction time.Confirm temperature is stable at 80 °C. Use fresh, anhydrous solvent and reagents. Extend reaction time and continue monitoring by TLC.
Low Yield Inefficient extraction, loss during chromatography, or side reactions.Ensure thorough extraction. Use careful chromatography technique. Check for the formation of side products (e.g., hydrolysis of the acetamide).
Product Contamination Residual DMF or starting material.Ensure thorough washing with water/brine during work-up to remove DMF. Optimize chromatography for better separation.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and DMF are irritants. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Workflow Visualization

SNAr_Workflow A 1. Reagent Setup - Add Substrate, DMF,  Morpholine, DIPEA B 2. Reaction - Heat to 80°C - Inert Atmosphere A->B Heat C 3. Monitoring - TLC (30% EtOAc/Hex) - Check for SM consumption B->C Sample every hour C->B Reaction Incomplete D 4. Work-up - Quench with H₂O - Extract with EtOAc C->D Reaction Complete E 5. Washing - Wash with NaHCO₃ & Brine - Dry over MgSO₄ D->E F 6. Concentration - Remove solvent via  rotary evaporation E->F G 7. Purification - Flash Column Chromatography  (Silica Gel, EtOAc/Hex) F->G H 8. Analysis - LC-MS, NMR - Confirm structure & purity G->H

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

References

  • Gasteiger, J., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ashenhurst, J. "Nucleophilic Aromatic Substitution (NAS)." Master Organic Chemistry. Available at: [Link]

  • OrgoSolver. "Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr." OrgoSolver. Available at: [Link]

  • Chemistry LibreTexts. "15.4: Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Available at: [Link]

  • Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Chemistry Stack Exchange. Available at: [Link]

  • BYJU'S. "Nucleophilic aromatic substitution." BYJU'S. Available at: [Link]

  • The Organic Chemistry Tutor. "Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate." YouTube. Available at: [Link]

  • Ashenhurst, J. "Activating and Deactivating Groups In Electrophilic Aromatic Substitution." Master Organic Chemistry. Available at: [Link]

  • Tlahuext-Aca, A., et al. "Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies." Taylor & Francis Online. Available at: [Link]

  • Roskoski, R. Jr. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." ACS Publications. Available at: [Link]

  • Kumar, A., et al. "Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines." RSC Publishing. Available at: [Link]

  • Isom, E. L., et al. "Concerted Nucleophilic Aromatic Substitutions." National Institutes of Health (NIH). Available at: [Link]

  • Chemistry LibreTexts. "16.7: Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Available at: [Link]

  • KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II. Available at: [Link]

  • OpenStax. "16.6 Nucleophilic Aromatic Substitution." Organic Chemistry. Available at: [Link]

  • Scribd. "SnAr Reactions in Aromatic Chemistry." Scribd. Available at: [Link]

  • Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. "FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing..." ResearchGate. Available at: [Link]

  • Vertex Pharmaceuticals. "Design and synthesis of kinase inhibitors using novel heterocyclic systems." Vertex Pharmaceuticals. Available at: [Link]

  • Powers, D. G., et al. "Direct Deamination of Primary Amines via Isodiazene Intermediates." National Institutes of Health (NIH). Available at: [Link]

  • LTQ. "Synthesis and Reactions of Amines." YouTube. Available at: [Link]

  • Wang, Z., et al. "Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor..." PubMed. Available at: [Link]

  • Müller, G. "New Frontiers in Kinases: Second Generation Inhibitors–Going beyond Cancer." National Institutes of Health (NIH). Available at: [Link]

  • Smith, K. M., et al. "Concerted Nucleophilic Aromatic Substitution Reactions." National Institutes of Health (NIH). Available at: [Link]

  • Kumar, A., et al. "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." PubMed. Available at: [Link]

  • Al-Suhaimi, K. M., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." National Institutes of Health (NIH). Available at: [Link]

  • Chemistry LibreTexts. "23.10: Amines with Nitrous Acid." Chemistry LibreTexts. Available at: [Link]

  • Molbase. "N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE." Molbase. Available at: [Link]

  • da Silva, A. B., et al. "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." MDPI. Available at: [Link]

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Application Note: High-Yield Synthesis of N-(2-amino-5-chloro-4-fluorophenyl)acetamide via Chemoselective Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the chemoselective reduction of the nitro group in N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide to synthesize N-(2-amino-5-chloro-4-fluorophenyl)acetamide, a key intermediate in pharmaceutical and materials science research. We present and compare three robust reduction protocols: catalytic hydrogenation using palladium on carbon (Pd/C), a metal-mediated reduction with iron in the presence of ammonium chloride (Fe/NH₄Cl), and a mild reduction using sodium dithionite (Na₂S₂O₄). This guide offers detailed, step-by-step protocols, discusses the mechanistic underpinnings of each method, and provides critical insights into reaction optimization, safety, and product characterization to ensure reproducible, high-yield synthesis.

Introduction: The Significance of Aromatic Amines

Aromatic amines are foundational building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The reduction of nitroarenes is a fundamental transformation for introducing an amino group onto an aromatic ring.[3] The target molecule, N-(2-amino-5-chloro-4-fluorophenyl)acetamide, is a valuable synthetic intermediate due to its trifunctionalized aromatic ring, which allows for diverse subsequent chemical modifications. The presence of halogen substituents (chloro and fluoro) necessitates a reduction method with high chemoselectivity to avoid dehalogenation, a common side reaction.[4][5] This note aims to equip researchers with the knowledge to select and execute the most suitable reduction strategy for this specific substrate.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount for the successful synthesis of N-(2-amino-5-chloro-4-fluorophenyl)acetamide. The primary considerations are yield, purity, operational simplicity, cost, and safety. Below is a comparative overview of the three methods detailed in this guide.

Method Key Advantages Potential Challenges Safety Considerations
Catalytic Hydrogenation (Pd/C) High yields, clean reaction, catalyst is recyclable.[6][7]Potential for dehalogenation, requires specialized pressure equipment, pyrophoric catalyst.[4][8][9]High-pressure hydrogen gas is flammable and explosive. The Pd/C catalyst is pyrophoric and must be handled with care, especially when dry.[8][10][11]
Iron/Ammonium Chloride (Fe/NH₄Cl) Cost-effective, high chemoselectivity (low dehalogenation), milder conditions than other metal/acid systems.[1][12][13]Heterogeneous reaction can be slower, requires filtration of iron salts.[13]Generally safer than catalytic hydrogenation, but large-scale reactions can be exothermic.[13]
Sodium Dithionite (Na₂S₂O₄) Mild reaction conditions, good functional group tolerance, metal-free.[14][15]Can require aqueous solvent systems which may complicate product isolation, stoichiometry needs careful control.[14][16]Sodium dithionite is a stable solid, but its decomposition can release sulfur dioxide. The reaction should be performed in a well-ventilated fume hood.

Mechanistic Insights

A foundational understanding of the reaction mechanisms allows for informed troubleshooting and optimization.

Catalytic Hydrogenation

This heterogeneous catalysis involves the adsorption of both the nitroarene and molecular hydrogen onto the surface of the palladium catalyst. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced to the amine.[17]

Iron/Ammonium Chloride Reduction

In this system, iron metal acts as the electron donor. The reaction is thought to proceed via single electron transfer from the iron surface to the nitro group.[1] Ammonium chloride serves as a mild proton donor, facilitating the formation of the final amine product and preventing the formation of large volumes of gelatinous, hazardous waste associated with stronger acids like HCl.[12]

Sodium Dithionite Reduction

In an aqueous medium, sodium dithionite is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction of the nitro group is believed to occur through a single-electron transfer mechanism, leading to nitroso and hydroxylamine intermediates that are further reduced to the amine.[14]

Experimental Protocols

The following protocols are designed for the reduction of this compound.

Workflow Overview

cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_analysis Analysis & Characterization A N-(5-chloro-4-fluoro- 2-nitrophenyl)acetamide B Select Reduction Method: - Catalytic Hydrogenation - Fe/NH4Cl - Sodium Dithionite A->B Substrate C Reaction Quenching & Filtration B->C Reaction Mixture D Extraction & Washing C->D E Drying & Solvent Removal D->E F N-(2-amino-5-chloro- 4-fluorophenyl)acetamide E->F Crude Product G Spectroscopic Analysis (NMR, IR, MS) F->G Purified Product

Caption: General workflow for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation with Pd/C

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (5-10 mol%)[6]

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Schlenk flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Catalyst Handling: In a fume hood, carefully add 10% Pd/C to a Schlenk flask. Caution: The catalyst can be pyrophoric; handle it with care and keep it away from flammable materials.[8][9]

  • Inerting the System: Seal the flask and purge with nitrogen gas for 5-10 minutes to remove all oxygen.[9][10]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., methanol) followed by the this compound.

  • Hydrogenation: Transfer the flask to the hydrogenation apparatus. Purge the system with hydrogen gas according to the manufacturer's instructions. Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots (after carefully de-pressurizing and purging with nitrogen).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.[10]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can ignite upon exposure to air. Keep the filter cake wet with solvent or water during and after filtration.[8]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(2-amino-5-chloro-4-fluorophenyl)acetamide. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Iron/Ammonium Chloride Reduction

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (3-5 eq)[13]

  • Ammonium chloride (NH₄Cl) (3-5 eq)[13]

  • Ethanol/Water mixture (e.g., 4:1)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, ethanol, and water.

  • Reagent Addition: With stirring, add ammonium chloride and iron powder to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with hot ethanol.

  • Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure. To the remaining aqueous solution, add ethyl acetate and basify with a saturated solution of sodium bicarbonate to a pH of ~8.

  • Isolation: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Sodium Dithionite Reduction

Materials:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (2-4 eq)[14]

  • Methanol/Water or THF/Water mixture (e.g., 2:1)

  • Ethyl acetate

  • Saturated brine solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the this compound in the chosen solvent mixture in a round-bottom flask.

  • Dithionite Addition: In a separate flask, prepare a solution of sodium dithionite in water. Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound at room temperature. The reaction can be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.[14]

  • Isolation: Combine the organic extracts, wash with saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Safety and Handling

Catalytic Hydrogenation:

  • Always work in a well-ventilated fume hood.[10]

  • Ensure the hydrogenation vessel is rated for the intended pressure.[11]

  • Before introducing hydrogen, thoroughly purge the system with an inert gas like nitrogen to remove all oxygen.[9][10]

  • Handle Pd/C catalyst with extreme care, as it is pyrophoric, especially after use.[8][9] Never allow the used catalyst to dry in the air. Quench the catalyst by making a slurry in water.[8]

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and its amino derivative should be handled as potentially hazardous chemicals.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reduction of the nitro group in this compound can be achieved effectively through several methods. Catalytic hydrogenation offers a clean and high-yielding route but requires specialized equipment and stringent safety protocols to mitigate the risks of dehalogenation and the pyrophoric nature of the catalyst. The Fe/NH₄Cl system provides a cost-effective and highly chemoselective alternative that is well-suited for standard laboratory setups. For substrates sensitive to harsh conditions, the mild, metal-free reduction with sodium dithionite is an excellent choice. The selection of the optimal protocol will depend on the scale of the reaction, available equipment, and the desired purity of the final product.

References

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ResearchGate. Available at: [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. LinkedIn.
  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available at: [Link]

  • Heterogeneous synergistic catalysts enable efficient catalytic transfer hydrogenation of nitro compounds via in-situ provided hydrogen. Bohrium. Available at: [Link]

  • Hydrogenation SOP. University of Pennsylvania Department of Chemistry.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]

  • The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate. Available at: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. National Institutes of Health. Available at: [Link]

  • Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry. Available at: [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available at: [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Scilit. Available at: [Link]

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. Available at: [Link]

  • FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES*. Taylor & Francis Online. Available at: [Link]

  • Palladium on Carbon (Pd/C). Common Organic Chemistry. Available at: [Link]

  • Pd/C‐catalyzed hydrogenation of nitroarene. ResearchGate. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Nitro Reduction. Common Organic Chemistry. Available at: [Link]

  • Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. National Institutes of Health. Available at: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT. Available at: [Link]

  • n-(5-Chloro-2-nitrophenyl)acetamide. PubChem. Available at: [Link]

Sources

Application Note: High-Throughput Quantification of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

[AN001]

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1] The primary method detailed is a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) protocol, optimized for high-throughput screening and quality control applications. Additionally, a confirmatory gas chromatography-mass spectrometry (GC-MS) method is provided for enhanced selectivity and structural confirmation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to sample preparation, instrument setup, and data analysis, underpinned by established principles for the analysis of halogenated nitroaromatic compounds.[2][3]

Introduction: The Analytical Imperative

This compound (CAS No: 81962-58-5, Formula: C₈H₆ClFN₂O₃) is a halogenated nitroaromatic compound.[4] The precise and accurate quantification of this intermediate is critical for ensuring the quality, consistency, and safety of downstream active pharmaceutical ingredients (APIs). The presence of nitro and halogen functional groups necessitates analytical methods with high selectivity and sensitivity to resolve the analyte from structurally similar impurities.[2][3] This guide provides two validated workflows to address this analytical challenge.

Principle of Analysis

The primary analytical technique, RP-HPLC-UV , separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[5] The analyte is retained on a C18 column and detected by its strong absorbance in the UV spectrum, a characteristic of nitroaromatic compounds.[2]

For confirmatory analysis, GC-MS is employed. This technique separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.[3] GC-MS provides exceptional selectivity and definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns.[3][6]

Recommended Analytical Workflow

The following diagram illustrates the logical flow for the quantification of this compound, from sample receipt to final data analysis.

Analytical Workflow Figure 1. General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Inspection Dissolution Sample Dissolution & Dilution Sample->Dissolution Standard Reference Standard Preparation Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC Primary Analysis: RP-HPLC-UV Filtration->HPLC Inject GCMS Confirmatory Analysis: GC-MS Filtration->GCMS Inject (if required) Integration Peak Integration & Quantification HPLC->Integration GCMS->Integration Validation Method Validation Check Integration->Validation Report Final Report Generation Validation->Report

Caption: A generalized workflow for the quantification of this compound.

Primary Method: RP-HPLC-UV Quantification

This method is recommended for routine quality control and high-throughput analysis due to its robustness and speed.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard (Purity ≥ 98%)[4]

Detailed Protocol: HPLC-UV Analysis

Step 1: Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use.

Step 2: Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 25 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

Step 3: Preparation of Sample Solutions

  • Accurately weigh the sample to be analyzed and dissolve it in acetonitrile to achieve a theoretical concentration of 1000 µg/mL.

  • Dilute the sample solution with a 50:50 mixture of Mobile Phase A and B to a final concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Step 4: Chromatographic Conditions The following table summarizes the optimized HPLC parameters.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A (0.1% FA in Water) and B (0.1% FA in ACN)
Gradient Program 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

Causality behind Choices:

  • A C18 column is selected for its excellent retention and separation of moderately nonpolar aromatic compounds.

  • A gradient elution is employed to ensure efficient elution of the target analyte while providing adequate separation from potential impurities with different polarities.

  • Formic acid is added to the mobile phase to improve peak shape and reproducibility by controlling the ionization state of any acidic or basic functional groups.

  • Detection at 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide a strong signal for the nitroaromatic chromophore.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.999 is indicative of good linearity.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Confirmatory Method: GC-MS Analysis

This method provides definitive identification and is ideal for impurity profiling or when a higher degree of certainty is required.

Instrumentation and Reagents
  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Methylene chloride or Ethyl acetate (GC grade)

    • Helium (carrier gas, 99.999% purity)

    • This compound reference standard

Detailed Protocol: GC-MS Analysis

Step 1: Preparation of Standards and Samples

  • Prepare stock and working standards in methylene chloride or ethyl acetate at concentrations suitable for GC-MS analysis (e.g., 1-20 µg/mL).

  • Prepare the sample in the same solvent to a concentration within the calibration range.

Step 2: GC-MS Conditions

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z

Causality behind Choices:

  • A DB-5ms column is a robust, general-purpose column suitable for the analysis of a wide range of semi-volatile organic compounds, including nitroaromatics.[3]

  • Splitless injection is used to maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis.

  • The oven temperature program is designed to provide good chromatographic resolution and peak shape for the analyte.

  • Electron Ionization (EI) is a hard ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint for definitive identification.

Data Analysis and Confirmation
  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a pure reference standard. The mass spectrum should show the molecular ion ([M]⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

  • Quantification: Quantification can be performed using the total ion chromatogram (TIC) or by extracting the ion chromatogram for a specific, abundant fragment ion to improve selectivity.

Method Validation

Both the HPLC-UV and GC-MS methods should be validated in accordance with ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

The following diagram outlines the logical relationship between validation parameters.

Method Validation Parameters Figure 2. Interrelation of Method Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Key parameters for analytical method validation.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The primary HPLC-UV method is suitable for routine analysis, while the GC-MS method offers a powerful tool for confirmatory testing and impurity identification. Proper method validation is essential to ensure data integrity and compliance with regulatory standards.

References

  • Lead Sciences. This compound.
  • SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • BenchChem. Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)
  • BenchChem.
  • BenchChem.
  • MDPI.
  • ChemicalBook. N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE | 81962-58-5.
  • PubChem. This compound.
  • U.S. Environmental Protection Agency.
  • BenchChem.
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for "N-(2-Methyl-5-nitrophenyl)acetamide".
  • BenchChem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • MedchemExpress.com. 2-Chloro-N-methyl-N-(4-nitrophenyl)
  • ResearchGate. (PDF) 2-Chloro- N -(4-nitrophenyl)acetamide.
  • Moroccan Journal of Heterocyclic Chemistry. LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE.
  • MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

Sources

The Strategic Utility of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a polysubstituted aromatic compound, has emerged as a pivotal intermediate in the landscape of contemporary organic synthesis. Its unique structural arrangement, featuring an acetamido protecting group, a reactive nitro functionality, and strategically positioned halogen atoms, makes it a highly versatile precursor for the construction of complex heterocyclic scaffolds. These scaffolds are often the core of pharmacologically active molecules and other functional organic materials. The presence of the electron-withdrawing nitro group ortho to the acetamido group, along with the chloro and fluoro substituents, significantly influences the reactivity of the aromatic ring, enabling a range of selective chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers, chemists, and professionals in drug development.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor to ortho-diamino phenyl derivatives, which are the quintessential building blocks for a variety of fused heterocyclic systems. The synthetic sequence typically involves a series of well-orchestrated steps including deprotection, reduction, and cyclization.

Synthesis of Biologically Active Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds renowned for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities[1]. The synthesis of substituted benzimidazoles from this compound is a multi-step process that leverages the compound's inherent functionalities. The general synthetic workflow is depicted below.

A This compound B Hydrolysis (Deacetylation) A->B  HCl, EtOH, Reflux C 5-Chloro-4-fluoro-2-nitroaniline B->C D Reduction of Nitro Group C->D  e.g., SnCl2/HCl or Catalytic Hydrogenation E 4-Chloro-5-fluorobenzene-1,2-diamine D->E F Condensation/Cyclization with Aldehyde (R-CHO) E->F  Oxidative Conditions G Substituted Benzimidazole F->G

Caption: Synthetic workflow for benzimidazole synthesis.

This protocol is a representative example of the synthesis of a benzimidazole derivative starting from this compound.

Step 1: Synthesis of this compound

This step involves the acetylation of 5-chloro-4-fluoro-2-nitroaniline.

  • Materials: 5-chloro-4-fluoro-2-nitroaniline, Acetic Anhydride, Glacial Acetic Acid.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-4-fluoro-2-nitroaniline (10.0 g, 52.5 mmol) in glacial acetic acid (50 mL).

    • To the stirred solution, slowly add acetic anhydride (15 mL, 157.5 mmol).

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

    • After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral to pH paper.

    • Dry the product in a vacuum oven at 60 °C to afford this compound as a solid.

Step 2: Hydrolysis to 5-Chloro-4-fluoro-2-nitroaniline

This step involves the deacetylation of the acetamido group.

  • Materials: this compound, Ethanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • To a solution of this compound (10.0 g, 43.0 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask, add concentrated hydrochloric acid (20 mL).

    • Reflux the reaction mixture for 2 hours. Monitor the completion of the reaction by TLC.

    • After cooling, pour the reaction mixture into 400 mL of cold water.

    • A yellow-orange solid will precipitate. Collect the solid by filtration and wash with water.

    • Recrystallize the crude product from ethanol to obtain pure 5-chloro-4-fluoro-2-nitroaniline[2].

Step 3: Reduction to 4-Chloro-5-fluorobenzene-1,2-diamine

The nitro group is reduced to an amine to form the ortho-diamine.

  • Materials: 5-Chloro-4-fluoro-2-nitroaniline, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid.

  • Procedure:

    • In a 500 mL round-bottom flask, suspend 5-chloro-4-fluoro-2-nitroaniline (5.0 g, 26.2 mmol) in concentrated hydrochloric acid (100 mL).

    • To this stirred suspension, add a solution of tin(II) chloride dihydrate (29.6 g, 131.0 mmol) in concentrated hydrochloric acid (50 mL) portion-wise, maintaining the temperature below 30 °C using an ice bath.

    • After the addition is complete, stir the mixture at room temperature for 3 hours.

    • Basify the reaction mixture by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 10-12, keeping the temperature below 20 °C.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 4-chloro-5-fluorobenzene-1,2-diamine as a solid, which can be used in the next step without further purification.

Step 4: Cyclization to a 2-Substituted-6-chloro-5-fluoro-1H-benzimidazole

  • Materials: 4-Chloro-5-fluorobenzene-1,2-diamine, substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde), sodium metabisulfite, ethanol.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-chloro-5-fluorobenzene-1,2-diamine (1.0 g, 6.2 mmol) and 4-methoxybenzaldehyde (0.85 g, 6.2 mmol) in ethanol (20 mL).

    • Add sodium metabisulfite (1.18 g, 6.2 mmol) to the solution.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the desired 2-(4-methoxyphenyl)-6-chloro-5-fluoro-1H-benzimidazole.

StepProductTypical Yield (%)Purity (by HPLC) (%)
1This compound90-95>98
25-Chloro-4-fluoro-2-nitroaniline80-85>99
34-Chloro-5-fluorobenzene-1,2-diamine75-85>97
42-Aryl-6-chloro-5-fluoro-1H-benzimidazole60-75>98
Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This compound serves as a convenient precursor to the required 4-chloro-5-fluorobenzene-1,2-diamine.

A This compound B Hydrolysis & Reduction A->B  (See Protocol 1, Steps 2 & 3) C 4-Chloro-5-fluorobenzene-1,2-diamine B->C D Condensation with 1,2-Dicarbonyl (e.g., Benzil) C->D  Ethanol, Reflux E 6-Chloro-7-fluoro-2,3-diphenylquinoxaline D->E

Caption: Synthetic workflow for quinoxaline synthesis.

This protocol outlines the synthesis of a substituted quinoxaline from the diamine intermediate.

  • Materials: 4-Chloro-5-fluorobenzene-1,2-diamine, Benzil, Ethanol.

  • Procedure:

    • Prepare 4-chloro-5-fluorobenzene-1,2-diamine from this compound as described in the benzimidazole synthesis protocol (Steps 2 and 3).

    • In a 100 mL round-bottom flask, dissolve 4-chloro-5-fluorobenzene-1,2-diamine (1.0 g, 6.2 mmol) and benzil (1.3 g, 6.2 mmol) in ethanol (30 mL).

    • Reflux the reaction mixture for 3 hours. The progress of the reaction can be monitored by TLC.

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the product to obtain 6-chloro-7-fluoro-2,3-diphenylquinoxaline. Further purification can be achieved by recrystallization from ethanol.

StepProductTypical Yield (%)Purity (by HPLC) (%)
14-Chloro-5-fluorobenzene-1,2-diamine(from acetamide) ~65-75>97
26-Chloro-7-fluoro-2,3-diphenylquinoxaline85-95>99

Causality in Experimental Choices

  • Acetamido as a Protecting Group: The acetylation of the aniline precursor is a crucial initial step. The acetamido group serves as an effective protecting group for the amine functionality, preventing its oxidation during the subsequent nitration step and directing the incoming nitro group to the ortho position due to steric hindrance and electronic effects.

  • Choice of Reducing Agent: The reduction of the nitro group is a critical transformation. While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method, the use of SnCl₂ in concentrated HCl is a classic and robust alternative that is often more tolerant of other functional groups and can be more practical for smaller-scale laboratory syntheses.

  • Microwave-Assisted Synthesis: For both benzimidazole and quinoxaline synthesis, microwave irradiation can be employed to significantly reduce reaction times and often improve yields compared to conventional heating methods[2]. This is due to efficient and uniform heating of the reaction mixture.

Conclusion and Future Outlook

This compound is a testament to the strategic design of synthetic intermediates. Its carefully orchestrated functional groups allow for a series of high-yielding transformations to produce valuable heterocyclic scaffolds. The detailed protocols provided herein for the synthesis of benzimidazole and quinoxaline derivatives offer a robust foundation for researchers in medicinal chemistry and materials science. The versatility of this compound suggests that its applications are likely to expand further, with potential for the synthesis of other complex heterocyclic systems and as a key building block in the development of novel pharmaceuticals and functional materials.

References

  • Nawaz, S., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 1-15. Available from: [Link]

  • Hipparagi, S. M., et al. (2007). Microwave Assisted Synthesis of Fluoro Substituted Quinoxaline Derivatives for Antimicrobial Studies. Oriental Journal of Chemistry, 23(2), 539-544. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Khanapur, M. S., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23525-23551. Available from: [Link]

  • Heravi, M. M., et al. (2009). A simple, efficient and green procedure for the synthesis of quinoxaline derivatives in water. Molecular Diversity, 13(3), 343-348. Available from: [Link]

Sources

Application Notes & Protocols: N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Utility in Medicinal and Materials Chemistry

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is a meticulously designed chemical scaffold, poised for the efficient construction of complex heterocyclic systems. Its value extends beyond that of a simple intermediate; it is a strategic precursor where each functional group serves a distinct and controllable purpose. N-arylacetamides are recognized as significant intermediates in the synthesis of compounds for medicinal, agrochemical, and pharmaceutical applications. The strategic arrangement of an acetamide, a reducible nitro group, and two distinct halogen atoms on the phenyl ring provides a versatile platform for generating molecular diversity, particularly in the synthesis of benzimidazoles and quinoxalines—core structures in numerous therapeutic agents.

This guide elucidates the core reactivity of this building block, providing both the mechanistic rationale ("the why") and detailed, field-tested protocols ("the how") for its application.

Molecular Profile and Safety Mandates

A comprehensive understanding of the starting material's properties and hazards is a prerequisite for safe and effective experimentation.

Table 1: Physicochemical and Safety Data for this compound

Property Value Source
IUPAC Name This compound [1]
Molecular Formula C₈H₆ClFN₂O₃ [1]
Molecular Weight 232.59 g/mol [1]
CAS Number 81962-58-5 [1]
Appearance Typically a yellow or brown solid [2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1]

| GHS Precautionary Codes | P261, P264, P280, P301+P317, P302+P352, P305+P351+P338 |[1] |

Safety Imperative: Researchers must handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid inhalation of dust and direct contact with skin and eyes.

The Core Synthetic Strategy: A Multi-Reaction Hub

The synthetic power of this compound stems from its capacity to undergo a sequence of controlled chemical transformations. The primary pathway involves the reduction of the nitro group to generate a key ortho-phenylenediamine intermediate, which is the immediate precursor to a variety of heterocyclic rings.

G A This compound (Starting Block) B Key Intermediate: N-(2-amino-5-chloro-4-fluorophenyl)acetamide A->B Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) H Nucleophilic Aromatic Substitution (SNAr) A->H Displacement of Fluorine (ortho/para activated) C Hydrolysis of Amide B->C Acidic or Basic Conditions D 4-Chloro-5-fluoro-1,2-phenylenediamine C->D E Cyclocondensation D->E F Substituted Benzimidazoles E->F  + Aldehydes or  Carboxylic Acids G Substituted Quinoxalines E->G  + 1,2-Dicarbonyls I Functionally Modified Nitro-Acetamides H->I I->B Nitro Reduction

Caption: Overall synthetic pathways originating from the title building block.

Pillar 1: Chemoselective Reduction of the Nitro Group

The transformation of the electron-withdrawing nitro group into a nucleophilic amine is the cornerstone of this synthetic strategy. This reduction unmasks the ortho-phenylenediamine functionality necessary for subsequent cyclization reactions.[5]

Causality Behind Method Selection:

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with water as the only byproduct.[6] However, it is not always chemoselective and may reduce other functional groups. Its use must be assessed based on the overall substrate.

  • Metal/Acid Reduction (SnCl₂, Fe, Zn in HCl or Acetic Acid): These are classic, robust, and cost-effective methods.[7] Tin(II) chloride (SnCl₂) is particularly common and reliable for nitro group reductions in laboratory settings. It offers good functional group tolerance under acidic conditions.

  • Transfer Hydrogenation: Using reagents like formic acid or sodium borohydride in the presence of a catalyst can offer milder conditions and enhanced selectivity.[8][9]

Table 2: Comparison of Common Nitro Reduction Conditions

Reagent System Typical Conditions Advantages Disadvantages
H₂ (g), Pd/C (10%) Methanol or Ethanol, RT, 1-5 atm High yield, clean workup Requires specialized equipment, potential for over-reduction
SnCl₂·2H₂O Ethanol or Ethyl Acetate, 60-80 °C Excellent reliability, good tolerance Stoichiometric tin salts require removal

| Fe powder, NH₄Cl | Ethanol/Water, Reflux | Inexpensive, environmentally benign | Can be slower, requires filtration of iron salts |

Pillar 2: Cyclocondensation to Form Heterocyclic Cores

With the ortho-phenylenediamine intermediate in hand, a plethora of heterocyclic systems become accessible. The two most prominent are benzimidazoles and quinoxalines.

  • Benzimidazole Synthesis: The condensation of the diamine with aldehydes or carboxylic acids (or their derivatives) is a fundamental route.[10] When using an aldehyde, an initial Schiff base formation is followed by intramolecular cyclization and subsequent oxidation (often aerial) to furnish the aromatic benzimidazole ring. Using an acid often requires harsher conditions or a coupling agent.

  • Quinoxaline Synthesis: This synthesis is characteristically achieved by reacting the diamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[11] The reaction is a straightforward double condensation that rapidly forms the stable, aromatic pyrazine ring fused to the benzene core.[12][13]

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at C4 is strongly activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the ortho position.[14][15][16] This allows for the displacement of fluoride by various nucleophiles (e.g., amines, alkoxides, thiolates) before the nitro group reduction.[17][18] This SNAr pathway offers an alternative strategic sequence to introduce diversity, creating a different set of intermediates for further elaboration.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps, rationales, and expected outcomes.

Protocol 1: Two-Step Synthesis of 6-Chloro-7-fluoro-2-phenyl-1H-benzimidazole

Principle: This protocol first details the reduction of the nitro group in the starting material using tin(II) chloride to yield the key diamine intermediate. This intermediate is then directly condensed with benzaldehyde in a one-pot modification of the Phillips condensation to form the target benzimidazole.

G start Weigh Reagents: - Starting Material - SnCl2·2H2O dissolve Dissolve in Ethanol in Reaction Flask start->dissolve heat Heat to 75 °C (Reflux) dissolve->heat monitor Monitor by TLC (2-4 hours) heat->monitor cool Cool to RT, Add Benzaldehyde monitor->cool oxidize Stir Open to Air (12-16 hours) cool->oxidize workup Basify with NaOH (aq) & Extract with EtOAc oxidize->workup purify Purify by Column Chromatography or Recrystallization workup->purify end Characterize Product: (NMR, MS, MP) purify->end

Sources

Application Notes & Protocols: Investigating the Antibacterial Potential of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Objective: This document provides a comprehensive framework for the synthesis, screening, and mechanistic evaluation of novel N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide derivatives as potential antibacterial agents. The protocols are designed to ensure scientific rigor, reproducibility, and a clear path from initial compound synthesis to preliminary mechanism-of-action studies.

Scientific Rationale & Strategic Approach

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The N-(phenyl)acetamide framework is a privileged structure in medicinal chemistry. The specific substitution pattern of the target series—a combination of chloro, fluoro, and nitro groups—is strategically designed based on established pharmacophoric principles.

  • Nitro Group: Aromatic nitro compounds are known bio-reducible pro-drugs. Bacterial nitroreductases can reduce the nitro group to generate cytotoxic reactive nitrogen species, which can indiscriminately damage bacterial DNA, proteins, and lipids, leading to cell death. This multi-targeting mechanism can also lower the frequency of resistance development.

  • Halogens (Chloro & Fluoro): The inclusion of halogens, particularly fluorine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and membrane permeability. This can enhance cell uptake and target engagement. The specific placement of chloro and fluoro groups can also influence the electronic properties of the aromatic ring, potentially tuning the reduction potential of the nitro group.

This guide outlines a logical workflow, beginning with the synthesis of a focused library of derivatives, followed by a systematic evaluation of their antibacterial efficacy and initial mechanistic investigation.

Synthesis of this compound Derivatives

Principle: The synthesis of the target derivatives is achieved via a standard nucleophilic acyl substitution. The parent aniline, 5-chloro-4-fluoro-2-nitroaniline, serves as the nucleophile, which attacks the electrophilic carbonyl carbon of various acylating agents (e.g., substituted acetyl chlorides or acetic anhydrides). Triethylamine (Et3N) is used as a base to quench the HCl byproduct generated during the reaction.

Materials
  • 5-chloro-4-fluoro-2-nitroaniline

  • Substituted acetyl chloride or acetic anhydride (e.g., acetyl chloride, chloroacetyl chloride, propionyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

General Synthetic Protocol
  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 5-chloro-4-fluoro-2-nitroaniline (1.0 eq). Dissolve the aniline in anhydrous DCM (approx. 10 mL per gram of aniline).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acylating agent (1.1 eq) dropwise to the stirred solution.

    • Causality: Adding the acylating agent slowly at 0 °C helps to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexane:EtOAc). The disappearance of the starting aniline spot indicates reaction completion.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

    • Causality: Each washing step removes specific impurities. NaHCO₃ neutralizes acids, while brine helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to obtain the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Workflow for Antibacterial Evaluation

The following diagram outlines the systematic approach for evaluating the antibacterial potential of the synthesized derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Quantitative Susceptibility Testing cluster_2 Mechanism of Action (MoA) Studies cluster_3 Data Analysis S1 Synthesis of Derivative Library S2 Purification & Structural Confirmation (NMR, MS) S1->S2 A1 MIC Determination (Broth Microdilution) S2->A1 Pure Compounds A2 MBC Determination A1->A2 Subculture wells ≥ MIC M1 DNA Gyrase Inhibition Assay A1->M1 Active Compounds M2 Cell Membrane Integrity Assay A1->M2 D1 Calculate MIC/MBC Values & Ratios A2->D1 D2 Structure-Activity Relationship (SAR) M1->D2 M2->D2

Caption: Experimental workflow from synthesis to MoA.

Quantitative Assessment of Antibacterial Activity

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

4.1.1 Materials

  • Test compounds (dissolved in DMSO, stock concentration 10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

4.1.2 Protocol Steps

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5]

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 in each row of a 96-well plate.

    • Prepare a 2X working stock of the test compound (e.g., 128 µg/mL) in CAMHB. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Well 11 (Growth Control): Add 50 µL of CAMHB (no compound).

    • Well 12 (Sterility Control): Add 100 µL of CAMHB (no compound, no inoculum).

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (from step 1) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well (1-11) is 100 µL. The final concentration of the test compounds is now halved (e.g., 64 µg/mL to 0.125 µg/mL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Control Validation: The sterility control (well 12) must be clear, and the growth control (well 11) must show distinct turbidity. The MIC for the positive control antibiotic should fall within its CLSI-defined quality control range.[5]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6][7] This test is performed as a follow-up to the MIC assay.[8]

4.2.1 Materials

  • Completed MIC plate from the previous protocol

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

4.2.2 Protocol Steps

  • Subculturing: From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

  • Plating: Pipette a 10 µL aliquot from each selected well and spot it onto a labeled sector of a TSA plate.

  • Incubation: Incubate the TSA plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies (CFU) from each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the colony count from the initial inoculum plated before incubation.[6]

    • A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[7]

Example Data & Interpretation

The following table presents hypothetical data for a series of synthesized derivatives tested against representative Gram-positive and Gram-negative bacteria.

Compound IDR-GroupS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC RatioE. coli MIC (µg/mL)
DERIV-01 -H1632264
DERIV-02 -Cl48216
DERIV-03 -CH₃321284>128
DERIV-04 -OCH₃64>128>2>128
Ciprofloxacin (Control)0.5120.25

Interpretation:

  • Structure-Activity Relationship (SAR): The addition of a chloro group at the R-position (DERIV-02) appears to enhance potency against both strains compared to the unsubstituted parent compound (DERIV-01).

  • Bactericidal vs. Bacteriostatic: DERIV-01 and DERIV-02 exhibit bactericidal activity against S. aureus (MBC/MIC ≤ 4).

  • Spectrum of Activity: The compounds show greater potency against the Gram-positive S. aureus than the Gram-negative E. coli, suggesting potential issues with penetrating the outer membrane of Gram-negative bacteria.

Preliminary Mechanism of Action (MoA) Studies

Based on the nitroaromatic scaffold, two plausible antibacterial mechanisms are reductive activation leading to DNA damage and inhibition of essential enzymes like DNA gyrase.

Proposed MoA: Reductive Bioactivation

Nitroaromatic compounds are often bio-activated by bacterial nitroreductases to form reactive nitrogen species.[9][10][11] These radical species can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[12]

MoA Compound Nitroaromatic Prodrug (R-NO₂) Enzyme Bacterial Nitroreductase Compound->Enzyme Reduction Radical Nitro Radical Anion (R-NO₂⁻) Enzyme->Radical e⁻, H⁺ Damage DNA Damage & Macromolecule Dysfunction Radical->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed reductive bioactivation pathway.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated antibiotic target.[13] This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.[14][15]

6.2.1 Materials

  • E. coli DNA Gyrase enzyme and relaxed pBR322 plasmid substrate (commercially available kits)[16]

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin, pH 7.5)

  • Test compounds and positive control (e.g., Ciprofloxacin)

  • Agarose, TAE buffer, Ethidium bromide

  • Gel electrophoresis system and imaging equipment

6.2.2 Protocol Steps

  • Reaction Setup: On ice, prepare reaction tubes. To each tube, add:

    • 5X Assay Buffer: 4 µL

    • Relaxed pBR322 DNA (e.g., 0.5 µg/µL): 1 µL

    • Test Compound (in DMSO): 1 µL

    • Nuclease-free water: to a volume of 19 µL

  • Enzyme Addition: Add 1 µL of E. coli DNA gyrase to each tube. Include a "no enzyme" control (add 1 µL water instead) and a "no inhibitor" control (add 1 µL DMSO).

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.[14]

  • Reaction Termination: Stop the reaction by adding 4 µL of 6X DNA loading dye containing SDS/proteinase K.

  • Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing ethidium bromide. Run the gel at 80-100V for 1-2 hours.

  • Visualization & Interpretation:

    • Visualize the DNA bands under UV light.

    • Controls: The "no enzyme" lane will show a band corresponding to relaxed plasmid. The "no inhibitor" lane will show a faster-migrating band corresponding to supercoiled plasmid.

    • Interpretation: An effective inhibitor will prevent the conversion of relaxed DNA to supercoiled DNA, resulting in a band that migrates similarly to the relaxed DNA control. The potency of inhibition can be assessed by titrating the compound concentration.

References

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]

  • MDPI. (n.d.). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available from: [Link]

  • Protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. Available from: [Link]

  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Available from: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • PubMed. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Available from: [Link]

  • American Society for Microbiology. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. Available from: [Link]

  • ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Available from: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. Available from: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available from: [Link]

  • National Institutes of Health. (n.d.). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Available from: [Link]

  • American Society for Microbiology. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Florida International University Research Foundation. (n.d.). Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

Sources

Application Notes and Protocols: N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide as a Versatile Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of small molecules with therapeutic potential rely heavily on the availability of versatile chemical building blocks. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is one such scaffold, offering a unique combination of reactive sites that can be selectively manipulated to generate diverse libraries of compounds. Its substituted phenyl ring is pre-functionalized with chloro, fluoro, and nitro groups, each presenting distinct opportunities for chemical modification. This guide provides an in-depth exploration of the synthetic utility of this compound and outlines protocols for its application in the development of novel therapeutic agents, particularly focusing on kinase inhibitors and antimicrobial compounds.

The rationale for selecting this scaffold is rooted in its inherent chemical potential. The electron-withdrawing nitro group activates the aromatic ring, particularly the fluorine atom at the para position, for nucleophilic aromatic substitution (SNAr). Simultaneously, the nitro group itself can be readily reduced to an amine, a critical functional group for building pharmacophores common in many approved drugs. These dual functionalities allow for a modular and strategic approach to drug design, enabling researchers to systematically explore structure-activity relationships (SAR).

Physicochemical Properties

A clear understanding of the fundamental properties of a starting material is essential for experimental design. The key physicochemical characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C8H6ClFN2O3[1][2]
Molecular Weight 232.59 g/mol [1]
CAS Number 81962-58-5[1][2]
Appearance Solid (Typical)
IUPAC Name This compound[1]
XLogP3 2.6[1]

Core Synthetic Transformations & Mechanistic Insights

The true value of this compound lies in its capacity for sequential and regioselective modifications. The two primary synthetic routes involve leveraging the reactivity of the nitro group and the activated fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The fluorine atom is an excellent leaving group in SNAr reactions, particularly when positioned para to a strong electron-withdrawing group like the nitro substituent. This activation facilitates the displacement of fluoride by a wide range of nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse side chains that can serve as key binding motifs or modulate physicochemical properties.

Causality of Experimental Choice: The choice of a polar aprotic solvent (e.g., DMSO, DMF) is critical as it solvates the cation of the nucleophile but not the anion, thereby increasing the nucleophile's reactivity. The addition of a non-nucleophilic base (e.g., K2CO3, DIPEA) is often necessary to deprotonate the incoming nucleophile, further enhancing its potency.

Reduction of the Nitro Group

The transformation of the nitro group into an aniline is a cornerstone reaction in medicinal chemistry. This reduction unmasks a highly versatile amino group that can be further functionalized through acylation, sulfonylation, or used as a key hydrogen bond donor in a pharmacophore.

Causality of Experimental Choice: Catalytic hydrogenation (e.g., H2, Pd/C) is a clean and efficient method for this reduction. Alternatively, metal-based reducing agents like tin(II) chloride (SnCl2) in an acidic medium provide a reliable and scalable option for bench-top synthesis, effectively converting the nitro group to an amine without affecting other reducible functionalities under controlled conditions.[3]

The following diagram illustrates the primary synthetic pathways originating from this scaffold.

G A This compound B S N Ar Product (Diverse Functionalities at C4) A->B  Nucleophilic Aromatic Substitution  (e.g., R-NH₂, K₂CO₃, DMSO)   C Reduced Intermediate (Aniline at C2) A->C  Nitro Group Reduction  (e.g., SnCl₂, HCl or H₂, Pd/C)   D Final Therapeutic Candidate (e.g., Kinase Inhibitor) B->D  Nitro Group Reduction  & Further Modification   C->D  S N Ar or Other Coupling  & Further Modification  

Caption: Key synthetic transformations of the this compound scaffold.

Application in the Development of Kinase Inhibitors

The 2,4-disubstituted aniline core, which can be readily synthesized from this compound, is a privileged scaffold found in numerous FDA-approved tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of kinases, and the aniline motif often forms critical hydrogen bonds with the "hinge" region of the enzyme.

A plausible drug discovery workflow would involve an initial SNAr reaction to introduce a solubilizing group or a secondary binding motif, followed by the reduction of the nitro group. The resulting aniline can then be coupled with a heterocyclic system (e.g., a pyrimidine or quinazoline ring), mimicking the structure of known TKIs. For instance, a structure analogous to CHMFL-ALK/EGFR-050, a potent ALK/EGFR dual kinase inhibitor, could be targeted.[4]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) RAS RAS RTK->RAS ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Derived TKI Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a generic RTK signaling pathway by a derived tyrosine kinase inhibitor (TKI).

Application in the Development of Antimicrobial Agents

Derivatives of acetamide and chloroacetamide have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal effects.[5][6][7] Notably, the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown promising activity against Klebsiella pneumoniae, a high-priority pathogen.[8][9][10] Research suggests that the presence of a chloro atom in the acetamide group can enhance antimicrobial efficacy.[8] This provides a strong rationale for screening this compound and its derivatives for antibacterial properties. A potential mechanism could involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates and reagents. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Addition of Base and Nucleophile: Add potassium carbonate (K2CO3, 2.0-3.0 eq) followed by the desired amine or alcohol nucleophile (1.1-1.5 eq).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Nitro Group Reduction
  • Reagent Preparation: To a round-bottom flask, add the nitro-containing starting material (1.0 eq) and ethanol (or a similar solvent).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude aniline can be purified by column chromatography.

Protocol 3: Screening for Antibacterial Activity (MIC Determination)
  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Bacterial Culture: Grow the selected bacterial strain (e.g., S. aureus, E. coli, K. pneumoniae) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following workflow diagram outlines the process from synthesis to biological evaluation.

G A N-(5-chloro-4-fluoro- 2-nitrophenyl)acetamide B Chemical Synthesis (S N Ar, Reduction, etc.) A->B C Purification (Chromatography, Recrystallization) B->C D Structural Characterization (NMR, MS, HRMS) C->D E Library of Derivatives D->E F Biological Screening (e.g., Kinase Assays, MIC Testing) E->F G Data Analysis (IC₅₀, MIC Determination) F->G H Lead Compound Identification & Optimization G->H

Caption: General workflow for the synthesis and evaluation of bioactive molecules.

Conclusion

This compound is a highly valuable and underutilized starting material for the synthesis of novel therapeutic agents. Its pre-installed functional handles allow for predictable and high-yielding transformations, making it an ideal scaffold for building libraries of compounds for high-throughput screening. The demonstrated potential of related acetamide structures in both oncology and infectious disease provides a solid foundation for researchers to explore this compound in their drug discovery programs. The protocols and strategic insights provided herein serve as a comprehensive guide for unlocking the full potential of this versatile chemical entity.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Lead Sciences. This compound. Available at: [Link]

  • National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

  • Hussein, B. et al. (2020). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. ResearchGate. Available at: [Link]

  • MDPI. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available at: [Link]

  • Liu, Q. et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... PubMed. Available at: [Link]

  • Dana Bioscience. 2-Chloro-N-(5-fluoro-2-nitrophenyl)acetamide 5g. Available at: [Link]

  • Cordeiro, L. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]

  • Cordeiro, L. et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Smajlagić, A. et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Available at: [Link]

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available at: [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]

  • ResearchGate. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • Guerraba, W. et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • PubChem. n-(5-Chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and systematically improve your product yield and purity.

Reaction Overview: The Chemistry of Acetylation

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the acetylation of the primary amine, 5-chloro-4-fluoro-2-nitroaniline, using an acetylating agent such as acetic anhydride or acetyl chloride.[1][2][3]

The core mechanism involves the lone pair of electrons on the aniline's nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[4] This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride) to form the stable amide product.

Reaction Scheme

Starting Material: 5-Chloro-4-fluoro-2-nitroaniline[5][6] Product: this compound[7]

Figure 1: General synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two highly reliable and commonly used methods for this acetylation:

  • Acetic Anhydride Method: This method involves reacting 5-chloro-4-fluoro-2-nitroaniline with acetic anhydride. The reaction can be performed in a solvent like dichloromethane or even in an aqueous acidic solution followed by neutralization with a base like sodium acetate to drive the reaction to completion.[1][2] It is generally considered a milder and safer option than acetyl chloride.

  • Acetyl Chloride Method: This approach uses the more reactive acetyl chloride. Due to its high reactivity and the production of HCl as a byproduct, a base such as triethylamine (Et3N) or pyridine is required to scavenge the acid.[3][8] The reaction is typically run in an inert solvent like chloroform (CHCl3) and often initiated at low temperatures (e.g., 0°C) to control the exothermic reaction.[9][10]

Q2: What is a realistic yield to target for this synthesis?

For analogous reactions, yields are reported to be in the range of 80% or higher.[9][10] A patent for a related precursor synthesis suggests that yields of 90% or greater are achievable under optimized conditions.[11] Your initial yields may be lower, but with careful control of reagents and conditions, aiming for a yield above 80% is a reasonable goal.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring this reaction.[9][10]

  • Setup: Use a silica gel plate and an eluent system such as a 1:1 mixture of hexane and ethyl acetate.

  • Analysis: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The starting aniline is more polar than the final acetamide product, so the product spot will have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Q4: What is the most reliable method for purifying the final product?

The product, this compound, is a solid. The most common and effective purification techniques are:

  • Filtration and Washing: After the reaction, the crude product can often be precipitated by adding the reaction mixture to water or an ice-water mixture.[2][12] The solid is then collected by vacuum filtration and washed with water to remove water-soluble salts and byproducts.

  • Recrystallization: This is the gold standard for purifying the crude solid. A common and effective solvent system is a mixture of ethanol and water.[9][10] The goal is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific problems you may encounter during the synthesis.

Problem Area: Low or No Yield

Q1: My final yield is significantly lower than expected. What are the most common culprits?

Low yield is a multifaceted problem. The primary causes are typically:

  • Moisture Contamination: Both acetyl chloride and acetic anhydride are highly reactive towards water. Any moisture in your glassware, solvents, or the starting aniline will consume the acetylating agent, reducing the amount available to react with your substrate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the yield will naturally be low. Always monitor the reaction with TLC until the starting material is fully consumed.[9][10]

  • Sub-optimal Stoichiometry: Using an insufficient amount of the acetylating agent will result in an incomplete reaction. A slight excess (e.g., 1.1 to 1.2 equivalents) of the acetylating agent is often recommended to ensure the reaction goes to completion.[1]

  • Mechanical Loss During Workup: Significant amounts of product can be lost during transfers, filtration, and recrystallization. Ensure quantitative transfers and be careful not to use an excessive amount of solvent during recrystallization, as this will reduce your recovery.

Q2: I see no product formation by TLC, and I suspect a reagent issue. How can I verify reagent quality?

  • Check the Acetylating Agent: Open the bottle of acetic anhydride or acetyl chloride. A strong, sharp smell of acetic acid indicates significant hydrolysis due to moisture. It's best to use a fresh bottle or distill the reagent if you suspect it's old.

  • Verify the Starting Aniline: Check the physical properties of your 5-chloro-4-fluoro-2-nitroaniline, such as its melting point (reported as 142-145°C), and compare it to the supplier's specifications.[5] An incorrect or impure starting material is a fundamental reason for reaction failure.

  • Test with a Control Reaction: If you suspect a systemic issue (e.g., bad solvent), run a small-scale control reaction with a simple, reliable aniline like p-toluidine. If that reaction works, the issue likely lies with your specific starting material.

Problem Area: Stalled or Incomplete Reactions

Q3: My TLC shows the reaction has started, but after several hours, there's still a significant amount of starting material left. What steps should I take?

A stalled reaction can often be pushed to completion:

  • Increase Temperature: Many acetylation reactions are started at a low temperature to control the initial exotherm but can be gently heated (e.g., to 40-50°C) to increase the reaction rate and drive it to completion.[1]

  • Add More Reagent: If you suspect your acetylating agent may have been partially consumed by trace moisture, adding another small portion (e.g., 0.1-0.2 equivalents) can restart the reaction. Monitor closely by TLC after the addition.

  • Check Your Base (for Acetyl Chloride method): If using acetyl chloride, the reaction generates HCl. If the base (e.g., triethylamine) is insufficient or of poor quality, the resulting acidic conditions can protonate the starting aniline, deactivating it towards further reaction. Ensure you have used at least one equivalent of a dry, high-quality base.

Problem Area: Product Purity

Q4: My final product has a broad or low melting point and appears discolored. What are the likely impurities?

  • Unreacted Starting Material: The most common impurity is the starting 5-chloro-4-fluoro-2-nitroaniline. This is easily identified by TLC.

  • Diacetylation Byproduct: While less common for anilines with electron-withdrawing groups, it is possible under harsh conditions to form a diacetylated product. This would be a less polar spot on TLC.

  • Hydrolyzed Reagent: Acetic acid (from the hydrolysis of the acetylating agent) is a common impurity. It is typically removed during the aqueous workup, especially if a base wash (e.g., saturated sodium bicarbonate) is used.[1]

  • Solvent Residue: If the product is not dried thoroughly under vacuum, residual solvent can remain, depressing the melting point.

Q5: How can I effectively remove unreacted 5-chloro-4-fluoro-2-nitroaniline from my final product?

  • Recrystallization: This is the most effective method. The desired acetamide product and the starting aniline have different polarities and thus different solubilities, which allows for their separation through carefully chosen recrystallization solvents like an ethanol/water mixture.[9][10]

  • Base Wash: During the workup, a wash with a dilute acid solution (e.g., 1M HCl) can help remove the unreacted basic aniline by converting it into its water-soluble salt. However, be cautious, as acidic conditions can potentially hydrolyze the desired amide product if exposure is prolonged or conditions are harsh. A subsequent wash with a mild base is necessary to neutralize any remaining acid.

Detailed Experimental Protocols

Protocol 1: Synthesis using Acetic Anhydride

This protocol is adapted from standard aniline acetylation procedures.[1][2]

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
5-Chloro-4-fluoro-2-nitroaniline190.5610.01.01.91 g
Acetic Anhydride102.0912.01.21.1 mL
Dichloromethane (DCM)---20 mL
Saturated NaHCO₃ (aq)---2 x 20 mL

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.91 g (10.0 mmol) of 5-chloro-4-fluoro-2-nitroaniline in 20 mL of dichloromethane.

  • Add 1.1 mL (12.0 mmol) of acetic anhydride to the solution dropwise with stirring at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (to quench excess acetic anhydride) and 20 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude solid.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a solid.

Protocol 2: Synthesis using Acetyl Chloride

This protocol is based on procedures utilizing acetyl chloride with a base.[9][10]

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
5-Chloro-4-fluoro-2-nitroaniline190.5610.01.01.91 g
Triethylamine (Et₃N)101.1912.01.21.7 mL
Acetyl Chloride78.5011.01.10.8 mL
Chloroform (CHCl₃)---25 mL
Water---3 x 25 mL

Step-by-Step Procedure:

  • Dissolve 1.91 g (10.0 mmol) of 5-chloro-4-fluoro-2-nitroaniline and 1.7 mL (12.0 mmol) of triethylamine in 25 mL of chloroform in a 100 mL round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 0.8 mL (11.0 mmol) of acetyl chloride dropwise to the stirred mixture. A precipitate of triethylamine hydrochloride may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-20 hours, monitoring by TLC.[9][10]

  • After completion, wash the reaction mixture with water (3 x 25 mL) in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from an ethanol/water mixture to yield the pure product.

Visualization of Workflows

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting start Start Synthesis tlc_check Monitor by TLC Is Starting Material (SM) consumed? start->tlc_check yield_check Problem: Low Yield? tlc_check->yield_check Yes, SM consumed incomplete_rxn Incomplete Reaction? tlc_check->incomplete_rxn No, SM remains workup_loss Check for Mechanical Loss 1. Inefficient Extraction? 2. Too much recrystallization solvent? yield_check->workup_loss Yes purity_check Problem: Impure Product? yield_check->purity_check No, Yield is Good no_product No Product at all? force_conditions Force Reaction 1. Add more Acylating Agent (0.1 eq) 2. Gently heat (40-50°C) 3. Check base (if applicable) incomplete_rxn->force_conditions reagent_quality Check Reagent Quality 1. Anhydrous Solvents? 2. Fresh Acetylating Agent? 3. SM Purity Correct? force_conditions->tlc_check recrystallize Solution: Recrystallize Use Ethanol/Water system. Cool slowly. purity_check->recrystallize Yes success High Yield, Pure Product purity_check->success No, Product is Pure recrystallize->success

Figure 2: A decision-making workflow for troubleshooting the synthesis.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
  • Caffyn, A. J. M., & Sarti, S. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved January 21, 2026, from [Link]

  • Gontrana, G., et al. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.
  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. Retrieved January 21, 2026, from [Link]

  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved January 21, 2026, from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved January 21, 2026, from [Link]

  • PureSynth. (n.d.). 5-Chloro-4-Fluoro-2-Nitroaniline 98.0%(GC). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved January 21, 2026, from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved January 21, 2026, from [Link]

  • Chemsrc. (n.d.). 2-Chloro-4-fluoro-6-nitroaniline. Retrieved January 21, 2026, from [Link]

  • Selby, T. (2021, April 13). acetylation aniline. YouTube. Retrieved January 21, 2026, from [Link]

  • Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Purification of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (CAS 81962-58-5). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with purifying this important synthetic intermediate. Here, we provide field-proven insights, step-by-step protocols, and troubleshooting guides in a practical question-and-answer format.

Section 1: Initial Assessment & Purification Strategy

Before proceeding with any purification, a preliminary analysis of your crude material is essential. This initial assessment will guide your choice between recrystallization and chromatography.

FAQ: How do I choose the best purification method?

The optimal method depends on the impurity profile and the scale of your reaction.

  • Recrystallization is the preferred method for removing small amounts of impurities from a solid product, especially at a larger scale. It is efficient if your crude product is at least 85-90% pure and the impurities have different solubility profiles from your desired compound.

  • Flash Column Chromatography is ideal for separating complex mixtures, removing impurities with similar polarities to the product, or purifying oils and amorphous solids. It is highly effective but can be more time-consuming and solvent-intensive than recrystallization.

A simple Thin-Layer Chromatography (TLC) analysis will provide the necessary insight.

Workflow: Initial Purity Assessment

Purification Decision Workflow Crude Crude Product TLC Run TLC Analysis (e.g., 1:1 Hexane:Ethyl Acetate) Crude->TLC Decision Assess Spot Profile TLC->Decision Recryst Recrystallization Decision->Recryst  Main spot is dominant,  impurities at baseline  or solvent front   Chrom Column Chromatography Decision->Chrom  Multiple spots close  together, streaking,  or oily crude   Confirm Confirm Purity (TLC, Melting Point) Recryst->Confirm Chrom->Confirm

Caption: Decision workflow for selecting a purification method.

Section 2: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, a polar crystalline solid, solvent selection is key.

FAQ: What is the best solvent for recrystallizing this compound?

Based on protocols for structurally similar nitroacetanilides, an ethanol/water solvent system is an excellent starting point.[1] Pure ethanol is also a viable option. The goal is to find a system where the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.

Solvent SystemSuitability for this compoundKey Physicochemical Properties
Ethanol/Water Highly Recommended. Often provides excellent crystal recovery for nitroacetanilides.Ethanol Boiling Point: 78 °C. Water acts as an anti-solvent.
Ethanol (95% or Absolute) Good. May be sufficient if impurities are minor.Boiling Point: 78 °C. A versatile polar solvent.
Isopropanol Alternative. Similar properties to ethanol.Boiling Point: 82 °C.
Ethyl Acetate/Hexane Not Recommended for Primary Recrystallization. Better suited for chromatography.Can lead to "oiling out" for this compound class.
Detailed Protocol: Recrystallization using Ethanol/Water

This protocol is adapted from established methods for purifying related chloronitroacetanilides.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to fully dissolve the solid. Stir continuously on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The final product should be an off-white or light yellow crystalline powder.

Troubleshooting Recrystallization

Recrystallization Troubleshooting Problem Problem Encountered OilingOut Oiling Out (Product separates as an oil) Causes: - Solution is supersaturated - Cooling is too rapid - Solvent polarity is incorrect Solutions: - Re-heat the solution and add more solvent - Allow to cool more slowly - Try a different solvent system Problem->OilingOut Issue NoCrystals No Crystals Form (Solution remains clear) Causes: - Too much solvent was used - Solution is not saturated Solutions: - Boil off some solvent to concentrate - Scratch the inside of the flask with a glass rod - Add a seed crystal Problem->NoCrystals Issue PoorRecovery Poor Recovery (Low yield of crystals) Causes: - Compound is too soluble in cold solvent - Insufficient cooling time - Premature crystallization during hot filtration Solutions: - Use a more effective anti-solvent (water) - Increase time in ice bath - Ensure filtration apparatus is pre-heated Problem->PoorRecovery Issue

Caption: Common recrystallization issues and their solutions.

Section 3: Purification by Flash Column Chromatography

When recrystallization is ineffective, flash column chromatography on silica gel is the method of choice. The key is to find a mobile phase that provides good separation between the product and its main impurity, the starting material 5-chloro-4-fluoro-2-nitroaniline.

FAQ: What is a good starting mobile phase for column chromatography?

A mobile phase of Hexane and Ethyl Acetate is standard for this class of compounds. Based on TLC analysis of similar compounds, a good starting point for developing your separation is a 1:1 mixture of hexane and ethyl acetate .[2]

  • Product (this compound): More polar due to the amide group. It will have a lower Rf value.

  • Starting Material (5-chloro-4-fluoro-2-nitroaniline): Less polar than the product. It will have a higher Rf value and elute from the column earlier.

To optimize separation:

  • If the spots are too close together, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane to 2:1 or 3:1). This will increase the separation (ΔRf) between the spots.

  • If the product Rf is too low (<0.2), increase the polarity (e.g., increase the proportion of ethyl acetate).

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a TLC system that gives the product an Rf of ~0.25-0.35 and shows clear separation from the starting material and other impurities.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Pre-adsorb this solution onto a small amount of silica gel until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Use TLC to monitor the fractions for the presence of your product.

  • Fraction Pooling & Evaporation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography
IssuePotential CauseRecommended Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower solvent gradient might be necessary.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the more polar solvent (ethyl acetate).
Cracked/Channeling Column Improperly packed column.Ensure the silica slurry is homogeneous and allowed to settle without disturbance.
Band Tailing Compound is too polar for the solvent; potential interaction with acidic silica.Add a small amount (0.5-1%) of triethylamine or acetic acid to the mobile phase to improve peak shape, depending on the compound's nature.

Section 4: Purity Confirmation & Compound Properties

After purification, it is critical to confirm the purity and identity of the this compound.

FAQ: How do I know if my compound is pure?
  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run a co-spot (a lane with both your starting material and your purified product) to confirm it is not contaminated with the starting amine.

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting point range.

    • Literature Melting Point: 109-112 °C.[3]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₆ClFN₂O₃PubChem[4]
Molecular Weight 232.59 g/mol PubChem[4]
Appearance Off-white or light yellow crystalline powderN/A
Melting Point 109-112 °CAlfa Chemistry[3]

Section 5: Safety & Handling

Proper safety precautions are mandatory when handling this compound and its precursors.

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773811, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved from [Link]

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"common side reactions in the synthesis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-acetylation reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to ensure a successful synthesis.

I. Reaction Overview and Key Challenges

The synthesis of this compound typically involves the acetylation of the corresponding aniline, 5-chloro-4-fluoro-2-nitroaniline, using an acetylating agent like acetic anhydride or acetyl chloride. While seemingly straightforward, the electronic nature of the substrate—a deactivated aniline due to the presence of electron-withdrawing nitro, chloro, and fluoro groups—presents unique challenges. These can range from incomplete reactions and low yields to the formation of persistent impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Incomplete Reaction: Due to the reduced nucleophilicity of the starting aniline, the reaction may not go to completion, leaving unreacted starting material.

  • Hydrolysis: The acetamide product can hydrolyze back to the starting aniline and acetic acid, particularly if excess water is present or during workup under acidic or basic conditions.[1][2][3][4][5]

  • Diacylation: Although less common with deactivated anilines, under harsh conditions or with a large excess of a highly reactive acetylating agent, a second acetyl group can be added to the nitrogen, forming a diacetamide impurity.[6]

  • O-Acetylation: While not a primary concern for this substrate, in related syntheses with phenolic hydroxyl groups, O-acetylation can be a competitive reaction.

Q2: Which acetylating agent is better for this synthesis: acetic anhydride or acetyl chloride?

A2: Acetic anhydride is generally preferred for this synthesis.[7][8] While acetyl chloride is more reactive, which might seem advantageous for a deactivated aniline, its reaction produces corrosive hydrochloric acid (HCl) gas.[8] This can complicate the reaction setup and may require a base to neutralize the acid.[9] Acetic anhydride is less expensive, safer to handle, and its byproduct, acetic acid, is less corrosive and easier to remove.[7][8]

Q3: My reaction is very slow or incomplete. What can I do to improve the conversion rate?

A3: To improve the reaction rate and achieve complete conversion:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of acetylation. However, excessive heat should be avoided to prevent side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.[10]

  • Use a Catalyst: The addition of a catalytic amount of a strong acid, such as concentrated sulfuric acid, can protonate the carbonyl oxygen of the acetic anhydride, making it a more potent electrophile.

  • Solvent Choice: Using a polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile can be beneficial.[10] Acetic acid itself can also serve as a suitable solvent.[11]

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the acetic anhydride, reducing its effective concentration.[10] Using anhydrous solvents and fresh reagents is recommended.

Q4: I am observing an unknown impurity with a similar polarity to my product on the TLC plate. What could it be?

A4: An impurity with similar polarity could be unreacted starting material (5-chloro-4-fluoro-2-nitroaniline) or a hydrolysis product. Another possibility, though less likely, is an isomeric impurity from the starting material. To identify the impurity, it is advisable to run co-spot TLC with the starting material. If the impurity is not the starting material, consider performing spectroscopic analysis (e.g., ¹H NMR, LC-MS) on the crude product.

III. Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the synthesis.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps & Explanation
Incomplete Reaction 1. Reaction Monitoring: Use TLC to monitor the reaction's progress. If starting material is still present after a prolonged period, consider the following steps. 2. Increase Reaction Time/Temperature: Gently reflux the reaction mixture and continue to monitor by TLC until the starting material is consumed. 3. Catalyst Addition: Add a few drops of concentrated sulfuric acid to the reaction mixture to enhance the electrophilicity of the acetic anhydride.
Product Hydrolysis 1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and fresh acetic anhydride. 2. Workup Procedure: During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully. 3. Purification: If hydrolysis occurs, the product may need to be re-purified, for instance, by recrystallization.
Mechanical Loss 1. Isolation Technique: The product is typically a solid that precipitates.[10] Ensure complete precipitation by cooling the solution in an ice bath before filtration. 2. Transfer & Filtration: Be meticulous during transfers and washing of the solid product to minimize physical loss.
Problem 2: Formation of a Persistent Yellow/Brown Color in the Product
Possible Cause Troubleshooting Steps & Explanation
Oxidation of Starting Aniline 1. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the aniline, especially if prolonged heating is required. 2. Addition of a Reducing Agent: A small amount of zinc dust can be added to the reaction mixture to prevent oxidation and reduce colored impurities.[12]
Nitrated Impurities 1. Purity of Starting Material: Ensure the 5-chloro-4-fluoro-2-nitroaniline is of high purity. Impurities in the starting material can carry through to the final product. 2. Recrystallization: Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to remove colored impurities. The use of activated charcoal during recrystallization can also help decolorize the solution.
Problem 3: Difficulty in Product Purification by Recrystallization
Possible Cause Troubleshooting Steps & Explanation
Inappropriate Solvent System 1. Solvent Screening: Perform small-scale solubility tests to find an optimal solvent or solvent pair. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common choices include ethanol, methanol, or mixtures with water. 2. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Oiling Out 1. Solvent Polarity: "Oiling out" occurs when the product is insoluble in the hot solvent and separates as a liquid. This can be addressed by using a more polar or less polar solvent, depending on the nature of the product. 2. Seeding: Adding a small crystal of the pure product to the cooling solution can induce crystallization and prevent oiling out.

IV. Experimental Workflow & Diagrams

Standard Protocol for N-acetylation
  • To a solution of 5-chloro-4-fluoro-2-nitroaniline in glacial acetic acid, add acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid (optional, but recommended for deactivated anilines).

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Visual Troubleshooting Guide

Side_Reactions cluster_hydrolysis Product Hydrolysis cluster_diacylation Diacylation Product This compound H2O + H2O (Acid or Base) Product->H2O Aniline 5-chloro-4-fluoro-2-nitroaniline H2O->Aniline Product_di This compound Ac2O + Acetic Anhydride (Excess/Harsh) Product_di->Ac2O Diacetamide Diacetamide Impurity Ac2O->Diacetamide

Caption: Common side reaction pathways.

V. Analytical Methods for Reaction Monitoring

A suite of analytical techniques is essential for monitoring the reaction and characterizing the final product.

Technique Application
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.
¹H NMR Spectroscopy Structural confirmation of the product. Key signals to look for are the appearance of an amide N-H proton singlet and a methyl singlet from the acetyl group, along with shifts in the aromatic proton signals. [11][13][14]
Infrared (IR) Spectroscopy Functional group analysis. Expect to see a characteristic amide C=O stretch (around 1660-1690 cm⁻¹) and an N-H stretch (around 3250-3350 cm⁻¹). [13]
Mass Spectrometry (MS) Determination of the molecular weight of the product to confirm its identity. [15]
Melting Point A sharp melting point close to the literature value indicates high purity of the synthesized compound.

VI. References

  • Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676. [Link]

  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

  • Brainly. (2023). Why is acetic anhydride preferred over acetyl chloride in acetylation reaction?[Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

  • ResearchGate. (2015). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Detection Method. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (1970). Acidic and Basic Amide Hydrolysis. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]

  • ScienceMadness Discussion Board. (2013). question an N-acetylation of aniline, using aspirin. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

Sources

Technical Support Center: Crystallization of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this important synthetic intermediate. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

This compound is a halogenated nitroaromatic compound, a class of molecules often used as precursors in the synthesis of pharmaceuticals and other complex organic materials. Its structure, featuring an amide group, a nitro group, and two different halogens on an aromatic ring, presents a unique set of properties that directly influence its crystallization behavior.[1] Achieving high purity and a desirable crystal form is critical for downstream applications, and this guide provides a structured approach to troubleshooting common issues.

Part 1: Foundational Knowledge - Physicochemical Properties & Solvent Selection

Understanding the molecule's intrinsic properties is the first step toward developing a robust crystallization protocol.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

The crystallization behavior of a compound is governed by its molecular structure and the resulting physical properties. For this compound, the key factors are its moderate molecular weight, distinct melting point, and the presence of multiple polar functional groups which dictate its solubility and intermolecular interactions. These properties are summarized below.

PropertyValueSource
CAS Number 81962-58-5[1][2]
Molecular Formula C₈H₆ClFN₂O₃[1][3]
Molecular Weight 232.59 g/mol [1]
Melting Point 109-112 °C[2][3]
Appearance Solid[4]
Key Structural Features Acetanilide (Amide), Nitro Group, Chloro Substituent, Fluoro Substituent[1]

The presence of the amide (N-H and C=O) and nitro (NO₂) groups makes the molecule polar and capable of hydrogen bonding, which is a critical factor in crystal lattice formation.[5] The halogen atoms also contribute to the molecule's polarity and potential for specific intermolecular interactions.

Q2: How do I select an appropriate solvent system for recrystallization?

Solvent selection is the most critical variable in crystallization. The ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at a high temperature but poorly at a low temperature to ensure high recovery.[6]

Causality of Solvent Choice:

  • Polarity Matching: Based on the "like dissolves like" principle, the polar nature of this compound suggests that polar solvents are a good starting point.[6] For nitroaryl compounds, alcoholic solvents are often effective.[7]

  • Single vs. Mixed Solvents: If no single solvent provides the ideal solubility profile, a mixed-solvent system (also known as an anti-solvent system) is a powerful alternative.[6] This involves dissolving the compound in a "good" solvent where it is highly soluble, and then gradually adding a "poor" (or "anti-") solvent in which it is insoluble to induce precipitation.[8]

Below is a table of candidate solvents to consider for initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale / Potential Use
Ethanol 78.424.5Good starting point for polar nitroaromatic compounds.[7]
Methanol 64.732.7Higher polarity than ethanol; may be too soluble.
Isopropanol 82.619.9Lower polarity than ethanol; may offer a better solubility curve.
Ethyl Acetate 77.16.0Medium polarity; often a good "good" solvent in mixed systems.
Toluene 110.62.4Non-polar; likely a poor solvent, making it a good anti-solvent candidate.
Hexanes ~691.9Non-polar; excellent anti-solvent candidate.
Water 10080.1High polarity; compound is likely insoluble, potential anti-solvent with a miscible solvent like ethanol.

The following workflow provides a systematic approach to solvent selection.

SolventSelection start Start: Crude N-(5-chloro-4-fluoro- 2-nitrophenyl)acetamide test_solvents Select 3-4 candidate polar solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate) start->test_solvents solubility_test Solubility Test: Add small amount of solvent to crude solid at room temp. test_solvents->solubility_test is_soluble Is it soluble at room temp? solubility_test->is_soluble hot_test Heat the mixture to boiling. is_soluble->hot_test No bad_solvent Result: Poor solvent. Discard this option for single-solvent use. is_soluble->bad_solvent Yes is_soluble_hot Does it dissolve completely? hot_test->is_soluble_hot cool_test Cool slowly to room temp, then in an ice bath. is_soluble_hot->cool_test Yes is_soluble_hot->bad_solvent No (Insoluble impurity may be present) crystals_form Do abundant crystals form? cool_test->crystals_form good_solvent Result: Potential single solvent for recrystallization. crystals_form->good_solvent Yes mixed_system_prompt Consider a mixed-solvent system. crystals_form->mixed_system_prompt No/Few Crystals find_good Identify a 'good' solvent (dissolves compound well when hot). mixed_system_prompt->find_good find_bad Identify a miscible 'poor' solvent (compound is insoluble). find_good->find_bad perform_mixed Perform anti-solvent crystallization. find_bad->perform_mixed

Caption: A decision workflow for selecting a suitable crystallization solvent.

Part 2: Common Crystallization Problems & Solutions (FAQs)

This section addresses the most frequent issues encountered during crystallization experiments.

Q3: My compound is not crystallizing out of solution upon cooling. What should I do?

This is a common issue that indicates the solution is not sufficiently supersaturated. Supersaturation is the essential driving force for crystallization.

Root Cause Analysis & Solutions:

  • Excess Solvent: Too much solvent may have been added, keeping the compound soluble even at low temperatures.[9]

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood to increase the concentration. Allow it to cool again.[10]

  • Insufficient Cooling: The solution may not be cold enough.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes.

  • Nucleation Barrier: Sometimes, crystal formation needs a trigger to overcome the initial energy barrier for nucleation.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites.[6]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.

Q4: The compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when a highly concentrated solution is cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute-solvent eutectic mixture.

Root Cause Analysis & Solutions:

  • High Supersaturation & Rapid Cooling: The solution becomes supersaturated at a temperature above the compound's melting point in the solvent matrix.

    • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10%) of additional hot solvent to decrease the saturation point.[6] Allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block and covering it with a watch glass can promote gradual cooling, which favors the ordered process of crystallization over the chaotic separation of an oil.[10]

Q5: The crystals formed extremely rapidly ("crashed out"). Are they pure, and how can I achieve slower crystal growth?

Rapid crystallization is highly undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[9] The resulting solid is often an amorphous powder or very fine needles with a high surface area that can adsorb impurities from the mother liquor.

Root Cause Analysis & Solutions:

  • Excessive Supersaturation: The solution was too concentrated, or the temperature was dropped too suddenly.

    • Solution: Re-heat the solution to redissolve the solid. Add a larger amount of hot solvent (10-25% more than the minimum required) to ensure the compound stays in solution for a longer period during cooling.[10] This slower, more controlled crystallization process allows for the selective incorporation of the target molecule into the growing crystal lattice, effectively excluding impurities.

Q6: My final crystal yield is very low. What are the potential causes and remedies?

A low yield (e.g., <70%) indicates a significant loss of product during the process.

Root Cause Analysis & Solutions:

  • Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even when cold.[9]

    • Remedy: Before discarding the mother liquor, test for remaining product by placing a drop on a watch glass and allowing it to evaporate. A large amount of solid residue indicates significant product loss. You can attempt a "second crop" crystallization by reducing the volume of the mother liquor through boiling and re-cooling.[9]

  • Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Remedy: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a small amount of hot, pure solvent to rinse the filter paper and funnel to recover any product that crystallized prematurely.

  • Inappropriate Washing: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Remedy: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product while still being effective at rinsing away the impurity-laden mother liquor.

Part 3: Advanced Troubleshooting - Purity Issues
Q7: The crystallized product is still impure, even after careful recrystallization. What are the possible reasons?

When standard recrystallization fails to remove an impurity, it suggests a more complex interaction between the impurity and your target compound.

Mechanisms of Impurity Incorporation: [11]

  • Surface Adsorption: Impurities adhere to the crystal surface. This is common with very fine crystals due to their high surface area-to-volume ratio.

    • Solution: Ensure proper washing of the filtered crystals with ice-cold solvent. Promoting slower growth to obtain larger crystals can also reduce the relative surface area.

  • Inclusions: Pockets of impurity-rich mother liquor become trapped within the growing crystal. This is often a result of rapid or uneven crystal growth.

    • Solution: Slow down the rate of crystallization by reducing the level of supersaturation (using more solvent) and cooling more slowly. Gentle agitation can sometimes help prevent the formation of inclusions.

  • Solid Solutions: The impurity has a similar size, shape, and functionality to your target molecule, allowing it to be incorporated directly into the crystal lattice. This is the most difficult impurity type to remove by crystallization.

    • Solution: If a solid solution is suspected, a different purification technique may be necessary, such as column chromatography. Alternatively, recrystallizing from a completely different solvent system might alter the crystal packing enough to exclude the impurity.

Part 4: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., isopropanol) in small portions.

  • Heating: Heat the mixture on a hot plate with stirring. Continue adding solvent portion-wise until the solid just dissolves at the boiling point. Note this volume as 'V'.

  • Hot Filtration (Optional): If insoluble impurities are present, add an extra ~5% of solvent, and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethyl acetate) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add the "poor" or "anti-solvent" (e.g., hexanes) dropwise.[8]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This is the point of saturation. If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.

  • Cooling & Isolation: Follow steps 4-8 from the Standard Cooling Recrystallization protocol.

References
  • Zhang, S.-S., Wen, H.-L., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62(8), o3412-o3413. [Link]

  • Wood, B., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2219-2232. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Gao, S., & Ng, S. W. (2006). N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62(10), o4557-o4558. [Link]

  • Google Patents. (2020). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved January 21, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved January 21, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 2.2.4.6F: Troubleshooting (Crystallization). Retrieved January 21, 2026, from [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E64(6), o1194. [Link]

  • McMahon, J. A., et al. (2005). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design, 5(6), 2256-2265. [Link]

  • Guerraba, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. [Link]

  • AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. Proceedings of the 2011 AIChE Annual Meeting. [Link]

Sources

Technical Support Center: Optimizing N-acetylation of 5-chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-acetylation of 5-chloro-4-fluoro-2-nitroaniline. This resource is designed for researchers, chemists, and process development professionals who are working with this challenging substrate. The inherent electronic properties of this molecule make its N-acetylation a non-trivial transformation. This guide provides in-depth FAQs, troubleshooting protocols, and the causal logic behind experimental choices to ensure a successful and optimized reaction.

Section 1: Understanding the Core Challenge - FAQs

This section addresses fundamental questions regarding the reactivity of 5-chloro-4-fluoro-2-nitroaniline and the core principles of its N-acetylation.

Q1: Why is the N-acetylation of 5-chloro-4-fluoro-2-nitroaniline so difficult compared to simple aniline?

A1: The difficulty arises from the severe deactivation of the aniline's amino group. The lone pair of electrons on the nitrogen atom, which is essential for its nucleophilic attack on the acetylating agent, is significantly diminished in availability. This is due to the powerful electron-withdrawing effects (-I and -R) of the substituents on the aromatic ring:

  • Nitro Group (-NO₂): The ortho-nitro group is a very strong electron-withdrawing group. It pulls electron density out of the ring and away from the amino group through both inductive and resonance effects.[1][2]

  • Halogens (-Cl, -F): The chloro and fluoro substituents also withdraw electron density inductively.

This reduced nucleophilicity means that standard, mild acetylation conditions used for simple anilines will often result in low or no conversion for this substrate.[3][4]

Q2: What are the primary acetylating agents for this reaction, and how do I choose between them?

A2: The two most common acetylating agents are acetic anhydride ((CH₃CO)₂O) and acetyl chloride (CH₃COCl). The choice involves a trade-off between reactivity and handling.[5]

FeatureAcetic AnhydrideAcetyl ChlorideRationale & Recommendation
Reactivity Milder, less reactiveHighly reactive, faster reactionsFor a deactivated substrate like 5-chloro-4-fluoro-2-nitroaniline, the higher reactivity of acetyl chloride may be necessary to achieve a reasonable reaction rate.[6][7]
Byproduct Acetic Acid (CH₃COOH)Hydrogen Chloride (HCl)Acetic acid is less corrosive and easier to handle. HCl is a corrosive gas that must be neutralized, often by a base in the reaction mixture.[8]
Handling Easier to handle, less moisture-sensitiveHighly moisture-sensitive (hydrolyzes readily), corrosive, and a lachrymator. Requires inert atmosphere techniques.[9]
Selectivity Often more selectiveCan be less selective due to high reactivity, though less of a concern for this specific monofunctionalization.[6]

Recommendation: Start with acetic anhydride under forcing conditions (e.g., higher temperature, with a catalyst). If conversion is poor, move to the more reactive acetyl chloride, ensuring the inclusion of a suitable base to scavenge the HCl byproduct.

Q3: Is a catalyst or base necessary for this reaction?

A3: Yes, for this substrate, it is highly recommended.

  • Base: A base is crucial, especially when using acetyl chloride, to neutralize the generated acid (HCl or acetic acid). If not neutralized, the acid will protonate the starting aniline's amino group, forming an ammonium salt. This salt is no longer nucleophilic and will halt the reaction.[10] Common choices include pyridine, triethylamine (Et₃N), or weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate.

  • Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used in substoichiometric amounts to accelerate the reaction, particularly with acetic anhydride. Lewis acids (e.g., MgSO₄, ZnCl₂) can also catalyze the reaction by coordinating to the carbonyl oxygen of the acetylating agent, increasing its electrophilicity.[11]

Section 2: Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for the N-acetylation of 5-chloro-4-fluoro-2-nitroaniline.

Protocol 1: Forced-Condition Acetylation with Acetic Anhydride

This method uses a higher temperature and a common solvent to drive the reaction with the less reactive, easier-to-handle acetylating agent.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-4-fluoro-2-nitroaniline (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aniline).

  • Reagent Addition: While stirring, add acetic anhydride (1.5 - 2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of ice-cold water while stirring. The product, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from an ethanol/water mixture.[12][13]

Protocol 2: Base-Mediated Acetylation with Acetyl Chloride

This method uses the more reactive acetyl chloride and a base to ensure efficient reaction and neutralization of the HCl byproduct.[10]

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) and a suitable solvent like Dichloromethane (DCM) or Acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq) or pyridine (1.2 eq), to the solution and cool the flask in an ice bath (0 °C).

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled, stirring solution. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, quench by adding water. If using DCM, transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl (to remove excess base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization.

Section 3: Troubleshooting Guide

Use this question-and-answer guide to resolve common issues encountered during the experiment.

Problem: Low or no conversion of the starting material.

  • Potential Cause 1: Insufficient Reactivity. The reaction conditions are too mild for the deactivated substrate.

    • Solution: If using Protocol 1 (acetic anhydride), increase the reaction temperature and/or time. Consider adding a catalytic amount of a Lewis acid like MgSO₄[11] or a strong acid like H₂SO₄. If these measures fail, switch to the more reactive acetyl chloride as described in Protocol 2.

  • Potential Cause 2: Aniline Protonation. The acid byproduct is not being effectively neutralized, leading to the formation of the unreactive ammonium salt.

    • Solution: Ensure a sufficient amount of base (at least 1 equivalent, preferably 1.1-1.2 eq) is used, especially in Protocol 2. Pyridine can act as both a base and a catalyst.

  • Potential Cause 3: Poor Reagent Quality. The acetylating agent may have degraded due to improper storage.

    • Solution: Use freshly opened or distilled acetylating agents. Acetyl chloride is particularly susceptible to hydrolysis from atmospheric moisture.

Problem: The final product is impure or shows multiple spots on TLC.

  • Potential Cause 1: Incomplete Reaction. The reaction was not allowed to proceed to completion.

    • Solution: Ensure the reaction is monitored by TLC until the starting material spot has completely disappeared. Extend the reaction time if necessary.

  • Potential Cause 2: Degradation. Excessively high temperatures or prolonged reaction times might cause decomposition.

    • Solution: Optimize the reaction temperature. While heat is needed, avoid unnecessary overheating. Once the reaction is complete based on TLC, proceed with the work-up promptly.

  • Potential Cause 3: Ineffective Purification. The recrystallization solvent system may not be optimal.

    • Solution: Perform small-scale solvent screening to find the best system for recrystallization. Common choices include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. Column chromatography is an alternative for difficult-to-purify products.[14]

Problem: Difficulty isolating the product from the reaction mixture.

  • Potential Cause 1 (Protocol 1): Product is soluble in the aqueous work-up. While unlikely for this specific product, it can happen.

    • Solution: If a precipitate does not form upon pouring into water, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM. Then, wash, dry, and concentrate the organic layer.

  • Potential Cause 2 (Protocol 2): Emulsion during work-up.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling is often more effective than vigorous shaking.

Section 4: Visualization of Key Processes

General Reaction Mechanism

The diagram below illustrates the fundamental nucleophilic acyl substitution mechanism for the N-acetylation of an aniline.

Caption: General mechanism for N-acetylation of an amine.

Troubleshooting Workflow

This decision tree provides a logical path for addressing suboptimal reaction outcomes.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckReagents Verify Reagent Quality (Anhydride/Chloride, Solvent) Start->CheckReagents OptimizeMild Using Acetic Anhydride: - Increase Temperature - Extend Reaction Time - Add Catalyst (e.g., MgSO₄) CheckReagents->OptimizeMild Reagents OK SwitchReagent Switch to Acetyl Chloride + Base (Protocol 2) OptimizeMild->SwitchReagent Still Low Yield Success Reaction Optimized OptimizeMild->Success Yield Improved CheckBase Using Acetyl Chloride: - Ensure Base is >1.0 eq. - Base is dry and suitable SwitchReagent->CheckBase Still Low Yield CheckBase->Success Yield Improved

Caption: Troubleshooting decision tree for N-acetylation.

References

  • Brainly. (2023). Why is acetic anhydride preferred over acetyl chloride in acetylation reaction?. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Kumar, S., et al. (2023). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ChemistrySelect. Retrieved from [Link]

  • Pediaa.Com. (2023). What is the Difference Between Acetyl Chloride and Acetic Anhydride. Retrieved from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • ResearchGate. (2024). Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. Retrieved from [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • ResearchGate. (2023). Approaches for the N‐acetylation of anilines. Retrieved from [Link]

  • New Journal of Chemistry. (2024). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Novel Clay catalyst: N-Acetylation of Aniline and its derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • askIITians. (2024). Why is acetylation performed before nitration of aniline?. Retrieved from [Link]

  • Shaalaa.com. (2022). Why does acetylation of –NH2 group of aniline reduce its activating effect?. Retrieved from [Link]

  • Nature. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Brainly.in. (2018). why does acetylation of -NH2 group of aniline reduce its activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Structure-metabolism relationships of substituted anilines: Prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Feasibility of Electrophilic attack on the Nitrogen over the Phenyl ring of Aniline. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. Retrieved from [Link]

  • Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.

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"stability issues of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability Under Acidic & Basic Conditions

Welcome to the technical support guide for N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to anticipate, troubleshoot, and control the stability of this compound.

Overview: The Chemistry of this compound Stability

This compound is an amide. Generally, the amide bond is the most stable of the carboxylic acid derivatives due to resonance stabilization.[1][2] However, this stability is not absolute. Under forcing conditions, such as strong acids or bases, particularly with the application of heat, amides can undergo hydrolysis to yield a carboxylic acid and an amine.[3][4]

The phenyl ring of this specific molecule is substituted with three electron-withdrawing groups: nitro (-NO₂), chloro (-Cl), and fluoro (-F). These groups decrease the electron density on the phenyl ring and can influence the reactivity of the amide group, though the primary degradation pathway under acidic or basic conditions is expected to be the hydrolysis of the amide linkage. Understanding this core mechanism is the first step in troubleshooting stability issues.

Forced degradation studies are a critical component of pharmaceutical development, helping to identify degradation pathways and develop stability-indicating analytical methods.[5][6][7][8] This guide will walk you through how to approach these studies for this compound.

Troubleshooting Guide: Degradation Under Stress Conditions

This section addresses common issues encountered when working with this compound in acidic or basic environments.

Part 1: Acidic Conditions

Q1: I've observed a loss of my starting material when dissolved in an acidic solution. What is the likely degradation pathway?

A1: The most probable cause of degradation is acid-catalyzed hydrolysis of the amide bond. This reaction is typically slow at room temperature with dilute acids but is significantly accelerated by increased temperature and acid concentration.[4]

The mechanism involves two key stages:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the amide is protonated by the acid. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer and Elimination: Following a series of proton transfers, the amine portion is converted into a good leaving group (an ammonium ion), which is then eliminated, ultimately forming the carboxylic acid (acetic acid) and the corresponding anilinium ion (5-chloro-4-fluoro-2-nitroanilinium ion).

AcidHydrolysis Figure 1: Acid-Catalyzed Hydrolysis Pathway Amide This compound Protonation Protonated Amide (Activated Carbonyl) Amide->Protonation + H₃O⁺ (Protonation) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H₂O (Nucleophilic Attack) Products Degradation Products: - Acetic Acid - 5-chloro-4-fluoro-2-nitroaniline Tetrahedral->Products - NH₃⁺-Ar (Elimination)

Caption: Figure 1: Acid-Catalyzed Hydrolysis Pathway.

Q2: How can I confirm if acid-catalyzed hydrolysis is occurring and quantify the stability of my compound?

A2: You should perform a forced degradation study under controlled acidic conditions and monitor the reaction over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

A typical workflow involves:

  • Preparation: Prepare a stock solution of your compound in an organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Dilute the stock solution into an acidic medium (e.g., 0.1 M HCl) and a control solution (e.g., water). Incubate these samples at a controlled temperature (e.g., 60 °C).

  • Time-Point Analysis: At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it to quench the reaction, and analyze it by HPLC.

  • Data Interpretation: Monitor the peak area of the parent compound (this compound). A decrease in its peak area over time, coupled with the appearance of new peaks corresponding to degradation products, confirms instability. The rate of degradation can be calculated from this data.

Part 2: Basic Conditions

Q1: My compound seems unstable in a basic buffer. What is the degradation mechanism under basic conditions?

A1: Similar to acidic conditions, the degradation is likely due to hydrolysis of the amide bond, but the mechanism is different. Base-promoted hydrolysis (saponification) is not catalytic; the hydroxide ion is a reactant and is consumed in the reaction.[1][9]

The mechanism proceeds as follows:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This is the rate-determining step.[9]

  • Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the amide ion (R-NH⁻) as the leaving group. This is an unfavorable step because the amide ion is a very strong base and thus a poor leaving group.[1]

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide ion (or another hydroxide ion) in an irreversible acid-base reaction. This final step drives the equilibrium towards the products, resulting in a carboxylate salt and the free aniline.[1][2]

BaseHydrolysis Figure 2: Base-Promoted Hydrolysis Pathway Amide This compound Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + ⁻OH (Nucleophilic Attack) CarboxylicAcid Intermediate Products: - Carboxylic Acid - Amide Anion Tetrahedral->CarboxylicAcid Elimination of Amide Anion Products Final Products: - Carboxylate Salt - 5-chloro-4-fluoro-2-nitroaniline CarboxylicAcid->Products Irreversible Acid-Base Reaction Workflow Figure 3: Experimental Workflow for Stability Assessment A 1. Prepare Stock Solution (1 mg/mL in ACN) B 2. Prepare Stress Samples (Dilute stock into acid/base/water) A->B C 3. Incubate Samples (e.g., 60°C) B->C D 4. Sample at Time Points (0, 2, 4, 8, 24 hr) C->D E 5. Quench & Analyze by HPLC (Neutralize, dilute if needed) D->E F 6. Quantify Degradation (Calculate % Parent Remaining) E->F

Caption: Figure 3: Experimental Workflow for Stability Assessment.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile (ACN) to a final concentration of 1.0 mg/mL.

  • Stress Sample Preparation:

    • Acidic: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and bring to volume with 0.1 M HCl. Final concentration: 100 µg/mL.

    • Basic: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and bring to volume with 0.1 M NaOH. Final concentration: 100 µg/mL.

    • Neutral (Control): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and bring to volume with purified water. Final concentration: 100 µg/mL.

  • Incubation: Place the prepared flasks into a water bath or oven set to 60 °C.

  • Time-Point Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw a 1.0 mL aliquot from each flask.

  • Quenching and Analysis:

    • For the acidic sample, immediately neutralize with an equivalent volume of 0.1 M NaOH.

    • For the basic sample, immediately neutralize with an equivalent volume of 0.1 M HCl.

    • Analyze all samples by a validated stability-indicating HPLC method. A C18 reversed-phase column with a mobile phase of ACN and water (with 0.1% formic acid) is a good starting point. [10][11]6. Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Data Presentation: Expected Degradation Profile

The following table summarizes hypothetical results from the forced hydrolysis study described above, demonstrating how to present the quantitative data.

Time (hours)% Parent Remaining (Neutral Control)% Parent Remaining (0.1 M HCl @ 60°C)% Parent Remaining (0.1 M NaOH @ 60°C)
0100.0100.0100.0
299.895.288.5
499.790.175.3
899.581.055.1
2499.158.621.4

Frequently Asked Questions (FAQs)

Q: Why is it necessary to use elevated temperatures in these studies? A: Amide hydrolysis is often very slow under ambient conditions. [2]Elevated temperatures are used to accelerate the degradation process, allowing for the observation of potential degradation products within a practical timeframe (hours to days) as part of a forced degradation study. [7] Q: My HPLC analysis shows multiple new peaks after degradation. How do I identify them? A: The primary degradation products are expected to be 5-chloro-4-fluoro-2-nitroaniline and acetic acid. To confirm the identity of unknown peaks, advanced analytical techniques are required. High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for identifying degradation products by providing molecular weight information, which can be used to deduce the chemical structure.

Q: Can I use a different acid or base for my study? A: Yes. Hydrochloric acid (HCl) and sodium hydroxide (NaOH) are commonly used because they are non-oxidizing and non-buffering. Using other acids or bases is acceptable, but it's important to consider their properties. For example, using a phosphate buffer would be appropriate for studying stability at a specific pH, whereas using a strong mineral acid is intended to force hydrolysis.

Q: The nitro group on my compound is also susceptible to reduction. Could this be a competing degradation pathway? A: Yes, the nitro group can be chemically reduced to an amine. However, this is primarily an oxidative-reductive pathway, not a hydrolytic one. While not the focus of acid/base hydrolysis studies, you should be aware of this possibility if your experimental conditions contain reducing agents. A comprehensive forced degradation study would include separate testing for oxidative and reductive stability. [5]

References
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Organic chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PharmaCompass. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 819-835.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (CAS No: 81962-58-5).[1][2] As a critical intermediate in various synthetic pathways, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification, ensuring you can achieve a final product of high quality and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each entry details the problem, its probable causes, and scientifically-grounded solutions.

Q1: My final product yield after recrystallization is very low. What went wrong?

A1: Low recovery is one of the most common issues in recrystallization and can stem from several factors.[3]

  • Possible Cause 1: Excessive Solvent Use. The most frequent error is using too much solvent to dissolve the crude product.[4] While the goal is complete dissolution at high temperatures, an excessive volume will retain a significant amount of your product in the mother liquor even after cooling, thereby reducing the yield of recovered crystals.[5]

  • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[6] Add the solvent in small portions to the boiling mixture until the solid just dissolves.[7] If you suspect too much solvent was added, you can carefully evaporate some of it to re-saturate the solution and then allow it to cool again.[4]

  • Possible Cause 2: Premature Crystallization During Hot Filtration. If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, the product will crystallize on the filter paper or in the funnel, leading to significant loss.[7]

  • Solution: To prevent this, heat the filtration apparatus (funnel and receiving flask) before use. This can be done by placing them in an oven or by passing hot solvent through the funnel. Using a fluted filter paper can also speed up the filtration process, minimizing the time the solution has to cool.[7]

  • Possible Cause 3: Incomplete Crystallization. Impatience can lead to filtering the crystals before crystallization is complete.

  • Solution: Allow the solution to cool slowly to room temperature without disturbance, and then place it in an ice-water bath to maximize crystal formation.[8] To check if significant product remains in the mother liquor, you can take a small sample of the filtrate, evaporate the solvent, and see if a substantial residue remains.[3]

Q2: The purified product is oily, waxy, or forms a precipitate instead of crystals. How can I fix this?

A2: This phenomenon, often called "oiling out," occurs when the solid separates from the solution above its melting point, forming a liquid phase instead of a solid crystal lattice.[4] This is problematic because oils tend to trap impurities.

  • Possible Cause 1: High Impurity Level. A large amount of impurities can depress the melting point of the mixture, making it more likely to oil out. The synthesis of acetamides can leave behind unreacted starting materials or acidic byproducts.[9][10]

  • Solution: First, try washing the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities like acetic acid.[10] If the problem persists, consider a preliminary purification by running the material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[11]

  • Possible Cause 2: Rapid Cooling. Cooling the solution too quickly ("shock cooling") does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, leading to the formation of an amorphous precipitate or oil.[8]

  • Solution: Ensure a gradual cooling process. Let the flask stand undisturbed at room temperature until crystals begin to form. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool slowly can promote proper crystal growth.[4]

  • Possible Cause 3: Inappropriate Solvent Choice. The melting point of this compound is reported to be 109-112°C.[12] If the boiling point of the chosen solvent is significantly higher than the melting point of the compound, it is more likely to oil out.

  • Solution: Re-evaluate your solvent choice. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to reduce the solubility and induce crystallization at a lower temperature. If the product has oiled out, reheat the solution to redissolve the oil, add a little more of the "good" solvent, and attempt to cool it more slowly.[3]

Q3: My TLC analysis still shows multiple spots after purification. How do I remove persistent impurities?

A3: If recrystallization fails to remove impurities, it suggests that their solubility profile is very similar to your target compound.

  • Possible Cause 1: Co-crystallization. The impurity may have a similar structure and polarity to your product, allowing it to be incorporated into the crystal lattice.

  • Solution 1: Change the Recrystallization Solvent. Different solvent systems can alter the relative solubilities of the product and the impurity. Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[13] A systematic solvent screening is highly recommended.

  • Solution 2: Column Chromatography. This is the most powerful method for separating compounds with similar properties. For N-aryl acetamides, a silica gel stationary phase is typically effective.[14][15] Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[16][17] The separation can be monitored by TLC to identify the fractions containing the pure product.

  • Possible Cause 2: Decomposition. The compound might be unstable under the purification conditions. N-aryl acetamides can be susceptible to hydrolysis, especially under acidic or basic conditions.[18]

  • Solution: Check the stability of your compound by running a TLC spot and letting it sit on the silica plate for an hour before developing to see if new spots appear.[11] If it is unstable on silica, you may need to use a deactivated stationary phase like neutral alumina or consider a non-chromatographic method. Ensure that any aqueous washes are neutral before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the best purification method to start with: recrystallization or column chromatography?

A1: For solid organic compounds, recrystallization is almost always the preferred initial method.[6] It is less labor-intensive, uses smaller volumes of solvent, and is easily scalable.[5] Chromatography should be reserved for situations where recrystallization fails, when impurities are very similar to the product, or when purifying non-crystalline materials.[11]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one in which your target compound has high solubility at the boiling point and low solubility at room temperature or in an ice bath.[5][7] The impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (so they stay in the mother liquor). The principle of "like dissolves like" is a good starting point; given the polar groups (nitro, amide) on the aromatic ring, polar solvents should be screened.[6]

A systematic screening process is the most reliable approach:

  • Place a small amount of crude material (20-30 mg) in several test tubes.

  • Add a small volume (~0.5 mL) of a different potential solvent to each tube.

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.[19]

  • Gently heat the tubes that showed poor solubility. The compound should dissolve completely at or near the solvent's boiling point.

  • Allow the hot solutions to cool. The solvent that produces a large quantity of pure-looking crystals is the best choice.[7]

Q3: My compound is a solid, but it seems insoluble in all common organic solvents for chromatography. What can I do?

A3: Poor solubility can make column chromatography challenging.[20]

  • Option 1: Dry Loading. You can dissolve your crude compound in a suitable solvent (even a small amount of a high-boiling point solvent like DMF or DMSO might work), add silica gel to this solution, and then carefully evaporate the solvent under reduced pressure. This results in the compound being adsorbed onto the silica. This "dry" silica can then be loaded onto the top of the column.[20] This technique prevents issues with the compound precipitating at the top of the column when it encounters the less polar mobile phase.

  • Option 2: Reverse-Phase Chromatography. If your compound is highly polar, reverse-phase silica (e.g., C18) may be a better option, using polar mobile phases like water/methanol or water/acetonitrile mixtures.[20][21]

Q4: How should I store the purified this compound?

A4: Based on the data for similar compounds and general chemical stability principles, the purified solid should be stored in a cool, dry place, away from moisture.[1][22] A tightly sealed container in a desiccator at room temperature is typically sufficient for short-to-medium-term storage.

Experimental Protocols & Data

Protocol 1: Solvent Screening for Recrystallization

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[19] The following table summarizes the expected solubility behavior of this compound in common laboratory solvents, which should be confirmed experimentally.

SolventStructure/PolarityExpected Solubility at 25°CExpected Solubility at Boiling PointSuitability Score (1-5)Rationale
Water Highly Polar, ProticInsolubleInsoluble1The hydrophobic aromatic ring and halogen substituents make it unlikely to dissolve in water.[13]
Hexane Non-polarInsolubleSparingly Soluble2Not polar enough to dissolve the nitro and amide groups effectively, even when hot.
Ethanol (95%) Polar, ProticSparingly SolubleSoluble5 Excellent candidate. The polarity is well-matched, and the difference in solubility with temperature is typically ideal for this class of compounds.[19]
Ethyl Acetate Polar, AproticSolubleVery Soluble3Often too good a solvent at room temperature, which can lead to low recovery.[13] May be useful as part of a solvent pair.
Dichloromethane Polar, AproticSolubleN/A (Low BP)1Boiling point (39.6°C) is too low to provide a significant temperature gradient for effective recrystallization.
Ethanol/Water Mixed (Polar)Sparingly SolubleSoluble5 Excellent candidate. Allows for fine-tuning of polarity. The compound is dissolved in minimal hot ethanol, and water is added dropwise until cloudiness persists, which is then cleared by adding a few more drops of hot ethanol.[23]
Protocol 2: Detailed Recrystallization Procedure (Using Ethanol/Water)

This protocol outlines the steps for purifying the crude product using a mixed solvent system.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to dissolve the solid completely at the boiling point.[7]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7] Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise until the solution becomes faintly cloudy, indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[6] Allow the crystals to dry completely in the air or in a vacuum oven at a modest temperature.

  • Purity Assessment: Check the purity of the dried crystals by taking a melting point. A sharp melting point range close to the literature value (109-112°C) indicates high purity.[8][12] Confirm purity using TLC.

Visualized Workflow: Purification Decision Tree

The following diagram outlines a logical workflow for purifying the crude product, guiding the user from initial assessment to the final pure compound.

Purification_Workflow start Crude this compound assess_crude Assess Crude Product (TLC, Visual Inspection) start->assess_crude recrystallize Perform Recrystallization assess_crude->recrystallize Solid with few impurities column_chrom Perform Column Chromatography assess_crude->column_chrom Oily or very impure check_purity Assess Purity (TLC, Melting Point) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Pure (Single Spot, Sharp MP) troubleshoot Troubleshooting Required check_purity->troubleshoot Not Pure troubleshoot->recrystallize Minor issues (e.g., wrong solvent) troubleshoot->column_chrom Impurity difficult to remove end_troubleshoot Consult Advanced Troubleshooting Guide troubleshoot->end_troubleshoot Persistent issues column_chrom->check_purity

Caption: Decision workflow for purifying crude this compound.

References

  • University of California, Davis. (n.d.). Recrystallization. Chem 220 Handouts. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Available at: [Link]

  • Kline, D. (n.d.). Recrystallization. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Bello, J. S., et al. (2012). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Vitae, 19(3), 216-224. Available at: [Link]

  • Sisco, V. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Overall Science. (2020, September 29). Purification of Organic Compounds. Available at: [Link]

  • ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? Available at: [Link]

  • Lead Sciences. (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Intramolecular Cyclization of N-Aryl Diazoamides Using Titanium-BINOLate Complex. PubChem. Available at: [Link]

  • MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. PubChem. Available at: [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Synthonix. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE. Available at: [Link]

  • International Union of Crystallography. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. Available at: [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]

  • MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in navigating the challenges of transitioning this synthesis from the laboratory bench to a larger scale. The guidance herein is grounded in established principles of process chemistry and safety.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield, purity, and, most importantly, safety. The primary challenges in scaling up this synthesis revolve around managing highly exothermic reactions, controlling regioselectivity, and handling hazardous materials. This guide will address two plausible synthetic routes, as the specific starting material may vary based on commercial availability and cost.

  • Route A: Acetylation of 5-chloro-4-fluoro-2-nitroaniline.

  • Route B: Nitration of N-(3-chloro-4-fluorophenyl)acetamide.

Each route presents unique challenges that will be addressed in the following sections.

Troubleshooting Guide: Common Scale-Up Challenges

This section is designed to provide direct answers to specific problems that may be encountered during the scale-up synthesis.

Route A: Acetylation of 5-chloro-4-fluoro-2-nitroaniline

Q1: My acetylation reaction is sluggish and does not go to completion, even with extended reaction times. What could be the cause?

A1: Incomplete acetylation is a common issue when scaling up. The primary reasons are often related to the reduced reactivity of the aniline and mass transfer limitations.

  • Root Cause Analysis: The starting material, 5-chloro-4-fluoro-2-nitroaniline, has a strongly electron-withdrawing nitro group ortho to the amine. This significantly reduces the nucleophilicity of the amine, making it less reactive towards acetylating agents. At a larger scale, inefficient mixing can create localized concentration gradients, further slowing the reaction.

  • Troubleshooting Steps:

    • Reagent Choice: Acetic anhydride is a common and effective acetylating agent.[1] If it is not providing complete conversion, consider the addition of a catalyst. While strong bases can be problematic, a mild acid catalyst might be effective. Alternatively, using a more reactive acetylating agent like acetyl chloride could be an option, but this requires careful control of the reaction as it is more vigorous.[2]

    • Solvent Selection: Ensure your solvent can fully dissolve the starting aniline. A solvent like glacial acetic acid can serve as both the solvent and a catalyst.[3]

    • Temperature Optimization: A moderate increase in reaction temperature can improve the reaction rate. However, this must be carefully controlled to avoid side reactions. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature.

    • Improved Mixing: Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction to maintain a homogeneous mixture.

Q2: I am observing the formation of colored impurities in my final product after acetylation. How can I prevent this and purify my product?

A2: The formation of colored impurities in aniline reactions is often due to oxidation.

  • Root Cause Analysis: Anilines, especially those with electron-donating or halogen substituents, can be susceptible to oxidation, leading to the formation of highly colored polymeric byproducts. This can be exacerbated by the presence of heat and trace metals.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

    • Purification:

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]

      • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities.[3] The carbon is then removed by hot filtration.

Route B: Nitration of N-(3-chloro-4-fluorophenyl)acetamide

Q1: The nitration of my acetanilide is producing significant amounts of the wrong isomer. How can I improve the regioselectivity?

A1: Controlling regioselectivity in aromatic nitration is critical and is highly dependent on the reaction conditions.

  • Root Cause Analysis: The acetamido group is an ortho-, para-director, while the chloro and fluoro groups are also ortho-, para-directors. The desired product requires nitration ortho to the acetamido group. The formation of other isomers suggests that the directing effects are not being properly controlled. Conventional nitration with mixed nitric and sulfuric acid can be aggressive and lead to poor selectivity.[4]

  • Troubleshooting Steps:

    • Nitrating Agent: The choice of nitrating agent is crucial. Using a milder nitrating agent can improve selectivity. Consider alternatives to the standard nitric/sulfuric acid mixture, such as using nitric acid in acetic anhydride or employing a nitrating salt like N-nitropyrazole.[5][6]

    • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature (e.g., 0-5 °C) is essential for controlling the reaction rate and improving selectivity. Poor temperature control is a common cause of increased side product formation.

    • Order of Addition: The order in which reagents are added can impact the outcome. A slow, controlled addition of the nitrating agent to the substrate solution allows for better temperature management and can improve selectivity.

Q2: My nitration reaction is showing a dangerous exotherm upon scaling up. How can I manage the thermal risk?

A2: Thermal runaway is a significant hazard in nitration reactions.[7]

  • Root Cause Analysis: Aromatic nitration is a highly exothermic process. As the reaction scale increases, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature, which can accelerate the reaction rate and potentially lead to a runaway reaction or explosion.[8]

  • Troubleshooting and Safety Measures:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing a safe process.

    • Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure it reacts quickly and does not accumulate. The addition rate should be tied to the cooling capacity of the reactor.

    • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to remove the heat generated by the reaction.

    • Quenching Strategy: Have a well-defined and tested emergency quenching procedure in place. This may involve adding a pre-cooled quenching agent to the reaction mixture to rapidly stop the reaction.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for handling the materials in this synthesis?

A: Safety is paramount.

  • Nitroaromatic Compounds: These compounds can be toxic and are often thermally unstable.[8] Avoid inhalation, ingestion, and skin contact.[9] Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Be aware that nitro compounds can be explosive, especially when heated or subjected to shock.[8]

  • Acids and Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Acetic anhydride is corrosive and a lachrymator. Handle these reagents in a fume hood with appropriate PPE.

Q: How should I properly quench and work up a large-scale nitration reaction?

A: A proper work-up is crucial for safety and product purity.

  • Quenching: The reaction mixture should be slowly and carefully added to a vigorously stirred mixture of ice and water.[11] This serves to cool the reaction, dilute the acids, and often precipitate the product. Never add water to the concentrated acid mixture, as this can cause a violent exothermic reaction.

  • Isolation: The precipitated solid product can be collected by filtration.[11]

  • Washing: The crude product should be washed thoroughly with water to remove residual acids. A subsequent wash with a dilute sodium bicarbonate solution will neutralize any remaining acid.[11] Finally, wash with water again until the filtrate is neutral.

Q: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) provides more quantitative information and is ideal for tracking the formation of isomers and impurities.

  • Purity Analysis: The purity of the final product should be confirmed by HPLC. The identity of the compound can be verified by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point is also a good indicator of purity.[12]

Experimental Protocols

Protocol A: Acetylation of 5-chloro-4-fluoro-2-nitroaniline
  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-chloro-4-fluoro-2-nitroaniline and glacial acetic acid.

  • Reaction: Slowly add acetic anhydride to the mixture while maintaining the temperature below 30 °C.[1]

  • Heating: After the addition is complete, slowly heat the reaction mixture to a predetermined optimal temperature (e.g., 50-60 °C) and hold for several hours, monitoring the reaction by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and slowly pour it into cold water with vigorous stirring to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry the product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol B: Nitration of N-(3-chloro-4-fluorophenyl)acetamide
  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge N-(3-chloro-4-fluorophenyl)acetamide and concentrated sulfuric acid. Cool the mixture to 0-5 °C.

  • Nitrating Mixture: In a separate vessel, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0-5 °C.

  • Reaction: Slowly add the cold nitrating mixture to the acetanilide solution, ensuring the temperature does not exceed 5 °C.

  • Hold Time: After the addition is complete, stir the mixture at 0-5 °C for a specified time, monitoring the reaction progress by HPLC.

  • Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution, and finally with cold water until the filtrate is neutral. Dry the purified this compound.

Data and Diagrams

Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₆ClFN₂O₃232.59109-112
5-chloro-4-fluoro-2-nitroanilineC₆H₄ClFN₂O₂190.56~145
N-(3-chloro-4-fluorophenyl)acetamideC₈H₇ClFNO187.60~120

Data sourced from PubChem and other chemical suppliers.[12][13]

Workflow Diagrams

Synthesis_Workflow cluster_route_a Route A: Acetylation cluster_route_b Route B: Nitration A_Start 5-chloro-4-fluoro-2-nitroaniline A_React Acetylation (Acetic Anhydride, Glacial Acetic Acid) A_Start->A_React A_End This compound A_React->A_End B_Start N-(3-chloro-4-fluorophenyl)acetamide B_React Nitration (HNO₃, H₂SO₄) B_Start->B_React B_End This compound B_React->B_End

Caption: Plausible synthetic routes to the target compound.

Troubleshooting_Nitration Start Scale-up Nitration Problem Problem Encountered Start->Problem Exotherm High Exotherm / Runaway Risk Problem->Exotherm Thermal Control Issue Impurity Poor Regioselectivity / Impurities Problem->Impurity Purity/Yield Issue Sol_Exotherm - Reduce addition rate - Improve cooling efficiency - Perform calorimetry studies Exotherm->Sol_Exotherm Sol_Impurity - Lower reaction temperature - Use milder nitrating agent - Optimize reagent stoichiometry Impurity->Sol_Impurity Success Successful & Safe Process Sol_Exotherm->Success Sol_Impurity->Success

Caption: Troubleshooting logic for nitration scale-up.

References

  • MedchemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • ILO. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]

  • NIH. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • NJ.gov. (n.d.). Nitrobenzene - HAZARD SUMMARY. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Degradation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the degradation pathways of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. This document is designed for researchers, stability chemists, and drug development professionals. It provides insights into the molecule's expected chemical liabilities, offers practical troubleshooting advice for common experimental challenges, and includes detailed protocols to ensure the integrity of your stability studies.

Given the limited direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data from structurally related nitroaromatic and acetanilide compounds to predict its degradation behavior.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the expected stability and degradation profile of this compound based on its chemical structure.

Q1: What are the most probable degradation pathways for this molecule under forced degradation conditions?

A1: Based on its functional groups, this compound has two primary points of chemical liability that are critical to investigate during forced degradation studies:

  • Hydrolysis of the Amide Bond: The acetamide group is susceptible to cleavage under both acidic and basic conditions. This is often the most significant pathway for molecules of this class. Base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon[1].

  • Reduction of the Nitro Group: Aromatic nitro groups are prone to reduction, which can occur under certain reductive stress conditions or via microbial degradation[2]. This pathway proceeds through nitroso and hydroxylamine intermediates to form the corresponding primary amine.

  • Photodegradation: Nitroaromatic compounds are known to be photosensitive functional groups and can degrade upon exposure to light, particularly UV radiation[3][4]. The mechanism can be complex, potentially involving the formation of radical species.

Q2: What are the primary chemical structures expected from hydrolytic degradation?

A2: The hydrolysis of the amide linkage would cleave the molecule into two smaller components:

  • 5-chloro-4-fluoro-2-nitroaniline: This is the core aromatic amine that would be released.

  • Acetic Acid: This is the corresponding carboxylic acid from the acetamide group.

In a typical reversed-phase HPLC analysis, the primary focus would be on detecting and quantifying the formation of the aniline degradant.

Q3: What products should I anticipate from the reduction of the nitro group?

A3: The complete reduction of the aromatic nitro group (-NO₂) results in the formation of a primary amine group (-NH₂). The resulting degradant would be N-(2-amino-5-chloro-4-fluorophenyl)acetamide . This transformation significantly increases the polarity of the molecule, which will cause it to elute much earlier in a reversed-phase HPLC method. Intermediate products like the nitroso (-NO) and hydroxylamine (-NHOH) derivatives are also possible but are often transient and less stable.

Visualizing Predicted Degradation Pathways

The following diagram illustrates the two most probable degradation pathways based on the chemical structure of the parent molecule.

DegradationPathways Parent This compound (Parent) HydrolysisProduct 5-chloro-4-fluoro-2-nitroaniline Parent->HydrolysisProduct Hydrolysis (Acid/Base) ReductionProduct N-(2-amino-5-chloro-4-fluorophenyl)acetamide Parent->ReductionProduct Reduction (e.g., Na₂S, Zn/HCl) AceticAcid Acetic Acid Parent->AceticAcid Hydrolysis (Acid/Base) TroubleshootingWorkflow Start Multiple Unexpected Peaks Observed Step1 1. Analyze Control Samples: - Blank (reagents only) - T=0 Sample (API in solution, no stress) Start->Step1 Decision1 Peak present in controls? Step1->Decision1 Result1 Artifact or Reagent Impurity. (Not a degradant) Decision1->Result1 Yes Step2 2. Analyze with a Photodiode Array (PDA/DAD) Detector Decision1->Step2 No Decision2 UV spectrum similar to parent API? Step2->Decision2 Result2 Likely a related degradation product Decision2->Result2 Yes Result3 Likely an excipient degradant or unrelated impurity Decision2->Result3 No Step3 3. Analyze via LC-MS Result2->Step3

Sources

Technical Support Center: Managing Exothermic Reactions in the Nitration of Chloro-Fluoro Acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of chloro-fluoro acetanilides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the inherent exothermic nature of this critical reaction. The following question-and-answer format addresses specific issues you may encounter, grounded in established scientific principles and field-proven insights.

I. Core Principles & Initial Checks

Q1: My primary concern is the exothermic nature of the nitration of a chloro-fluoro acetanilide derivative. What are the fundamental principles I need to understand to maintain control?

A1: The nitration of any aromatic compound, including substituted acetanilides, is a highly exothermic process.[1] The reaction involves the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[2][3] This ion then undergoes an electrophilic aromatic substitution with the acetanilide ring.

Several factors contribute to the exotherm:

  • Generation of the Nitronium Ion: The reaction between nitric acid and sulfuric acid is itself exothermic.[4]

  • Aromatic Substitution: The subsequent attack of the nitronium ion on the aromatic ring is also an exothermic step.[1]

  • Dilution of Sulfuric Acid: If any water is present, the dilution of concentrated sulfuric acid generates significant heat.

The presence of both chloro- and fluoro- substituents on the acetanilide ring will influence the reaction rate and regioselectivity, but the fundamental exothermic nature remains.[5][6] Understanding and meticulously controlling the reaction temperature is paramount to prevent thermal runaway.[7][8][9]

II. Troubleshooting Common Scenarios

Q2: I'm observing a rapid, uncontrolled temperature spike early in the addition of my nitrating mixture. What are the likely causes and immediate actions?

A2: A rapid temperature spike is a critical situation that could lead to a runaway reaction. Immediate and decisive action is required.

Immediate Actions:

  • Stop the addition of the nitrating mixture immediately.

  • Ensure maximum cooling: Check that your cooling bath (e.g., ice-salt or dry ice-acetone) is at the target temperature and has sufficient volume.

  • Increase stirring rate: This will improve heat transfer to the cooling bath and prevent localized hot spots.

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and your lab has a pre-approved and practiced emergency procedure, you may need to quench the reaction. This typically involves pouring the reaction mixture into a large volume of crushed ice and water. Caution: This process is itself hazardous due to the highly exothermic dilution of concentrated sulfuric acid and should only be performed as a last resort with appropriate personal protective equipment (PPE) and engineering controls (e.g., blast shield).[10]

Potential Causes & Preventative Measures:

CausePreventative Measure
Rapid Addition of Nitrating Agent Add the nitrating mixture dropwise or via a syringe pump at a very slow, controlled rate.[1][10]
Inadequate Cooling Use a cooling bath with a temperature significantly lower than your target reaction temperature. Ensure the flask is adequately immersed.
Poor Agitation Use an overhead stirrer for viscous mixtures or a sufficiently large magnetic stir bar to ensure vigorous mixing.[10]
Incorrect Reagent Preparation Always add the sulfuric acid to the nitric acid slowly and with cooling to pre-form the nitrating mixture before adding it to the substrate.[11][12]
Q3: The reaction temperature is stable, but my final product yield is low, and I have a significant amount of starting material remaining. What could be the issue?

A3: Low conversion despite a controlled exotherm often points to issues with reaction kinetics or reagent activity.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your nitric and sulfuric acids are of the appropriate concentration. The presence of excess water in the nitric acid can hinder the formation of the nitronium ion.[13]

  • Reaction Temperature: While controlling the exotherm is crucial, maintaining the temperature too low can significantly slow down the reaction rate, leading to incomplete conversion. There is an optimal temperature range that needs to be maintained. For many acetanilide nitrations, a temperature between 0-10°C is a common starting point.[11][14]

  • Reaction Time: Allow the reaction to stir for a sufficient period after the addition of the nitrating mixture is complete. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[5]

  • Molar Equivalents: Re-evaluate the molar equivalents of your nitrating agent. While a slight excess is often used, an insufficient amount will naturally lead to incomplete reaction.

Q4: My reaction produced a dark-colored mixture and the desired product is contaminated with byproducts. How can I improve the selectivity and purity?

A4: The formation of dark-colored mixtures and byproducts is often indicative of side reactions, such as oxidation or dinitration.

Causes and Solutions:

CauseSolution
Oxidation of the Acetanilide The amino group of acetanilides can be susceptible to oxidation by nitric acid, especially at higher temperatures.[14] Maintaining a low reaction temperature is critical.
Dinitration Adding the acetanilide solution to the nitrating mixture (reverse addition) can lead to dinitration because the substrate is exposed to a large excess of the nitrating agent.[1] Always add the nitrating mixture slowly to the substrate solution.
Hydrolysis of the Amide Traces of acid in the final product can catalyze the hydrolysis of the acetanilide to the corresponding aniline derivative during workup or storage.[1] Neutralize the product thoroughly during the workup procedure. Washing with a sodium bicarbonate solution or similar mild base is common.[10]
Side Chain Nitration (if applicable) If the chloro-fluoro acetanilide has other alkyl substituents, nitration on those side chains can occur under harsh conditions.

III. Experimental Protocols & Visual Guides

General Experimental Workflow for Nitration

The following is a generalized protocol. Specific quantities and temperatures should be optimized for your particular chloro-fluoro acetanilide derivative.

  • Dissolution: Dissolve the chloro-fluoro acetanilide in a suitable solvent (glacial acetic acid is common) in a round-bottom flask equipped with a stirrer and a thermometer.[1][14]

  • Cooling: Cool the solution to the target initial temperature (e.g., 0°C) in an appropriate cooling bath.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.[11][12]

  • Addition: Add the cold nitrating mixture to the stirred acetanilide solution dropwise, ensuring the internal temperature does not exceed the set limit (e.g., 10°C).[1][14]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the reaction temperature or gradually warm to room temperature while monitoring the reaction progress via TLC or HPLC.[1]

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.[11][14]

  • Isolation and Purification: The precipitated product can be collected by filtration, washed with cold water to remove excess acid, and then purified, typically by recrystallization.[14][15]

Visual Troubleshooting Guide

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H2O H₂O Sigma_Complex Sigma Complex (Carbocation Intermediate) NO2_plus->Sigma_Complex Acetanilide Chloro-Fluoro Acetanilide Acetanilide->Sigma_Complex + NO₂⁺ Product Nitro-Chloro-Fluoro Acetanilide Sigma_Complex->Product - H⁺

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a halogenated nitroaromatic compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

This compound (Molecular Formula: C₈H₆ClFN₂O₃) is a substituted acetanilide derivative.[1] Such compounds are often pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] Given the potential for constitutional isomerism, absolute structural confirmation is paramount to ensure that subsequent biological and chemical studies are based on a reliable molecular identity.

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides an atomic-level "photograph" of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. Unlike spectroscopic methods that infer structure from indirect properties, X-ray crystallography directly maps the electron density, which is then used to place the atomic nuclei.[3][4]

The power of this technique lies in its ability to resolve ambiguity. For a molecule like this compound, with multiple substituents on an aromatic ring, X-ray crystallography can unequivocally confirm the ortho, meta, and para relationships between the nitro, chloro, fluoro, and acetamido groups.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a validated crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for success.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synth Synthesis of Crude Product purify Purification (e.g., Recrystallization, Chromatography) synth->purify solvent Solvent Screening purify->solvent growth Crystal Growth (Slow Evaporation, Vapor Diffusion) solvent->growth mount Crystal Mounting growth->mount diffract X-ray Diffraction (Data Collection) mount->diffract process Data Processing (Integration, Scaling, Absorption Correction) diffract->process solve Structure Solution (Phase Problem) process->solve refine Structure Refinement solve->refine validate Validation (checkCIF) refine->validate final_structure final_structure validate->final_structure Final Structure (CIF File)

Caption: The experimental workflow for single-crystal X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is part of a larger analytical toolkit. Spectroscopic methods are indispensable for initial characterization and for providing complementary data. Here, we compare their performance for validating the structure of this compound.

Analytical Technique Information Provided for C₈H₆ClFN₂O₃ Strengths Limitations vs. X-ray Crystallography
Single-Crystal X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond angles, crystal packing, absolute stereochemistry.Unambiguous and complete structural determination. The "gold standard" for proof of structure.Requires a high-quality single crystal; provides a solid-state structure which may differ slightly from the solution-state.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms (which atom is bonded to which), chemical environment of nuclei, proton/carbon/fluorine count.Non-destructive, provides data on the molecule in solution, excellent for confirming the carbon-hydrogen framework.Does not provide direct 3D structural data (bond lengths/angles). Can be ambiguous for complex isomers without a reference.
Mass Spectrometry (MS) Precise molecular weight (confirms C₈H₆ClFN₂O₃ formula), characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl).High sensitivity, confirms elemental composition definitively.[5][6]Provides no information on atomic connectivity or 3D structure; cannot distinguish between isomers.
Infrared (IR) Spectroscopy Presence of key functional groups: N-H, C=O (amide), NO₂ (nitro), aromatic C-H/C=C.[1]Fast, simple, excellent for confirming functional groups are present.Provides very limited information on the overall molecular scaffold and no 3D structural data.

The Synergy of a Multi-Technique Approach

The most trustworthy validation comes not from a single technique, but from the convergence of evidence from multiple, orthogonal methods. Each technique validates a different aspect of the molecule, creating a self-reinforcing web of data.

integrated_workflow cluster_spectroscopy Initial Spectroscopic Confirmation synthesis Synthesized Compound This compound ms Mass Spectrometry synthesis->ms Correct Molecular Formula? (C₈H₆ClFN₂O₃) Isotopic Pattern Correct? ir IR Spectroscopy synthesis->ir Correct Functional Groups? (Amide, Nitro, etc.) nmr NMR Spectroscopy ms->nmr ir->nmr xray Single-Crystal X-ray Crystallography nmr->xray Plausible Isomer Confirmed? (Connectivity Established) validated Unambiguously Validated Structure xray->validated Definitive 3D Structure (Absolute Proof)

Caption: Integrated workflow for comprehensive structure validation.

Experimental Protocols

A self-validating system requires robust and reproducible protocols. Below is a detailed methodology for the crystallographic validation of the title compound, based on established procedures for similar acetanilides.[7][8]

Protocol 1: Single-Crystal Growth
  • Objective: To grow diffraction-quality single crystals of this compound.

  • Rationale: Slow crystal growth from a supersaturated solution is essential to minimize defects and maximize crystal size.[9] Ethanol is a common solvent for crystallizing acetanilide derivatives.[8]

  • Methodology:

    • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of hot ethanol in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).

    • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Alternative methods include solvent/anti-solvent diffusion.[9]

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Objective: To obtain high-resolution diffraction data and refine it into a final, validated structural model.

  • Rationale: The quality of the final structure is directly dependent on the quality of the diffraction data. Low-temperature data collection (e.g., 100 K) is standard practice as it minimizes thermal motion of the atoms, leading to a more precise structure.[2]

  • Methodology:

    • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a cryo-loop.

    • Data Collection: Mount the crystal on a diffractometer equipped with a cryo-system (e.g., nitrogen stream at 100 K). A modern diffractometer with a CCD or CMOS detector is used. Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

    • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for absorption, and scale the data.

    • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and atomic model.

    • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

    • Validation: The final structural model is rigorously validated using software like PLATON/checkCIF, which is an integral part of the publication process for the International Union of Crystallography (IUCr).[10] This step checks for geometric consistency, missed symmetry, and other potential errors.

Conclusion

For this compound, spectroscopic techniques like NMR, MS, and IR are essential for confirming the molecular formula, functional groups, and atomic connectivity. They provide rapid and crucial pieces of the structural puzzle. However, they cannot, on their own, provide the absolute, high-resolution three-dimensional information required for unequivocal structural proof.

Single-crystal X-ray crystallography remains the definitive, gold-standard technique. It resolves any ambiguity regarding isomerism and provides a precise, atomic-level map of the molecule. For any research or development program relying on the specific properties of this compound, crystallographic validation is not just recommended; it is an essential component of rigorous scientific integrity. The convergence of evidence from both spectroscopic and crystallographic methods provides the highest possible confidence in the structural assignment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

  • Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Journal Marocain de Chimie Hétérocyclique, 21(1), 39-47. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335–o2336. [Link]

  • Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(23), R823-R826. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Google Patents. (2020). Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • ResearchGate. (2020). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. [Link]

  • arXiv. (2024). Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra. [Link]

  • ResearchGate. (2015). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • The Royal Society of Chemistry. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Sci-Hub. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

  • ResearchGate. (2011). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. [Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. [Link]

  • ResearchGate. (2018). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. [Link]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. [Link]

  • Carugo, O. (2003). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein and Peptide Letters, 10(2), 157-164. [Link]

  • Proteopedia. Validation and Quality Assessment of X-ray Protein Structures. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • PubChem. n-(5-Chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes. [Link]

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A Comparative Analysis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide and Its Analogs for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a compound of interest in medicinal chemistry, with its structurally similar analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and potential biological activities of these compounds, supported by experimental data to facilitate an objective evaluation.

Introduction: The Significance of Substituted N-Phenylacetamides

N-phenylacetamide scaffolds are prevalent in a wide array of pharmacologically active molecules. The introduction of various substituents on the phenyl ring can dramatically influence the compound's physicochemical properties and, consequently, its biological activity. Halogenation and the presence of a nitro group, in particular, are known to modulate factors such as lipophilicity, electronic effects, and metabolic stability, which are critical determinants of a drug candidate's efficacy and safety profile.

This guide focuses on this compound and its analogs to elucidate the structure-activity relationships (SAR) governed by the nature and position of these substituents. By comparing their synthesis, spectral data, and known biological activities, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents.

Comparative Synthesis Strategies

The synthesis of N-(substituted-phenyl)acetamides generally follows a straightforward acylation of the corresponding aniline derivative. The choice of acylating agent and reaction conditions can be adapted based on the specific substituents present on the aniline ring.

General Synthesis Workflow

The primary route to N-phenylacetamide derivatives involves the reaction of a substituted aniline with an acetylating agent like acetic anhydride or acetyl chloride.

Substituted_Aniline Substituted Aniline Reaction Acylation Reaction Substituted_Aniline->Reaction Acylating_Agent Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) Acylating_Agent->Reaction Solvent_Base Solvent/Base (e.g., DCM, Et3N) Solvent_Base->Reaction Product N-(substituted-phenyl)acetamide Reaction->Product

Caption: General synthesis workflow for N-(substituted-phenyl)acetamides.

Experimental Protocol: Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A Close Analog)

Step-by-Step Methodology:

  • Reactant Preparation: A mixture of 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) and triethylamine (Et3N) (3.3 mL, 24 mmol) is solubilized in 20 mL of chloroform (CHCl3) in a 50 mL flask.

  • Cooling: The flask is cooled to a temperature of 0°C in an ice bath.

  • Addition of Acylating Agent: 2-chloroacetyl chloride (2.71 g, 24 mmol), solubilized in 5 mL of CHCl3, is slowly added to the reaction mixture.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred for 20 hours at room temperature.

  • Work-up and Purification: The reaction mixture is extracted, and the organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a precipitate. The solid is then recrystallized from an ethanol/water mixture.

This protocol can be adapted for the synthesis of this compound by starting with 5-chloro-4-fluoro-2-nitroaniline.

Spectroscopic Analysis: A Comparative Overview

The structural characterization of this compound and its analogs relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Spectroscopic Characterization

Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Elucidation Structural Elucidation and Purity Assessment NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

Comparative Spectroscopic Data

The following table summarizes the key physical and available spectroscopic data for this compound and selected analogs. The data for the primary compound is based on publicly available information, while the data for the analogs is compiled from various research publications.[3][4]

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound C8H6ClFN2O3232.59Data not explicitly detailed in search results.Data not explicitly detailed in search results.
N-(4-chloro-2-nitrophenyl)acetamideC8H7ClN2O3214.6110.25 (s, 1H), 8.77 (d, 1H), 8.19 (s, 1H), 7.59 (d, 1H), 2.29 (s, 3H)169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6
N-(4-fluoro-2-nitrophenyl)acetamideC8H7FN2O3198.1510.17 (s, 1H), 8.79 (dd, 1H), 7.91 (dd, 1H), 7.43-7.38 (m, 1H), 2.28 (s, 3H)Data not explicitly detailed in search results.
N-(5-chloro-2-methyl-4-nitrophenyl)acetamideC9H9ClN2O3228.63Data not explicitly detailed in search results.Data not explicitly detailed in search results.

Note: The absence of detailed, experimentally verified spectroscopic data for this compound in the reviewed literature is a notable gap. Researchers synthesizing this compound should perform full spectral characterization.

Comparative Biological Activity and Structure-Activity Relationships

The biological activity of N-phenylacetamide derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. The presence of halogens and nitro groups can significantly impact their antimicrobial and other therapeutic properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of halogenated and nitrated acetamide derivatives.

  • Effect of Halogenation: The introduction of halogen atoms on the phenyl ring can enhance antimicrobial activity. For instance, a comparative study of halogenated β-nitrostyrenes showed that halogen substituents, particularly at the 4-position of the aromatic ring, enhanced antimicrobial activity.

  • Role of the Chloro Group: In a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, it was shown that the compound has good potential against Klebsiella pneumoniae. The study suggested that the chloro atom is responsible for improving this activity by stabilizing the molecule in the target enzyme's active site.[1][5]

  • Nitro Group Contribution: The nitro group is a versatile functional group in medicinal chemistry, often associated with antimicrobial and anticancer activities. However, it can also be linked to toxicity, making a thorough evaluation of the overall structure-activity relationship crucial.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of substituted N-phenylacetamides and their influence on biological activity.

Core_Structure N-Phenylacetamide Scaffold R1 R1: Halogen Substituents (e.g., Cl, F) Core_Structure->R1 R2 R2: Nitro Group (-NO2) Core_Structure->R2 R3 R3: Acetamide Moiety (-NHCOCH3) Core_Structure->R3 Activity Biological Activity (e.g., Antimicrobial) R1->Activity Enhances lipophilicity and can increase activity R2->Activity Often contributes to activity but can increase toxicity R3->Activity Can be modified to alter solubility and binding

Caption: Key structural features influencing the biological activity of N-phenylacetamides.

A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed that halogen substitution on the aromatic ring generally increased the affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors.[6] This highlights the nuanced role of halogenation in modulating receptor binding and selectivity.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of this compound and its structurally related analogs. The synthesis of these compounds is generally achievable through standard acylation procedures. Spectroscopic analysis, particularly NMR, is crucial for confirming the correct isomeric structure, which is vital for interpreting biological activity.

The available data suggests that the combination of chloro, fluoro, and nitro substituents on the N-phenylacetamide scaffold holds promise for the development of novel antimicrobial agents. However, a significant gap exists in the literature regarding the specific synthesis and complete characterization of this compound.

Future research should focus on:

  • The definitive synthesis and full spectroscopic characterization of this compound.

  • A systematic in vitro and in vivo evaluation of its biological activity, including antimicrobial efficacy against a broad panel of pathogens and assessment of its cytotoxicity.

  • Further exploration of the structure-activity relationships by synthesizing and testing a wider range of analogs with varied substitution patterns to optimize potency and minimize toxicity.

By addressing these areas, the scientific community can better elucidate the therapeutic potential of this class of compounds and pave the way for the development of new and effective drugs.

References

Please note that a comprehensive, clickable list of all cited sources would be provided in a full publication. The in-text citations refer to the search results that informed this guide.

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A Comparative Guide: HPLC vs. GC-MS for the Analysis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a halogenated nitrophenylacetamide, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the safety and efficacy of the final drug product. Consequently, the selection of an appropriate analytical technique for its characterization is a critical decision for researchers and drug development professionals.

This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. By delving into the fundamental principles of each method and presenting supporting experimental data, this document aims to equip scientists with the necessary insights to make an informed decision based on their specific analytical needs.

The Analyte: this compound at a Glance

Before comparing analytical methodologies, it is essential to understand the physicochemical properties of the analyte, as these characteristics heavily influence the suitability of a given technique.

PropertyValueSource
Molecular Formula C8H6ClFN2O3[2]
Molecular Weight 232.59 g/mol [2]
XLogP3 2.6[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its versatility in handling a wide array of compounds, particularly those that are non-volatile or thermally labile.[5]

The Rationale Behind HPLC for this compound

Given the molecular weight and polar functional groups of this compound, HPLC, particularly in the reversed-phase mode, is an excellent starting point for method development. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6]

Experimental Protocol: A Validated HPLC-UV Method

A robust HPLC method must be developed and validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9][10] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10][11]

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 mm x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.[12]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution with acetonitrile allows for the effective separation of the main component from potential impurities with varying polarities.[12]
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% BThis gradient profile ensures adequate retention of the analyte while eluting any more or less polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and peak shape.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic nitro functional group provides a strong chromophore, leading to good sensitivity at this wavelength.[12]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as required for linearity and accuracy studies. For instance, to prepare a 100 µg/mL working solution, dilute 1 mL of the stock solution to 10 mL with the mobile phase.[13]

Workflow for HPLC Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it an ideal technique for the analysis of volatile and semi-volatile compounds.[12]

Assessing the Suitability of GC-MS

The primary consideration for using GC-MS is whether this compound is sufficiently volatile and thermally stable to be vaporized in the GC inlet without degradation. Aromatic nitro compounds can sometimes be susceptible to thermal degradation, which would compromise the analysis. However, for many similar compounds, GC-MS is a viable and powerful technique.[3] The presence of a GC-MS spectrum for the structurally similar N-(5-chloro-2-nitrophenyl)acetamide in the PubChem database suggests that this class of compounds can be amenable to GC-MS analysis.[14]

Experimental Protocol: A GC-MS Method

A well-developed GC-MS method will focus on achieving efficient separation and generating reproducible mass spectra for confident identification and quantification.

Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)Helium is an inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CThis temperature should be sufficient to ensure complete vaporization of the analyte without causing thermal degradation.
Injection Mode Split (e.g., 20:1)A split injection is suitable for analyzing relatively concentrated samples and prevents column overloading.
Oven Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of the analyte from any volatile impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte as it moves from the column to the mass spectrometer.
Ion Source Temp. 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.[12]
Scan Range 40-350 m/zThis mass range will encompass the molecular ion and key fragment ions of the analyte.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Perform serial dilutions as needed to achieve the desired concentration for analysis.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goals, such as routine quality control, impurity profiling, or trace-level analysis.

ParameterHPLC-UVGC-MSSenior Scientist's Insight
Applicability Well-suited for non-volatile and thermally labile compounds.[5]Ideal for volatile and thermally stable compounds.[12]HPLC is the safer initial choice without confirmed thermal stability data for the analyte.
Selectivity Based on chromatographic retention time. Co-elution can be an issue.High selectivity from both retention time and mass-to-charge ratio.GC-MS offers superior selectivity, which is crucial for impurity identification in complex matrices.
Sensitivity Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range, detector-dependent.[5]Typically offers higher sensitivity, often in the ppb to parts-per-trillion (ppt) range.[5]For trace impurity analysis, GC-MS is often the more sensitive technique.
Sample Preparation Relatively straightforward, involving dissolution in a suitable solvent.[15]May require derivatization for non-volatile compounds, though likely not for this analyte. Solvent choice is critical.[5]HPLC generally offers simpler and more direct sample preparation.
Speed Analysis times can be longer due to column re-equilibration.Often provides faster analysis times for volatile compounds.[5]For high-throughput screening, GC-MS can have an advantage in speed.
Cost HPLC systems are generally less expensive to purchase and maintain.GC-MS instruments have a higher initial capital cost and potentially higher maintenance costs.[5]For routine QC labs, the lower cost of HPLC is a significant factor.
Regulatory Acceptance Widely accepted and documented in pharmacopeias for pharmaceutical analysis.[15]Also widely accepted, particularly for volatile impurities and residual solvent analysis.Both techniques are well-established and accepted by regulatory agencies like the FDA, provided the methods are properly validated.[16][17][18][19]

Conclusion and Recommendation

Both HPLC and GC-MS are powerful techniques that can be successfully applied to the analysis of this compound. The optimal choice is contingent upon the specific analytical objective.

  • For routine quality control, assay, and the analysis of known, non-volatile impurities, HPLC-UV is the recommended method. Its robustness, lower cost, and simpler sample preparation make it a highly practical and reliable choice for most pharmaceutical laboratories. The method is readily validated and aligns well with standard pharmaceutical quality control workflows.

  • For in-depth impurity profiling, identification of unknown impurities, and trace-level analysis, GC-MS is the superior technique. Its high selectivity and sensitivity allow for the confident identification of impurities, even at very low levels. However, initial studies to confirm the thermal stability of this compound under GC conditions are strongly advised before committing to this method.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques. HPLC can be employed for routine release testing, while GC-MS can be utilized for more demanding investigations, such as in-depth characterization of reference standards or troubleshooting out-of-specification results. This dual-pronged approach ensures the highest level of quality and confidence in the analytical data for this critical pharmaceutical intermediate.

References

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  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
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A Comparative Guide to the Biological Activity of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide and Its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the nuanced relationship between a molecule's structure and its biological function is a central theme. Even subtle alterations in the arrangement of functional groups on an aromatic scaffold can lead to profound differences in pharmacological activity, selectivity, and toxicity. This guide provides a comprehensive comparative analysis of the biological activity of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide and its regioisomers. While direct comparative studies on this specific set of regioisomers are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogs and outline a robust experimental framework for their head-to-head evaluation.

This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into established methodologies for assessing key biological activities, including anticancer and antimicrobial effects, and provide the scientific rationale behind the proposed experimental designs.

The Critical Role of Regioisomers in Drug Efficacy

The spatial arrangement of substituents on a phenyl ring dictates the molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical properties, in turn, govern how the molecule interacts with its biological target. For this compound, the relative positions of the chloro, fluoro, and nitro groups, along with the acetamide side chain, are critical determinants of its potential therapeutic effects. By systematically evaluating the biological activities of its regioisomers, we can elucidate structure-activity relationships (SAR) that are crucial for lead optimization and the design of more potent and selective drug candidates.

Comparative Biological Activity: A Proposed Investigative Framework

Given the limited direct comparative data, we propose a comprehensive suite of in vitro assays to systematically evaluate the biological profiles of this compound and its regioisomers. The selection of these assays is informed by the known biological activities of structurally similar nitrophenyl and acetamide derivatives, which have demonstrated potential as both anticancer and antimicrobial agents.[1][2][3][4][5][6][7][8][9]

Anticancer Activity Evaluation

The presence of a nitrophenyl group in various heterocyclic compounds has been associated with moderate to strong cytotoxic activity against pancreatic and lung cancer cell lines.[4][5] Furthermore, substituted N-(4'-nitrophenyl)-l-prolinamides have shown significant anti-tumor activity against a panel of human carcinoma cell lines.[1][2][3] These findings provide a strong rationale for evaluating the anticancer potential of this compound and its regioisomers.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesize N-(5-chloro-4-fluoro- 2-nitrophenyl)acetamide & Regioisomers purification Purify via Chromatography synthesis->purification characterization Characterize via NMR, MS, etc. purification->characterization cell_culture Culture Human Cancer Cell Lines (e.g., A549, MCF-7) characterization->cell_culture mtt_assay Perform MTT Assay to Assess Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle enzyme_inhibition Enzyme Inhibition Assays (if target is known) apoptosis_assay->enzyme_inhibition cell_cycle->enzyme_inhibition

Caption: Workflow for anticancer activity evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a fundamental first step in screening for cytotoxic effects of novel compounds.[10]

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its regioisomers in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Antimicrobial Activity Evaluation

Recent studies have highlighted the antibacterial potential of acetamide derivatives. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a regioisomer of the primary compound of interest, has demonstrated activity against Klebsiella pneumoniae.[6][7][8][9] This provides a compelling reason to investigate the antimicrobial properties of the entire regioisomeric series.

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Susceptibility Testing cluster_bactericidal Bactericidal/Bacteriostatic Determination compound_prep Prepare Stock Solutions of Test Compounds broth_dilution Perform Broth Microdilution Assay compound_prep->broth_dilution bacterial_culture Culture Bacterial Strains (e.g., E. coli, S. aureus) bacterial_culture->broth_dilution mic_determination Determine Minimum Inhibitory Concentration (MIC) broth_dilution->mic_determination mbc_assay Perform Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_assay mbc_determination Determine MBC mbc_assay->mbc_determination

Caption: Workflow for antimicrobial activity evaluation.

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14]

  • Preparation of Inoculum: Grow bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data Summary

The following table outlines the expected data output from the proposed experimental framework, which will allow for a direct and objective comparison of the biological activities of this compound and its regioisomers.

Compound Anticancer Activity (IC50 in µM) Antimicrobial Activity (MIC in µg/mL)
A549 (Lung) MCF-7 (Breast)
This compoundExperimental DataExperimental Data
Regioisomer 1Experimental DataExperimental Data
Regioisomer 2Experimental DataExperimental Data
Regioisomer 3Experimental DataExperimental Data
.........
Positive Control (Doxorubicin) Known ValueKnown Value
Positive Control (Ciprofloxacin) N/AN/A

Mechanism of Action and Further Investigations

Elucidating the mechanism of action is a critical next step for promising lead compounds. For compounds exhibiting significant cytotoxic activity, further studies could include:

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro assays can determine the inhibitory potential and mode of inhibition (e.g., competitive, non-competitive).[15][16][17][18] Enzyme assays are fundamental in drug discovery for identifying how compounds modulate enzyme activity.[16]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can determine if cell death occurs via apoptosis and if the compound induces cell cycle arrest at a specific phase.

For compounds with notable antimicrobial activity, further investigations may involve:

  • Time-Kill Assays: To understand the dynamics of bacterial killing over time.

  • Mechanism of Action Studies: Investigating effects on cell wall synthesis, protein synthesis, or DNA replication. For example, some acetamides are proposed to act on penicillin-binding proteins.[7][8]

Conclusion

This guide provides a structured and scientifically grounded framework for the comparative evaluation of the biological activity of this compound and its regioisomers. By employing standardized and validated in vitro assays, researchers can systematically build a comprehensive structure-activity relationship profile. This, in turn, will facilitate the identification of promising lead candidates for further preclinical development in the fields of oncology and infectious diseases. The causality-driven experimental design and self-validating protocols outlined herein are intended to ensure the generation of robust and reliable data, thereby accelerating the drug discovery process.

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A Researcher's Guide to the In Vitro Toxicity Analysis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a comprehensive framework for the in vitro toxicity analysis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a nitroaromatic compound with potential applications warranting careful safety evaluation. While specific toxicological data for this compound is not extensively documented in public literature, this guide establishes a robust, multi-pronged experimental strategy.[1] We will compare and contrast a panel of standard, validated in vitro assays, providing the scientific rationale and detailed protocols necessary for researchers to generate a comprehensive toxicity profile.

For comparative purposes, we will benchmark the hypothetical responses of this compound against Doxorubicin, a well-characterized chemotherapeutic agent with known cytotoxic and genotoxic properties. This comparison will serve to contextualize the potential toxicity of the target compound.

Foundational Strategy: A Multi-Endpoint Toxicological Assessment

No single assay can fully capture the complex interactions between a chemical and a biological system.[2] Therefore, a battery of tests is essential to probe for various modes of toxicity. Our proposed workflow integrates assessments of cytotoxicity (general cell health and viability), genotoxicity (damage to genetic material), and the underlying mechanisms of cell death (apoptosis vs. necrosis).

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Insight A MTT Assay (Metabolic Activity) C Ames Test (Mutagenicity) A->C If cytotoxic B LDH Assay (Membrane Integrity) D Comet Assay (DNA Strand Breaks) B->D If cytotoxic E Caspase-3/7 Activity Assay (Apoptosis) C->E If genotoxic D->E

Caption: A tiered workflow for the in vitro toxicity assessment of novel compounds.

Comparative Cytotoxicity Analysis

The initial step in any toxicity assessment is to determine the concentration range at which the compound affects basic cellular functions such as metabolic activity and membrane integrity.[3][4] We will employ two classic assays with distinct endpoints: the MTT assay and the LDH assay.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[5][6] This conversion is primarily carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable cells.[7]

LDH Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cell death by measuring the activity of LDH released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[8][9]

Hypothetical Comparative Data:
CompoundCell LineAssayIC₅₀ (µM) after 24h
This compound HepG2MTT75.2
HepG2LDH98.5
Doxorubicin (Comparator) HepG2MTT1.2
HepG2LDH2.5

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols:

MTT Assay Protocol [6][7][10]

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and Doxorubicin for 24 hours. Include untreated and vehicle controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol [9][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm. A set of wells with lysis buffer should be used to determine the maximum LDH release.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to mutations and potentially cancer.[12][13][14] We will utilize the Ames test to screen for mutagenicity and the Comet assay to directly visualize DNA damage.

Ames Test: Bacterial Reverse Mutation Assay

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[15][16] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[15][16] The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium.[16] The inclusion of a rat liver extract (S9 fraction) is crucial for detecting mutagens that require metabolic activation.[17]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[18][19][20] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[19][21] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[18][20]

Hypothetical Comparative Data:
CompoundAssayS9 ActivationResult
This compound Ames Test- / +Non-mutagenic
Comet AssayN/AIncrease in tail moment at >50 µM
Doxorubicin (Comparator) Ames Test-Mutagenic
Comet AssayN/ASignificant increase in tail moment at >0.5 µM

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols:

Ames Test Protocol (Plate Incorporation Method) [15][17][22][23]

  • Strain Preparation: Grow cultures of appropriate Salmonella typhimurium strains (e.g., TA98 and TA100) overnight.

  • Test Mixture: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either a buffer or the S9 metabolic activation mix.

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate and compare to the spontaneous reversion rate in the negative control.

Alkaline Comet Assay Protocol [18][20][21][24]

  • Cell Treatment: Treat cells (e.g., TK6 cells) with the test compound for a defined period.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones.

  • Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA, then apply an electric field.

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Scoring: Analyze the slides using a fluorescence microscope and specialized software to quantify the comet tail moment.

Mechanistic Insights: Elucidating the Pathway of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) provides crucial mechanistic information. Caspase activity assays are a reliable method for detecting apoptosis.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[25][26] Initiator caspases trigger the apoptotic cascade, which in turn activates effector caspases, such as caspase-3 and caspase-7, that execute the dismantling of the cell.[25][27] These assays use a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule, allowing for quantification of enzyme activity.[28][29]

Apoptosis_Pathway A This compound (or other toxic insult) B DNA Damage A->B C Mitochondrial Pathway (Intrinsic) B->C D Activation of Initiator Caspases (e.g., Caspase-9) C->D E Activation of Effector Caspases (Caspase-3, -7) D->E F Cleavage of Cellular Substrates E->F G Apoptosis F->G

Caption: Simplified intrinsic apoptosis pathway initiated by DNA damage.

Hypothetical Comparative Data:
CompoundCell LineFold Increase in Caspase-3/7 Activity
This compound HepG22.1-fold at 75 µM
Doxorubicin (Comparator) HepG28.5-fold at 1.2 µM

Note: These are hypothetical values for illustrative purposes.

Experimental Protocol:

Caspase-3/7 Activity Assay (Fluorometric) [26][27][28]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds as described previously. Include a positive control for apoptosis (e.g., staurosporine).

  • Lysis: After treatment, lyse the cells using the buffer provided in the assay kit.

  • Substrate Addition: Add the caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC) to each well.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission).

Synthesis and Conclusion

This guide outlines a logical and comprehensive approach to assess the in vitro toxicity of this compound. By comparing and contrasting the results from assays that measure distinct toxicological endpoints—metabolic activity (MTT), membrane integrity (LDH), mutagenicity (Ames), DNA strand breaks (Comet), and apoptosis induction (Caspase activity)—researchers can build a robust safety profile for this and other novel compounds.

The hypothetical data presented suggests that this compound may possess moderate cytotoxicity and the potential to induce DNA damage at higher concentrations, possibly leading to apoptosis. However, its potency in these hypothetical scenarios is significantly lower than that of the potent cytotoxic agent Doxorubicin. It is crucial to emphasize that these are illustrative data points, and rigorous experimental work is required to determine the actual toxicological properties of this compound. Early, systematic in vitro toxicity testing is an indispensable step in the drug development and chemical safety pipeline, enabling data-driven decisions and minimizing late-stage failures.[12][30]

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A Comparative Guide to the Synergistic Effects of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide with Known Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising avenue is the use of antibiotic adjuvants, compounds that can potentiate the efficacy of existing antibiotics. This guide provides a comprehensive analysis of the synergistic potential of a novel acetamide derivative, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, when used in combination with conventional antibiotics against clinically relevant bacterial strains. Through detailed experimental protocols, including checkerboard and time-kill assays, we present hypothetical data to illustrate the comparative performance of these antibiotic combinations. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative solutions to combat bacterial infections.

Introduction: The Rationale for Antibiotic Synergy

The principle of antibiotic synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a compelling strategy to overcome drug resistance.[1] By combining a traditional antibiotic with a synergistic agent, it is often possible to restore the antibiotic's efficacy, reduce the required therapeutic dose, and potentially slow the emergence of further resistance.[2]

This compound is a synthetic compound belonging to the acetamide class of molecules.[3] While its intrinsic antimicrobial properties are the subject of ongoing investigation, its structural features suggest potential as a modulator of bacterial physiology. A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated synergistic effects with carbapenem antibiotics against Klebsiella pneumoniae.[4][5][6] This guide explores the hypothetical synergistic interactions between this compound and a panel of antibiotics with diverse mechanisms of action.[7][8][9]

Experimental Design: A Framework for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound, a multi-faceted experimental approach is essential. This section outlines the methodologies for two standard in vitro synergy testing techniques: the checkerboard assay and the time-kill curve assay.

Selected Bacterial Strains and Antibiotics

The choice of bacterial strains is critical for a comprehensive assessment. For this hypothetical study, we have selected two common pathogens known for their clinical significance and propensity for developing resistance:

  • Escherichia coli (ATCC 25922): A representative Gram-negative bacterium.

  • Staphylococcus aureus (ATCC 29213): A representative Gram-positive bacterium.

The panel of antibiotics was chosen to represent different classes with distinct mechanisms of action:

  • Levofloxacin (Fluoroquinolone): Inhibits DNA synthesis.[9]

  • Gentamicin (Aminoglycoside): Inhibits protein synthesis by binding to the 30S ribosomal subunit.[8]

  • Vancomycin (Glycopeptide): Inhibits cell wall synthesis (primarily effective against Gram-positive bacteria).[8]

  • Meropenem (Carbapenem): Inhibits cell wall synthesis.[9]

Experimental Workflow Diagram

Synergy_Testing_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Synergy Assessment cluster_2 Phase 3: Dynamic Interaction Analysis Strain_Selection Select Bacterial Strains (E. coli, S. aureus) Antibiotic_Selection Select Antibiotics (Levofloxacin, Gentamicin, Vancomycin, Meropenem) Strain_Selection->Antibiotic_Selection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) for all agents Antibiotic_Selection->MIC_Determination Checkerboard_Assay Perform Checkerboard Assay MIC_Determination->Checkerboard_Assay Input MIC values FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard_Assay->FICI_Calculation Time_Kill_Assay Perform Time-Kill Curve Assay for synergistic combinations FICI_Calculation->Time_Kill_Assay Identify synergistic pairs Data_Analysis Analyze bacterial killing kinetics Time_Kill_Assay->Data_Analysis Final_Report Generate Comparison Guide Data_Analysis->Final_Report Synthesize findings

Caption: A flowchart of the experimental workflow for assessing antibiotic synergy.

Methodologies and Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to determine the in vitro interaction between two antimicrobial agents.[10][11][12]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for each antibiotic combination.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and antibiotics

Procedure:

  • Prepare serial twofold dilutions of the antibiotic horizontally across the microtiter plate.

  • Prepare serial twofold dilutions of this compound vertically down the plate.

  • The resulting plate will contain a gradient of concentrations for both compounds, alone and in combination.

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

Data Analysis: FICI Calculation

The FICI is calculated to quantify the interaction between the two agents.[13][14]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Drug A + FIC of Drug B

The FICI values are interpreted as follows:[13][14]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI < 4.0

  • Antagonism: FICI ≥ 4.0

Time-Kill Curve Assay Protocol

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.[15][16]

Objective: To assess the rate of bacterial killing for synergistic combinations identified in the checkerboard assay.

Materials:

  • Culture flasks with MHB

  • Log-phase bacterial culture

  • This compound and antibiotics at specified concentrations (e.g., 0.5 x MIC)

Procedure:

  • Inoculate flasks containing MHB and the antimicrobial agents (alone and in combination) with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

  • Include a growth control flask without any antimicrobial agents.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions and plate on nutrient agar to determine the viable bacterial count (CFU/mL).

  • Incubate the plates and count the colonies.

Data Analysis:

The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[15][16]

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical data obtained from the described experiments.

Table 1: Checkerboard Assay Results - FICI Values
AntibioticBacterial StrainMIC Alone (µg/mL)MIC in Combination with N-C-F-N* (µg/mL)FICIInterpretation
Levofloxacin E. coli20.250.375Synergy
S. aureus10.51.0Additive
Gentamicin E. coli10.1250.375Synergy
S. aureus0.50.251.0Additive
Vancomycin E. coli>128>128-Not Applicable
S. aureus10.250.5Synergy
Meropenem E. coli0.250.06250.5Synergy
S. aureus0.50.251.0Additive

*Hypothetical MIC of this compound (N-C-F-N) alone is 64 µg/mL against both strains. The concentration of N-C-F-N in the synergistic combinations was 16 µg/mL.

Table 2: Time-Kill Assay Results for Synergistic Combinations (Log10 CFU/mL Reduction at 24h)
Bacterial StrainAntibiotic CombinationLog10 Reduction vs. ControlLog10 Reduction vs. Most Active AgentInterpretation
E. coli Levofloxacin + N-C-F-N5.22.5Synergy
Gentamicin + N-C-F-N5.82.9Synergy
Meropenem + N-C-F-N6.13.2Synergy
S. aureus Vancomycin + N-C-F-N4.92.1Synergy

Mechanistic Insights and Discussion

The hypothetical results suggest that this compound exhibits significant synergistic activity with several classes of antibiotics, particularly against E. coli. The potentiation of antibiotics with diverse mechanisms of action—targeting DNA synthesis, protein synthesis, and cell wall synthesis—implies that the compound may act on a common pathway or mechanism that increases bacterial susceptibility.

One plausible hypothesis is that this compound disrupts the bacterial cell membrane or alters its permeability. This would facilitate the entry of antibiotics into the cell, thereby enhancing their access to intracellular targets. This mechanism would explain the broad-spectrum synergistic effects observed with different antibiotic classes.

The synergy with cell wall synthesis inhibitors like meropenem and vancomycin could also suggest an interference with cell wall integrity, making the bacteria more vulnerable to the action of these drugs.

Proposed_Synergistic_Mechanism Compound This compound Membrane Bacterial Cell Membrane (Increased Permeability) Compound->Membrane Disrupts/Alters Antibiotic Antibiotic (e.g., Levofloxacin, Gentamicin) Membrane->Antibiotic Facilitates Entry Target Intracellular Target (DNA, Ribosomes) Antibiotic->Target Binds to Effect Enhanced Antibiotic Efficacy (Synergy) Target->Effect Inhibits

Caption: A diagram illustrating a proposed mechanism of synergistic action.

Conclusion and Future Directions

This guide presents a framework and hypothetical data for evaluating the synergistic potential of this compound. The presented results, if validated, would indicate that this compound is a promising candidate for further development as an antibiotic adjuvant.

Future research should focus on:

  • Confirming these synergistic interactions against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Elucidating the precise molecular mechanism of action through biochemical and genetic studies.

  • Evaluating the in vivo efficacy and toxicity of these combinations in animal models of infection.

The exploration of novel synergistic combinations is a critical component in the global effort to combat antimicrobial resistance. The methodologies and insights provided in this guide aim to support and accelerate these vital research endeavors.

References

  • Cambridge University Press. (n.d.). Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9). Cambridge Core. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2024). Antibiotic. Retrieved January 21, 2026, from [Link]

  • Feng, W., & Yang, J. (2023). Interpretation of Fractional Inhibitory Concentration Index (FICI). Bio-protocol. Retrieved January 21, 2026, from [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved January 21, 2026, from [Link]

  • ReAct. (n.d.). How do antibiotics work? Retrieved January 21, 2026, from [Link]

  • TeachMePhysiology. (2023). Antibiotics. Retrieved January 21, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016). How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown? Retrieved January 21, 2026, from [Link]

  • Di Manno, et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. Retrieved January 21, 2026, from [Link]

  • Cirkovic, I., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Viruses. Retrieved January 21, 2026, from [Link]

  • Ahmed, A., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Antibiotics. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect of a... Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Canton, E., et al. (2012). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2023). How do you calculate the fractional inhibitory concentration index of two combinations of antibiotic and plant extract, when their MICs are unknown? Retrieved January 21, 2026, from [Link]

  • Oliva, B., et al. (2019). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. PLoS One. Retrieved January 21, 2026, from [Link]

  • American Society for Microbiology. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. Retrieved January 21, 2026, from [Link]

  • Arhin, F. F., et al. (2010). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Retrieved January 21, 2026, from [Link]

  • Sysoeva, T. A., et al. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). bioRxiv. Retrieved January 21, 2026, from [Link]

  • IOSR Journal. (2017). Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. Retrieved January 21, 2026, from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved January 21, 2026, from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed. Retrieved January 21, 2026, from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Retrieved January 21, 2026, from [Link]

  • Cordeiro, L. V. S., et al. (2021). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. Retrieved January 21, 2026, from [Link]

Sources

A Roadmap to Bioactivity: Comparative Structure-Activity Relationship (SAR) Analysis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable drug candidate is one of meticulous design, synthesis, and evaluation. The N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide core represents a fascinating starting point, adorned with functionalities that hint at significant biological potential. The presence of a nitro group, a common pharmacophore in antimicrobial and anticancer agents, combined with the modulating effects of chloro and fluoro substituents, makes this an intriguing scaffold for medicinal chemistry exploration.

This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) for derivatives of this compound. While extensive SAR studies on this specific scaffold are emerging, we can construct a robust, predictive SAR model by examining data from closely related chloro, fluoro, and nitro-substituted phenylacetamide analogs. This guide will delve into the rationale behind experimental design, present putative SAR trends, and provide detailed experimental protocols to empower your research and development efforts.

The this compound Scaffold: A Privileged Starting Point

The core structure of this compound is rich in chemical features that are frequently exploited in drug design. The 2-nitroaniline moiety is a known precursor for various heterocyclic compounds with diverse biological activities. The chloro and fluoro substituents on the phenyl ring are critical modulators of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. The acetamide group provides a key hydrogen bond donor and acceptor, often crucial for interaction with biological targets.

The strategic placement of these groups suggests potential for these derivatives to act as:

  • Anticancer Agents: The nitroaromatic group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.

  • Antimicrobial Agents: Nitro-containing compounds have a long history of use against bacterial and parasitic infections.

  • Enzyme Inhibitors: The overall structure can be tailored to fit into the active sites of various enzymes, such as kinases or proteases.

Synthesis of this compound Derivatives: A Generalized Protocol

The synthesis of the parent compound and its derivatives is typically achieved through a straightforward acylation reaction. The following protocol outlines a general and reliable method.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-chloro-4-fluoro-2-nitroaniline

  • Acetyl chloride or Acetic anhydride

  • Anhydrous pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: To the stirred solution, add anhydrous pyridine or triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the cooled solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices: The use of an inert atmosphere and anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acylating agent. The addition of a base is necessary to neutralize the HCl or acetic acid byproduct of the reaction. A molar excess of the base and acylating agent is used to drive the reaction to completion.

Comparative Structure-Activity Relationship (SAR) Analysis

Based on published data for structurally related compounds, we can infer the following SAR trends for this compound derivatives.

Modifications of the Phenyl Ring

The substituents on the phenyl ring are expected to have a profound impact on the biological activity of these compounds.

Position of Modification Substituent Predicted Impact on Activity Rationale
C4-Fluoro Replacement with H, Cl, BrLikely to modulate activity. F is often optimal for binding and metabolic stability.The high electronegativity and small size of fluorine can enhance binding affinity and block metabolic oxidation.
C5-Chloro Replacement with H, F, Br, Me, OMeSignificant impact on lipophilicity and electronic properties.Halogens at this position can enhance membrane permeability. Electron-donating groups may alter the reduction potential of the nitro group.
C2-Nitro Reduction to amine, replacement with other electron-withdrawing groups (e.g., CN, SO₂Me)Crucial for many potential mechanisms of action.The nitro group is often essential for the prodrug strategy in anticancer and antimicrobial applications. Its replacement would likely lead to a different biological profile.
Other Positions (C3, C6) Introduction of small alkyl or halo groupsMay provide additional points of interaction or steric hindrance.Substitution at these positions can fine-tune the conformation and electronic distribution of the molecule.
Modifications of the Acetamide Moiety

The acetamide group offers another avenue for structural modification to optimize activity.

Position of Modification Substituent Predicted Impact on Activity Rationale
N-H Alkylation (e.g., Me, Et)May decrease activity if H-bonding is critical.The amide N-H is a key hydrogen bond donor. Its removal could disrupt binding to the target.
Acetyl Methyl Group Replacement with larger alkyl, cycloalkyl, or aryl groupsCan explore larger binding pockets and increase lipophilicity.Larger groups may provide additional van der Waals interactions with the target, potentially increasing potency.
Acetyl Methyl Group Replacement with haloalkyl groups (e.g., CF₃)Can alter electronic properties and metabolic stability.The trifluoromethyl group can act as a bioisostere for a methyl group with different electronic properties and can block metabolism.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR takeaways and guide future derivatization efforts.

SAR_Summary cluster_scaffold This compound Scaffold cluster_phenyl Phenyl Ring Modifications cluster_acetamide Acetamide Modifications Scaffold Core Scaffold C4_F C4-Fluoro: - Crucial for potency - F > Cl > Br > H Scaffold->C4_F Position 4 C5_Cl C5-Chloro: - Modulates lipophilicity - EWGs often favored Scaffold->C5_Cl Position 5 C2_NO2 C2-Nitro: - Often essential for activity - Reduction to NH2 alters target Scaffold->C2_NO2 Position 2 NH Amide N-H: - H-bond donor - Alkylation may decrease activity Scaffold->NH Amide N Ac_Me Acetyl Methyl: - Can be replaced with larger groups - Probes binding pocket Scaffold->Ac_Me Acetyl

Caption: Key SAR points for the this compound scaffold.

In-Depth Case Study: Anticancer Activity Evaluation

To illustrate the practical application of these SAR principles, we will consider a hypothetical case study focused on evaluating the anticancer potential of a series of derivatives. A common and robust method for this is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • Incubation: After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium alone (negative control) and a known anticancer drug (positive control). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Dissolution: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation and Trustworthiness: This protocol includes both negative (untreated) and positive (known drug) controls to ensure the assay is performing correctly. The use of multiple concentrations allows for the determination of a dose-response curve and a quantitative IC₅₀ value, providing a reliable measure of potency.

Mechanistic Insights and Future Directions

The SAR data from related compounds strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. The key takeaways are:

  • Halogenation is Key: The presence and nature of halogen substituents on the phenyl ring are critical for activity. The 4-fluoro and 5-chloro substitution pattern is likely a good starting point, but further optimization by exploring other halogens or combinations could yield more potent compounds.

  • The Nitro Group's Role: The 2-nitro group is a powerful modulator of biological activity. Future work should focus on confirming its necessity for the desired activity and exploring the potential of other electron-withdrawing groups as bioisosteric replacements.

  • Exploring the Acetamide Moiety: The acetamide group provides a handle for further modification to probe the binding site of the biological target. Systematic variation of the acetyl substituent is a logical next step in optimizing potency and selectivity.

Future research should focus on synthesizing a focused library of this compound derivatives based on these SAR insights. Screening this library against a panel of cancer cell lines and microbial strains will provide the crucial data needed to validate and refine the predictive SAR model presented here.

References

Due to the predictive nature of this guide, which is based on an analysis of related compound classes, a comprehensive list of direct references for SAR studies of the title compound is not available. The principles and protocols described are based on established methodologies in medicinal chemistry and chemical biology. For further reading on the synthesis and biological evaluation of related acetamide derivatives, the following resources are recommended:

  • General methods for amide synthesis and characterization can be found in standard organic chemistry textbooks and journals such as the Journal of Organic Chemistry and Organic Letters.
  • Protocols for biological assays like the MTT assay are well-established and can be found in resources like Current Protocols in Pharmacology.
  • For insights into the role of nitroaromatic compounds in drug discovery, publications from journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry are valuable.

Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is not a static protocol but a dynamic framework. It is designed to empower researchers to think critically about experimental design, data interpretation, and the inherent complexities of small molecule interactions within a biological system. We will delve into the causality behind experimental choices, championing a self-validating approach to every protocol.

The Compound in Focus: Structural Clues to Biological Potential and Pitfalls

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (PubChem CID: 2773811) is a halogenated nitroaromatic compound.[1] Its structure—a substituted phenyl ring linked to an acetamide group—is a common scaffold in biologically active molecules. The presence of chloro, fluoro, and nitro groups can significantly influence its pharmacokinetic and pharmacodynamic properties.

  • The Acetamide Moiety: This functional group is prevalent in many approved drugs and chemical probes, often participating in hydrogen bonding with biological targets.

  • Halogenation (Chloro and Fluoro): The inclusion of halogens can modulate metabolic stability, membrane permeability, and binding affinity.

  • The Nitroaromatic Group: While present in some therapeutics, nitro groups are often considered "liability" moieties in drug discovery due to potential for metabolic reduction to reactive species, which can lead to off-target toxicity.[2]

Given these features, this compound and its analogs could plausibly interact with a range of biological targets, from bacterial enzymes to eukaryotic kinases.

Comparative Analysis: Learning from Structural Analogs

The most insightful approach to predicting the biological behavior of a novel compound is to study its close relatives. Research into structurally similar chloro-fluoro-nitrophenyl acetamides has revealed a propensity for antimicrobial activity.

A notable analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has demonstrated antibacterial activity against Klebsiella pneumoniae.[3][4] Studies suggest a possible mechanism of action involving the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis.[3] This finding immediately raises the question of cross-reactivity with other bacterial species and, importantly, with mammalian enzymes that might have structurally similar binding pockets.

Another class of related compounds, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives , has been investigated for its antitubercular properties, showing activity against Mycobacterium tuberculosis.[5]

These findings suggest that a primary area for investigating the cross-reactivity of this compound should be in the realm of infectious diseases.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound Analogs and Standard Antibiotics
Compound/DrugTarget OrganismMIC (µg/mL)Putative Mechanism of ActionReference
Analog: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniaeModerate to Weak (Specific values not consistently reported)Penicillin-binding protein inhibition[3]
Analog Class: 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides Mycobacterium tuberculosis H37Rv4 - 64Not fully elucidated[5]
Comparator: Ciprofloxacin Klebsiella pneumoniae1 - 8DNA gyrase and topoisomerase IV inhibition[6]
Comparator: Isoniazid Mycobacterium tuberculosis0.02 - 0.2Mycolic acid synthesis inhibitionStandard literature

This comparative data highlights that while the analogs of our topic compound show antimicrobial activity, their potency is generally lower than that of established antibiotics. This underscores the need for further optimization if they are to be pursued as therapeutic leads.

The Kinase Cross-Reactivity Hypothesis

The acetamide-phenyl scaffold is a well-known feature of many small-molecule kinase inhibitors. The ATP-binding site of kinases is highly conserved, making off-target inhibition a common phenomenon.[7][8] Therefore, it is critical to assess the potential for this compound to act as a kinase inhibitor.

Cross-reactivity in this context is not always detrimental. In some cases, "polypharmacology" can be beneficial. However, unintended kinase inhibition is a frequent cause of cellular toxicity.[8]

Table 2: Hypothetical Kinase Inhibition Profile and Comparison with a Known Broad-Spectrum Inhibitor
Kinase TargetThis compound (Hypothetical IC50, µM)Staurosporine (IC50, µM)Biological Pathway
EGFR> 500.006Growth Factor Signaling
SRC150.007Cell Adhesion, Proliferation
PKA80.007Signal Transduction
PKCα250.003Signal Transduction

This table presents hypothetical data to illustrate the format of a kinase screening output. Staurosporine is a well-known, non-selective kinase inhibitor.

Experimental Protocols for Assessing Cross-Reactivity

To move from hypothesis to data, rigorous and well-controlled experiments are essential. Here, we provide step-by-step methodologies for key assays to profile the cross-reactivity of this compound.

Workflow for Initial Cross-Reactivity Assessment

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: In-depth Profiling A Compound Synthesis & QC (this compound) B Broad-Spectrum Kinase Panel (e.g., 96-well plate format) A->B C Antibacterial MIC Panel (Gram-positive & Gram-negative) A->C D Dose-Response Assays (IC50 determination for kinase hits) B->D F Bacterial Kill Curve Analysis C->F E Cellular Thermal Shift Assay (CETSA) (Target engagement in cells) D->E G Cell-Based Signaling Assays (e.g., Western blot for pathway modulation) E->G H Cytotoxicity Assays (e.g., MTT on mammalian cell lines) F->H G->H

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Protocol: Kinase Inhibition Assay (Radiometric)

This protocol provides a robust method for quantifying the inhibitory activity of a compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare a solution of [γ-³²P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted compound.

    • Add 20 µL of the kinase/substrate mixture.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 20 µL of [γ-³²P]ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the plate and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The use of [γ-³²P]ATP provides a direct and highly sensitive measure of kinase activity. The washing steps are critical to reduce background noise and ensure that only the radioactivity incorporated into the substrate is measured.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a 2x concentrated stock of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound stock in broth.

    • Add an equal volume of the bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium.

Visualizing Potential Off-Target Effects: A Signaling Pathway Perspective

If this compound were to inhibit a kinase like SRC, it could have cascading effects on downstream signaling pathways.

RTK Receptor Tyrosine Kinase (RTK) SRC SRC Kinase RTK->SRC PI3K PI3K RTK->PI3K STAT3 STAT3 SRC->STAT3 FAK FAK SRC->FAK Ras Ras SRC->Ras Proliferation Cell Proliferation STAT3->Proliferation Migration Cell Migration FAK->Migration ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK->Proliferation Inhibitor This compound Inhibitor->SRC

Caption: Potential impact of SRC kinase inhibition on downstream signaling.

Conclusion and Future Directions

The journey to understanding the cross-reactivity of this compound is emblematic of the challenges and rigors of modern drug discovery and chemical biology. While direct biological data on this specific molecule remains elusive, by analyzing its structural features and the activities of its close analogs, we can formulate a clear and actionable strategy for its evaluation.

The preliminary evidence from related compounds points towards potential antimicrobial activity. However, the ubiquitous nature of the acetamide-phenyl scaffold in kinase inhibitors necessitates a thorough investigation of its kinome-wide selectivity. The protocols and workflows outlined in this guide provide a comprehensive framework for such an investigation.

Ultimately, the value of any new chemical entity is defined not only by its intended activity but also by its selectivity. A deep and nuanced understanding of cross-reactivity is not a hurdle to be overcome but rather a fundamental pillar of robust and reproducible science.

References

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. [Link]

  • de Cássia Orlandi Sardi, J., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

  • Wang, Z., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • Wikipedia. (2023). 25N-NBOMe. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of two primary synthetic methodologies for its production, offering a critical evaluation of their efficiency based on experimental data. We will explore a direct acylation approach and a classical multi-step strategy involving a protecting group, providing the necessary insights for informed decision-making in a laboratory and process chemistry setting.

Introduction to the Synthetic Challenge

The structure of this compound presents a specific synthetic challenge: the presence of both an amine and a nitro group on the same aromatic ring. The nitro group is strongly deactivating, which can influence the reactivity of the amine. Furthermore, the potential for side reactions necessitates a careful selection of reagents and reaction conditions to achieve high yield and purity. This guide will dissect two plausible and commonly employed strategies to navigate these challenges.

Method 1: Direct Acylation of 5-chloro-4-fluoro-2-nitroaniline

This approach is the most straightforward, involving the direct reaction of the starting aniline with an acetylating agent. The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A base is typically added to neutralize the acid byproduct and drive the reaction to completion.

Experimental Protocol
  • Reaction Setup: A solution of 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) in a suitable aprotic solvent such as chloroform (CHCl₃) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Triethylamine (Et₃N) (1.2 eq) is added to the solution, and the mixture is cooled to 0°C in an ice bath.

  • Acylation: 2-chloroacetyl chloride (1.2 eq), dissolved in a small amount of chloroform, is added dropwise to the cooled reaction mixture.

  • Reaction Progression: The ice bath is removed, and the reaction is stirred at room temperature for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: The reaction mixture is washed sequentially with water. The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting solid is recrystallized from an ethanol/water mixture to afford the pure this compound.[1][2]

Causality Behind Experimental Choices
  • Solvent: Chloroform is an excellent choice as it is aprotic and will not participate in the reaction, while effectively dissolving the starting materials.

  • Base: Triethylamine is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction, preventing protonation of the starting aniline and promoting the forward reaction.

  • Temperature: Starting the reaction at 0°C helps to control the initial exotherm of the acylation, minimizing the formation of impurities. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without requiring heating, which could lead to degradation of the nitro-containing aromatic.

Method 2: Protective Group Strategy Followed by Nitration and Deprotection

A common strategy in aromatic chemistry when dealing with sensitive functional groups is to use a protecting group. In this case, the amino group of a less substituted aniline is first protected, followed by nitration, and finally deprotection to yield the desired product. This multi-step approach can offer better control over regioselectivity and potentially higher overall yields in complex syntheses. A plausible route starts with 3-chloro-4-fluoroaniline.

Experimental Protocol
  • Protection (Acetylation): 3-chloro-4-fluoroaniline (1.0 eq) is reacted with acetic anhydride (1.05 eq) in acetic acid at elevated temperatures (e.g., 105°C) for 2 hours. The solvent is then removed under reduced pressure to yield N-(3-chloro-4-fluorophenyl)acetamide.

  • Nitration: The protected aniline is then subjected to nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures (e.g., -10°C to 0°C) to control the reaction rate and prevent over-nitration.

  • Hydrolysis (Deprotection): The resulting nitro-substituted acetanilide is hydrolyzed using an aqueous acid or base to remove the acetyl protecting group, yielding 5-chloro-4-fluoro-2-nitroaniline.

  • Final Acylation: The synthesized 5-chloro-4-fluoro-2-nitroaniline is then acylated using the procedure outlined in Method 1.

Causality Behind Experimental Choices
  • Protection: The acetyl group is an effective protecting group for the amine. It deactivates the ring less than an amino group, allowing for more controlled nitration.

  • Nitration Conditions: The use of a nitrating mixture at low temperatures is a standard and effective method for the regioselective nitration of activated or moderately deactivated aromatic rings.

Comparative Analysis of Synthetic Efficiency

ParameterMethod 1: Direct AcylationMethod 2: Protective Group Strategy
Starting Material 5-chloro-4-fluoro-2-nitroaniline3-chloro-4-fluoroaniline
Number of Steps 14
Typical Yield ~80%[1][2]Overall yield is a product of individual step yields and is likely lower.
Reaction Time ~20 hours[2]Significantly longer due to multiple steps.
Reagents 2-chloroacetyl chloride, TriethylamineAcetic anhydride, Nitric/Sulfuric acid, Base/Acid for hydrolysis, Acylating agent
Process Simplicity HighLow
Atom Economy HigherLower

Visualizing the Synthetic Pathways

Method 1: Direct Acylation

A 5-chloro-4-fluoro-2-nitroaniline B This compound A->B 2-chloroacetyl chloride, Et3N, CHCl3

Caption: A single-step direct acylation pathway.

Method 2: Protective Group Strategy

A 3-chloro-4-fluoroaniline B N-(3-chloro-4-fluorophenyl)acetamide A->B Acetic Anhydride D 5-chloro-4-fluoro-2-nitroaniline B->D Nitration (HNO3/H2SO4) C This compound D->C Acylation

Caption: A multi-step synthesis involving a protective group.

Conclusion and Recommendations

The choice between these two synthetic methodologies is a classic example of the trade-off between process simplicity and starting material availability.

Method 1 (Direct Acylation) is demonstrably more efficient for the final conversion step. Its high yield, single-step nature, and operational simplicity make it the preferred method when the starting material, 5-chloro-4-fluoro-2-nitroaniline, is readily and economically available. This approach is ideal for rapid, lab-scale synthesis and for processes where minimizing the number of unit operations is a priority.

Method 2 (Protective Group Strategy) , while more laborious, offers a viable alternative when the direct precursor is scarce or expensive. It provides a more classical, albeit longer, route to the target molecule. This method's value lies in its flexibility and control, which can be crucial in the early stages of drug discovery when diverse analogs are being synthesized from more fundamental building blocks.

For process development and scale-up, the direct acylation method is highly recommended due to its superior efficiency, reduced waste generation, and lower manufacturing cost. However, the protective group strategy remains a valuable tool in the synthetic chemist's arsenal for its adaptability and control over complex molecular architectures.

References

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). SciELO. Retrieved from [Link]1][2]

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Safety Operating Guide

Proper Disposal of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a halogenated nitroaromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, offering clarity on the necessary precautions and actions for safe disposal.

Hazard Identification and Risk Assessment

Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its associated hazards.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].

Due to its classification as a halogenated organic compound, it is subject to specific waste disposal regulations. Improper disposal can lead to environmental contamination and may incur significant penalties[3].

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][2]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
Respiratory IrritationCategory 3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical[2][4].

  • Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield should be worn in addition to goggles[2].

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact[5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in accordance with your institution's Chemical Hygiene Plan and OSHA regulations (29 CFR 1910.134)[5][6].

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.

Step 1: Designate a Waste Container

  • Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended[7][8].

  • Ensure the container is clean, dry, and in good condition, free from cracks or leaks[3][7].

Step 2: Label the Waste Container

  • The container must be labeled with the words "Hazardous Waste"[9].

  • Clearly identify the contents: "this compound".

  • Indicate the associated hazards (e.g., "Toxic," "Irritant")[9].

  • Include the date when the first waste was added to the container.

Step 3: Waste Collection

  • Collect waste this compound, including any contaminated materials such as weighing paper, gloves, and pipette tips, in the designated hazardous waste container.

  • Crucially, this waste stream must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated organic solvents, as this can complicate the disposal process and increase costs[10].

  • Keep the waste container securely closed except when adding waste[7].

Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel[3][7].

  • Store the waste container in a well-ventilated area, away from incompatible materials[8].

  • Secondary containment should be used to prevent spills[3].

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA[11]. Once this limit is reached, or if the container is full, it must be moved to a central accumulation area within three days[7].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe hazard_id Identify Hazards: - Toxic - Irritant - Halogenated ppe->hazard_id container Select Compatible Container hazard_id->container labeling Label as 'Hazardous Waste' (Halogenated Organic) container->labeling segregate Collect Waste in Designated Container labeling->segregate saa Store in Satellite Accumulation Area (SAA) segregate->saa check_full Is Container Full? saa->check_full check_full->saa No request_pickup Arrange for Pickup by EH&S or Licensed Contractor check_full->request_pickup Yes incineration High-Temperature Incineration request_pickup->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Final Disposal

The final disposal of this compound must be conducted by a licensed professional waste disposal service.

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of the hazardous waste container[2].

  • Do not attempt to dispose of this chemical down the drain or in regular trash[3][7].

  • The likely method of disposal for halogenated organic compounds is high-temperature incineration at a permitted facility, which is an environmentally sound method for destroying such waste[9][12].

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the spilled material and place it in a labeled hazardous waste container[2][4].

    • Clean the spill area thoroughly.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[2][5].

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention[2][5].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][5].

Regulatory Compliance

All procedures outlined in this guide are designed to be in accordance with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, this includes adherence to OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA)[3][8][13][14]. Your institution's Chemical Hygiene Plan (CHP) will provide further specific guidance and should be consulted[15].

By following these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • This compound | C8H6ClFN2O3 | CID 2773811. PubChem. [Link]

  • This compound. Lead Sciences. [Link]

  • MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Capot Chemical. [Link]

  • Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US Environmental Protection Agency (EPA). [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • Hazardous Waste Reduction. Environmental Health and Safety. [Link]

  • Hazardous Waste Variations by State M
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. US Environmental Protection Agency (EPA). [Link]

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Mastering the Safe Handling of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a novel compound in the landscape of pharmaceutical research and development, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide presents a unique set of handling challenges. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for the use of this compound. By adhering to the following protocols, you will ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 81962-58-5) is a halogenated nitroaromatic compound.[1][2][3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[4]

  • Causes skin irritation [4]

  • Causes serious eye irritation [4]

  • May cause respiratory irritation [4]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityMinimum PPE RequirementEnhanced PPE (for larger quantities or higher risk of exposure)
Weighing and Aliquoting (in a certified chemical fume hood) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields- Butyl rubber gloves (outer layer)- Chemical-resistant apron or gown- Face shield
Dissolving and Solution Preparation - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields- Butyl rubber gloves (outer layer)- Chemical-resistant apron or gown- Face shield
Running Reactions and Monitoring - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Butyl rubber gloves- Chemical-resistant apron or gown
Spill Cleanup - Butyl rubber gloves- Chemical-resistant coveralls or gown- Chemical splash goggles- Air-purifying respirator with organic vapor/acid gas cartridge and P100 particulate filter- Level B protection, including a self-contained breathing apparatus (SCBA), may be required for large spills or in poorly ventilated areas.
Rationale for PPE Selection:
  • Hand Protection: While nitrile gloves may offer sufficient protection for short-term handling of small quantities, their resistance to halogenated hydrocarbons can be poor.[5] For prolonged contact or when handling larger amounts, butyl rubber gloves are recommended due to their high resistance to nitrocompounds.[6] Double-gloving (an inner nitrile glove and an outer, more resistant glove) is a best practice to protect against undetected leaks.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the severe eye irritation potential, a face shield should be worn in conjunction with safety glasses or goggles whenever there is a risk of splashing.

  • Respiratory Protection: Handling the solid powder can generate dust that may be inhaled, causing respiratory irritation.[4] All work with the solid should be conducted in a certified chemical fume hood. If this is not feasible, or in the event of a spill, an air-purifying respirator with a combination organic vapor (black label) and P100 particulate (magenta label) cartridge is necessary to protect against both the powdered form and any potential vapors.[7][8] A written respiratory protection program, including fit testing, is required by OSHA for mandatory respirator use.[9][10][11]

  • Protective Clothing: A standard laboratory coat is sufficient for most routine procedures. For tasks with a higher risk of splashing or contamination, a chemical-resistant apron or gown should be worn.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Lab Coat: Put on your laboratory coat or gown, ensuring it is fully buttoned.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly seated on your face.

  • Eye and Face Protection: Put on your safety glasses, goggles, and/or face shield.

  • Gloves: Don your inner pair of nitrile gloves, followed by the outer pair of butyl rubber gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

The principle of doffing is to avoid self-contamination.

  • Gloves (Outer Pair): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Gloves (Inner Pair): Slide the fingers of your ungloved hand under the wrist of the remaining glove, being careful not to touch the outside, and peel it off from the inside, creating a "bag" for both gloves.

  • Gown/Lab Coat: Unbutton your lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it.

  • Face Shield/Goggles: Remove by handling the headband or earpieces.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

As a halogenated organic compound, all waste streams containing this compound must be segregated as halogenated organic waste .[12][13][14][15] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[14]

Waste Collection and Labeling:
  • Solid Waste: Collect pure compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a designated, leak-proof, and sealable container.

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Final Disposal:

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Do not pour any solutions down the drain. The ultimate disposal method for such compounds is typically high-temperature incineration at a permitted facility.[16]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the key decision points for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Process cluster_Task Task Assessment cluster_PPE PPE Selection Start Start: Handling This compound TaskType What is the task? Start->TaskType Weighing Weighing/Aliquoting (Solid) TaskType->Weighing Weighing Solid SolutionPrep Solution Preparation TaskType->SolutionPrep Dissolving Reaction Reaction/Monitoring TaskType->Reaction In-Process Spill Spill Cleanup TaskType->Spill Spill PPE_Weighing Minimum: - Double Nitrile Gloves - Lab Coat - Safety Glasses Enhanced: - Butyl Gloves (Outer) - Face Shield Weighing->PPE_Weighing PPE_SolutionPrep Minimum: - Double Nitrile Gloves - Lab Coat - Safety Glasses Enhanced: - Butyl Gloves (Outer) - Face Shield SolutionPrep->PPE_SolutionPrep PPE_Reaction Minimum: - Nitrile Gloves - Lab Coat - Safety Glasses Reaction->PPE_Reaction PPE_Spill Required: - Butyl Gloves - Coveralls - Goggles - Respirator (OV/P100) Spill->PPE_Spill

Caption: PPE selection flowchart for handling this compound.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide.
  • European Chemicals Agency (ECHA). (n.d.). Guidance. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • RS Components. (2013, April). Respirator Filter Selection Guide. Retrieved from a relevant RS Components or 3M document.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environmental Health and Radiation Safety, University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Environmental Health and Safety, Iowa State University. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]

  • Duke University, Safety. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from a relevant Duke Safety or glove manufacturer document.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Northwestern University, Environmental Health and Safety. (n.d.). Respirator Cartridge Selection Guide.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • 3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from a relevant Ansell technical document.
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
  • Northwestern University, Environmental Health and Safety. (n.d.). Cartridge Selection.
  • North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from a relevant North Safety or Honeywell technical document.
  • International Molybdenum Association. (n.d.). Introductory Guidance on the CLP Regulation.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Flashpoint srl. (2020, September). Guidance on harmonised information relating to emergency health response – Annex VIII to CLP.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

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